Ritanserin

Catalog No.
S541477
CAS No.
87051-43-2
M.F
C27H25F2N3OS
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritanserin

CAS Number

87051-43-2

Product Name

Ritanserin

IUPAC Name

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C27H25F2N3OS

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3

InChI Key

JUQLTPCYUFPYKE-UHFFFAOYSA-N

SMILES

Array

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one, R 55667, R-55667, R55667, Ritanserin, Ritanserin Hydrochloride, Ritanserin Tartrate

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3

The exact mass of the compound Ritanserin is 477.1686 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758470. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trial Data for Alcohol Dependence

Author: Smolecule Technical Support Team. Date: February 2026

Ritanserin was rigorously tested for its potential to treat alcohol dependence in the 1990s. The tables below summarize the design and outcomes of two key phase III clinical trials.

Table: Trial Design and Patient Demographics | Trial Aspect | Description | | :--- | :--- | | Study Reference | this compound Study Group, 1996 [1] | this compound in Alcoholism Work Group, 1999 [2] | | Study Design | Randomized, double-blind, placebo-controlled [1]. | Placebo-controlled, double-blind, international multicenter [2]. | | Patient Population | 423 alcohol-dependent subjects [1]. | 493 patients with moderate or severe alcohol dependence (DSM-III-R) [2]. | | Treatment Groups & Doses | this compound (2.5 mg/day or 5 mg/day) or placebo [1]. | this compound (2.5, 5, or 10 mg/day) or placebo [2]. | | Treatment Duration | 12 weeks (with 1-week single-blind placebo run-in) [1]. | 6 months [2]. | | Concomitant Therapy | All subjects received weekly manual-guided cognitive-behavioral therapy [1]. | Information not specified in abstract. |

Table: Efficacy and Safety Outcomes

Outcome Measure Findings
Alcohol Intake & Craving No significant difference between any this compound dose and placebo on measures of alcohol drinking or craving. All groups (including placebo) showed marked clinical improvement within the structured program [1].
Relapse Rate & Drinking No significant differences between this compound and placebo in relapse rate, time to relapse, or quantity/frequency of drinking after relapse [2].
Safety & Tolerability Generally well tolerated. Most frequent adverse experiences were headache and insomnia. A small, dose-related prolongation of the QTc interval on electrocardiogram was noted [1] [2].
Conclusion The results do not support an important role for this compound in the treatment of alcohol dependence [1] [2].

Modern Research in Ophthalmology

Recent scientific inquiry has uncovered a novel and promising research application for this compound, far from its original psychiatric focus.

  • Therapeutic Target: Congenital aniridia, a rare eye disease caused by a mutation in the PAX6 gene, which leads to a sight-threatening condition called aniridia-associated keratopathy (AAK) [3].
  • Mechanism of Action: this compound, along with the antidepressant duloxetine, has been shown to increase PAX6 messenger RNA (mRNA) expression and decrease the levels of TGF-β1 (a pro-fibrotic factor) in human limbal stromal cells derived from aniridia patients [3]. It is believed to achieve this by affecting the MAPK/ERK signaling pathway, a key cellular communication route [3] [4].
  • Research Significance: This effect on PAX6 and TGF-β1 suggests that this compound could potentially slow the progression of AAK by influencing corneal wound healing and retinoic acid signaling pathways [3].

The following diagram illustrates the proposed signaling pathway and cellular effect of this compound in this context.

G This compound This compound MAPK_ERK_Pathway MAPK/ERK Pathway This compound->MAPK_ERK_Pathway PAX6_Expression ↑ PAX6 Expression MAPK_ERK_Pathway->PAX6_Expression TGFB1_Expression ↓ TGF-β1 Expression MAPK_ERK_Pathway->TGFB1_Expression Potential_Therapeutic_Effect Potential Modulation of Aniridia-Associated Keratopathy PAX6_Expression->Potential_Therapeutic_Effect TGFB1_Expression->Potential_Therapeutic_Effect

Proposed mechanism of this compound's action on limbal stromal cells, via the MAPK/ERK pathway, to modulate key genes involved in aniridia-associated keratopathy. [3]

Experimental Protocol from Recent Research

For scientific professionals, here is a detailed methodology from a 2024 study investigating this compound's effect on human limbal stromal cells [3].

  • 1. Cell Culture & Isolation:
    • Source: Primary human limbal stromal cells (LSCs) were isolated from healthy corneas and corneas affected by congenital aniridia (AN-LSCs).
    • Conditions: Cells were cultured in two different media to mimic different physiological states:
      • LGSF-medium: Low-glucose, serum-free medium to support a keratocyte phenotype.
      • NGSC-medium: Normal-glucose, serum-containing medium to support a fibroblastic phenotype.
  • 2. Drug Treatment:
    • Cells were treated with a concentration of 4 µM this compound (or duloxetine) for a period of 24 hours.
  • 3. Gene & Protein Expression Analysis:
    • Quantitative PCR (qPCR): Used to measure changes in messenger RNA (mRNA) levels of target genes (e.g., PAX6, TGF-β1, FOSL2, ACTA2A1, LUM, COL1A1, COL5A1, DSG1, FABP5, ADH7).
    • Western Blot: Used to confirm changes in the corresponding protein levels.
  • 4. Key Findings:
    • In AN-LSCs cultured in LGSF-medium, this compound significantly increased PAX6 mRNA and decreased TGF-β1 and FOSL2 mRNA levels.
    • The study concluded that this compound impacts gene expression in both healthy and aniridia-affected corneal cells, likely via the MAPK/ERK pathway.

References

ritanserin discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Key experiments demonstrating ritanserin's efficacy and mechanisms are summarized in the table below.

Experimental Goal Cell Lines / Model Used Key Protocols & Methods Critical Findings

| Cell Viability & Apoptosis [1] | NSCLC (A549, H1650) and SCLC (H82) cells [1] | - WST-1 Proliferation Assay: Cells plated in 96-well plates, treated with this compound or DMSO vehicle for specified times, and viability measured via absorbance after adding WST-1 reagent [1].

  • CaspaseGlo Apoptosis Assay: Cells treated in 96-well plates for 24 hours, followed by addition of CaspaseGlo reagent and luminescence measurement [1].
  • Cell Counts: Trypan Blue exclusion in hemocytometer for counting viable cells after trypsinization [1]. | this compound induced apoptotic cell death in both NSCLC and SCLC cells in a serotonin-independent manner [1]. | | Target Identification (Chemoproteomics) [1] | Proteomes from A549 (NSCLC) and H82 (SCLC) cells [1] | - Quantitative Chemical Proteomics: Used desthiobiotin ATP acyl phosphate probe to label kinase ATP-binding sites. Competition with this compound revealed engaged targets [1].
  • SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture): For quantitative comparison of this compound-bound kinases versus DMSO control [1].
  • Liquid Chromatography-Mass Spectrometry (LC-MS) & Data Analysis: IP2 software for data search and R software for hierarchical clustering and heatmap visualization [1]. | Identified a broad kinase network. Showed polypharmacology in NSCLC but unexpected specificity for c-RAF in SCLC [1] [2]. | | Mechanism Validation (c-RAF Blockade) [1] | HEK293T cells transiently transfected with c-RAF plasmid [1] | - Phospho-MEK Assay of RAF Activity: Cells pretreated with this compound or vehicle, stimulated with Phorbol 12-myristate 13-acetate (PMA), and harvested for Western blot. Phospho-MEK (S217/S221) detected to measure downstream c-RAF pathway activation [1]. | this compound blocked c-RAF-mediated activation of the MEK/ERK pathway but did not inhibit B-RAF, indicating selective c-RAF targeting [1]. |

Signaling Pathways and Workflow

This compound exerts anticancer effects by simultaneously inhibiting multiple kinases in crucial cellular pathways, as illustrated below.

G cluster_targets This compound Kinase Targets cluster_pathways Affected Cellular Pathways & Outcomes This compound This compound DGKα DGKα (Lipid Kinase) This compound->DGKα PI4KB PI4KB (Lipid Kinase) This compound->PI4KB FER FER (Protein Kinase) This compound->FER c_RAF c-RAF (Protein Kinase) This compound->c_RAF eEF2K eEF2K (Metabolism) This compound->eEF2K EIF2AK4 EIF2AK4 (Stress Response) This compound->EIF2AK4 TLK2 TLK2 (DNA Damage) This compound->TLK2 SurvivalProliferation Impaired Cell Survival & Proliferation DGKα->SurvivalProliferation PI4KB->SurvivalProliferation FER->SurvivalProliferation MAPK_Pathway Blocked MAPK Oncogenic Signaling c_RAF->MAPK_Pathway ProteinSynthesis Disrupted Protein Synthesis eEF2K->ProteinSynthesis EIF2AK4->ProteinSynthesis DNARepair Impaired DNA Damage Repair TLK2->DNARepair Apoptosis Induction of Apoptotic Cell Death SurvivalProliferation->Apoptosis MAPK_Pathway->Apoptosis ProteinSynthesis->Apoptosis DNARepair->Apoptosis

This compound simultaneously inhibits a network of kinases across multiple cellular pathways, collectively inducing apoptosis in cancer cells. [1] [2]

In Small Cell Lung Cancer (SCLC), this compound demonstrates a more focused mechanism by specifically targeting c-RAF and blocking the MAPK signaling pathway.

G cluster_sclc SCLC Specific Mechanism This compound This compound c_RAF c-RAF Target This compound->c_RAF  Inhibits RAF_Activation c-RAF Activation (e.g., by PMA) This compound->RAF_Activation  Blocks c_RAF->RAF_Activation  Requires pMEK MEK Phosphorylation RAF_Activation->pMEK Apoptosis Apoptotic Cell Death RAF_Activation->Apoptosis Inhibition Leads To pERK ERK Phosphorylation pMEK->pERK OncogenicSignaling Oncogenic Signaling & Cell Survival pERK->OncogenicSignaling

In SCLC, this compound specifically inhibits c-RAF activation, thereby blocking the downstream MEK/ERK oncogenic signaling pathway and leading to apoptosis. [1] [2]

Future Perspectives in Drug Repositioning

This compound presents a compelling case for drug repurposing in oncology. Its unique polypharmacology targeting a kinase network may help overcome drug resistance common with single-target agents [1]. The compound has a known human safety profile from previous clinical trials, which could potentially accelerate its translational path [1] [3]. Research is now focusing on developing this compound analogs with improved DGKα isoform specificity and potency for cancer treatment [3].

References

Comprehensive Technical Guide: Ritanserin as a Serotonin Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Ritanserin (developmental code name R-55667) is a selective serotonin antagonist medication that has been extensively investigated for its potential therapeutic applications in neuropsychiatry and, more recently, in oncology and rare genetic disorders. Initially described as an anxiolytic, antidepressant, antiparkinsonian agent, and antihypertensive agent, this compound was chiefly investigated as a drug to treat insomnia, particularly for its ability to significantly enhance sleep quality by increasing slow wave sleep through potent and concomitant 5-HT2A and 5-HT2C receptor antagonism [1]. Despite promising pharmacological properties, this compound was never approved or marketed for medical use due to safety concerns, particularly dose-dependent QTc interval prolongation that increases the risk of life-threatening cardiac arrhythmias [2]. However, it remains an valuable research tool in neuroscience and has recently emerged as a candidate for drug repurposing in oncology and rare ocular diseases [1] [3].

The development of this compound represents an important milestone in neuropharmacology, particularly as the atypical antipsychotic risperidone was developed from this compound [1]. This historical significance underscores its role as a prototype compound that helped advance our understanding of serotonin receptor pharmacology and its therapeutic applications in central nervous system disorders.

Pharmacological Profile

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for specific serotonin receptor subtypes, with additional activity at other receptor targets:

Table 1: Receptor Binding Profile of this compound

Receptor Target Affinity (Ki value) Relative Selectivity Functional Activity
5-HT2A 0.3-0.45 nM [1] [4] Primary target Potent antagonist [1]
5-HT2C 0.71-6 nM [1] [4] Primary target Potent antagonist [1]
5-HT1D <1 μM [1] Moderate affinity Antagonist [1]
5-HT2B Not fully quantified Moderate affinity Antagonist [1]
5-HT5A Not fully quantified Moderate affinity Binds [1]
5-HT6 Not fully quantified Moderate affinity Binds [1]
5-HT7 Not fully quantified Moderate affinity Binds [1]
H1 (histamine) ~39-fold lower than 5-HT2A [1] Low affinity Limited activity [1]
D2 (dopamine) ~77-fold lower than 5-HT2A [1] Low affinity Limited activity [1]
α1-adrenergic ~107-fold lower than 5-HT2A [1] Low affinity Limited activity [1]
α2-adrenergic ~166-fold lower than 5-HT2A [1] Low affinity Limited activity [1]

This compound demonstrates a slow dissociation rate from the 5-HT2 receptor, with a half-life of 160 minutes, compared to altanserin's 15 minutes, resulting in much greater target coverage and prolonged receptor occupancy [2]. This persistent antagonist binding is a property distinct from antagonist potency that contributes to its long-lasting pharmacological effects.

Pharmacokinetic Properties

Table 2: Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Relevance
Half-life Approximately 40 hours [2] Prolonged pharmacokinetic activity
QTc prolongation Dose-dependent [2] Limits clinical use, particularly at higher doses
Cardiac risk Increased risk of life-threatening arrhythmias [2] Primary reason for discontinuation from clinical development

Mechanisms of Action

Serotonergic Pathways

This compound primarily functions as a potent and selective antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors widely distributed throughout the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and brainstem [2]. These receptors functionally interact with and modulate the activity of GABAergic, dopaminergic, and cholinergic neurons, thereby influencing multiple aspects of neurotransmission [2].

The 5-HT2A receptor antagonism underlines many of this compound's key effects, including its influence on sleep architecture, mood regulation, and sensorimotor processing. Blockade of 5-HT2A receptors also ameliorates extrapyramidal motor disorders associated with antipsychotic (dopamine D2 receptor antagonist) treatment and increases nigrostriatal neuronal firing in dopaminergic cells, suggesting anti-parkinsonian activity [2].

Key Signaling Pathways

Recent research has revealed that this compound also acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) [1]. As such, it may be used to treat certain types of glioblastoma and melanoma [1]. Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non-small cell lung cancer and small cell lung cancer cells [1].

In ocular research, this compound has been found to activate PAX6 production through the selective inactivation of the MEK/ERK signaling pathway [3]. This mechanism underlies its potential therapeutic application in congenital aniridia, where it can rescue PAX6 haploinsufficiency of mutant limbal cells, defective cell migration, and PAX6-target gene expression [3].

G cluster_primary Primary Serotonergic Mechanism cluster_secondary Secondary Non-Serotonergic Mechanisms This compound This compound 5-HT2A/2C\nReceptor 5-HT2A/2C Receptor This compound->5-HT2A/2C\nReceptor Antagonism DGKα DGKα This compound->DGKα Inhibition MEK/ERK\nPathway MEK/ERK Pathway This compound->MEK/ERK\nPathway Repression SER Serotonin SER->5-HT2A/2C\nReceptor Downstream\nEffects Downstream Effects 5-HT2A/2C\nReceptor->Downstream\nEffects Cancer Cell\nApoptosis Cancer Cell Apoptosis DGKα->Cancer Cell\nApoptosis PAX6 Restoration PAX6 Restoration MEK/ERK\nPathway->PAX6 Restoration

Illustration of this compound's primary serotonergic antagonism and secondary non-serotonergic mechanisms contributing to its diverse pharmacological effects.

Therapeutic Applications and Research Findings

Neuropsychiatric Disorders

Schizophrenia: this compound augmentation of antipsychotics has demonstrated effects predominantly on negative symptoms in patients poorly controlled on classical antipsychotic agents [2]. A double-blind randomized placebo-controlled study demonstrated that this compound significantly improved negative symptoms of schizophrenia [1]. Open-label trials of 20 mg this compound alone for 4 weeks showed improvement in both negative and positive symptoms [2].

Anxiety and Depression: this compound has been investigated in clinical trials for neuropsychiatric disorders including generalized anxiety disorder (GAD) and depression [2]. In generalized anxiety disorder, 10 mg this compound was as effective as 4 mg lorazepam in improving anxiety but tended to aggravate panic disorder [2]. The compound has also been studied in dysthymia and major depression, where it increased slow-wave sleep without consistently modifying other sleep variables [2].

Sleep Disorders: this compound has been administered to poor sleepers, patients with chronic primary insomnia, and psychiatric patients with GAD or mood disorders, resulting in significant increases in slow-wave sleep (SWS) and reductions in stage 2 sleep and awakenings [2]. In healthy volunteers, administration of 5 mg resulted in almost a 50% increase in subsequent nighttime SWS, without changes in total sleep time or sleep efficiency [2].

Substance Use Disorders

This compound has demonstrated potential in modulating drug-seeking behavior, particularly for alcohol. In animal models, this compound reduced alcohol intake and alcohol preference in a dose-related manner [5]. The activity of this compound started at doses ≥0.04 mg/kg and in the active dose range, this compound reduced alcohol intake by 46 to 67% and alcohol preference by 33 to 42% [5]. The effect of this compound on ethanol intake may be due to increased synaptic availability of 5-HT in the nucleus accumbens [6].

Despite promising preclinical data, this compound has not shown efficacy in the treatment of alcohol dependence in rigorously conducted clinical trials, and higher doses are precluded by its potential to cause dose-dependent prolongation of the QTc interval [2].

Oncology Applications

Recent research has identified this compound as a potent inhibitor of diacylglycerol kinase alpha (DGKα), enabling potential repurposing for oncology applications [1]. As such, it may be used to treat certain types of glioblastoma and melanoma [1]. It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others [1].

Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non-small cell lung cancer and small cell lung cancer cells [1]. A chemoproteomic study discovered that this compound targets a kinase network mediating apoptotic cell death of lung tumor cells [1].

Ocular Therapeutics

Recent high-throughput screening identified this compound as a promising candidate for treating congenital aniridia, a rare panocular disease causing progressive severe visual impairment and blindness [3] [7]. This compound can rescue PAX6 haploinsufficiency of mutant limbal cells, defective cell migration, and PAX6-target gene expression [3]. This effect occurs through the selective inactivation of the MEK/ERK signaling pathway [3].

In human limbal stromal cells from subjects with congenital aniridia, this compound treatment increased PAX6 messenger RNA (mRNA) and decreased TGF-β1 and FOSL2 mRNA levels [8]. These findings strongly suggest that repurposing this therapeutic molecule could be effective in preventing or treating existing blindness by restoring corneal transparency in aniridia patients [3].

Experimental Protocols and Methodologies

In Vitro Assessment of PAX6 Restoration in Ocular Cells

Cell Culture Conditions:

  • Human mutant limbal epithelial stem cells or primary human limbal stromal cells from aniridia patients (AN-LSCs) and healthy controls [8] [7].
  • Culture in either low-glucose serum-free (LGSF) medium to maintain keratocyte phenotype or normal-glucose serum-containing (NGSC) medium for fibroblastic phenotype [8].
  • Cells are maintained under standard conditions (37°C, 5% CO2) [7].

Treatment Protocol:

  • This compound is prepared as a stock solution and diluted to working concentration (typically 4 μM) [8].
  • Cells are treated with this compound for 24 hours [8] [7].
  • Control groups receive vehicle only.

Assessment Methods:

  • Quantitative PCR (qPCR): Used to assess expression of PAX6, FOSL2, TGF-β1, ACTA2A1, LUM, COL1A1, COL5A1, DSG1, FABP5 and ADH7 [8].
  • Western Blot Analysis: Protein extraction followed by electrophoresis and transfer membranes incubated with primary antibodies against PAX-6 (1:1000 dilution) and actin (1:500) as loading control [7].
  • Functional Assays: Cell migration assays performed to assess recovery of normal limbal cell function [3].
In Vivo Assessment of Alcohol Intake Modulation

Animal Models:

  • Genetically heterogeneous rats with developed preference for 3% ethanol [6] [5].
  • After a period of forced exposure to alcohol, rats develop a preference for alcohol when given the choice to drink either an alcohol solution or water [5].

Dosing Protocol:

  • This compound administered at doses ranging from 0.04 mg/kg to 1 mg/kg [6] [5].
  • Appropriate vehicle control groups included.
  • Both acute and chronic dosing regimens employed.

Behavioral Assessment:

  • Alcohol and water consumption measured daily.
  • Alcohol preference calculated as ratio of alcohol intake to total fluid intake.
  • Body weight monitored to control for general health effects.
  • In some experiments, 5-HTergic neurons are damaged by intracerebroventricular infusion of 5,7-dihydroxytryptamine (5,7-DHT) to confirm mechanism [6].
Oncological Efficacy Assessment

Cell Culture Models:

  • Non-small cell lung cancer, small cell lung cancer, glioblastoma, and melanoma cell lines [1].
  • Standard cell culture conditions appropriate for each cell type.

Treatment and Analysis:

  • This compound administered at varying concentrations based on DGKα inhibition potency.
  • Apoptosis assays performed to quantify cell death.
  • Western blotting for c-RAF activation status and DGKα activity.
  • Chemoproteomic profiling to identify kinase networks affected by this compound treatment [1].

Safety and Tolerability Profile

The primary safety concern with this compound is its potential to cause dose-dependent prolongation of the QTc interval on the electrocardiogram, which may increase the risk for life-threatening cardiac arrhythmias [2]. This cardiotoxicity risk has limited the use of higher doses in clinical settings and ultimately prevented its approval for medical use [2].

Despite these concerns, this compound has been shown to have neuroprotective properties in several models. Specifically, this compound mitigates neurotoxic effects caused by MDMA in cortical, striatal, and hippocampal neurons [2]. Additionally, clinical studies have reported that discontinuation after 8 weeks of treatment was not associated with withdrawal symptoms [2].

Conclusion and Future Perspectives

This compound remains a compound of significant research interest despite its failure to achieve regulatory approval for clinical use. Its well-characterized pharmacology as a potent 5-HT2A/2C receptor antagonist continues to make it a valuable tool for neuroscience research, while newly discovered mechanisms such as DGKα inhibition and MEK/ERK pathway repression have opened promising avenues for drug repurposing in oncology and rare diseases [1] [3].

Future research directions should focus on:

  • Developing analogs with improved safety profiles,
  • Exploring targeted delivery approaches to mitigate systemic toxicity,
  • Conducting well-controlled clinical trials for repurposing opportunities, particularly in congenital aniridia and specific cancer subtypes.

References

Primary Pharmacological Targets and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Ritanserin exerts its effects through several key targets, with DGKα inhibition representing its most investigated mechanism in recent cancer research.

Target Primary Known Action Functional Outcome Key Evidence/Context
5-HT₂A/₂C Receptors Potent inverse agonist/antagonist [1] Modulates serotonin signaling; originally investigated for psychiatric disorders [2].
Diacylglycerol Kinase α (DGKα) Inhibits kinase activity (IC₅₀ in sub-micromolar range) [3] Increases diacylglycerol (DAG), decreases phosphatidic acid (PA); activates PKC, induces cancer cell death [4] [3]. Core mechanism for anti-cancer & immunomodulatory effects [4] [5] [3].
c-RAF Kinase Inhibits kinase activity [1] Blocks MAPK signaling pathway; contributes to anti-cancer activity, particularly in SCLC [1]. This compound blocks c-RAF but not B-RAF activation of oncogenic pathways [1].
Voltage-Gated Ca²⁺ Channels Blocks CaV1.2 channels (Kr = 3.61 µM) [6] Causes vascular smooth muscle relaxation; suggests potential for cardiovascular applications [6]. Effect is use-dependent and shifts voltage-dependence of inactivation [6].

The following diagram illustrates the core signaling pathway affected by this compound's inhibition of its primary target, DGKα, and the consequent downstream effects that contribute to its anti-cancer properties:

G This compound This compound DGKA DGKα This compound->DGKA Inhibits DAG Diacylglycerol (DAG) DGKA->DAG Conversion blocked PA Phosphatidic Acid (PA) DGKA->PA Production reduced PKC PKC Activation DAG->PKC Accumulates MAPK MAPK Signaling PA->MAPK Reduced activation mTOR mTOR Signaling PA->mTOR Reduced activation Apoptosis Promoted Apoptosis PKC->Apoptosis Contributes to Proliferation Inhibited Proliferation PKC->Proliferation MAPK->Proliferation mTOR->Proliferation

Figure 1: this compound inhibits DGKα, altering DAG-PA balance to block cancer growth signals.

Experimental Evidence and Protocols

Recent studies provide robust evidence for this compound's efficacy, particularly in hematological cancers, supported by detailed experimental methodologies.

Anti-Cancer Efficacy in Acute Myeloid Leukemia (AML)

A 2023 study demonstrated that this compound inhibits AML progression in a dose- and time-dependent manner [4]. Key findings include:

  • In Vitro Cytotoxicity: this compound significantly reduced cell viability and induced apoptosis in AML cell lines (Kasumi-1, KG-1α) and primary patient cells [4].
  • In Vivo Efficacy: In xenograft mouse models, this compound (5 mg/kg/day, intraperitoneally) significantly suppressed tumor burden [4].
  • Mechanistic Insights: this compound negatively regulated the JAK-STAT and MAPK signaling pathways through DGKα inhibition. This effect was synergistic with other targeted agents like chiauranib in lymphoma models [4] [7].
Core In Vitro Experimental Protocol

The following workflow outlines standard methodology used to evaluate this compound's cellular mechanisms:

G CellCulture Cell Culture Preparation (AML lines, primary cells) Treatment Treatment with this compound (Dose range: ~1-50 µM, Time course: 24-72h) CellCulture->Treatment Viability Cell Viability/Proliferation Assay (CCK-8, Annexin V/PI Apoptosis Flow Cytometry) Treatment->Viability Molecular Molecular Analysis (Western Blot, qRT-PCR) Viability->Molecular Data Data Analysis (IC₅₀, Apoptosis %, Pathway Protein Levels) Molecular->Data

Figure 2: Standard in vitro workflow to assess this compound effects on cancer cells.

  • Cell Viability and Apoptosis: Cells are treated with this compound across a concentration range (e.g., 0-50 µM) for 24-72 hours. Viability is measured using assays like CCK-8, while apoptosis is quantified using flow cytometry with Annexin V/PI staining [4].
  • Protein Analysis by Western Blot: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against targets like p-STAT3, p-ERK, cleaved PARP, and DGKα to confirm mechanism of action [4] [7].

Research Implications and Development Potential

This compound's unique polypharmacology presents distinct advantages and challenges for therapeutic development.

  • Advantages for Repurposing: this compound has acceptable safety profiles in humans from previous clinical trials and exhibits high oral bioavailability, accelerating its potential transition into oncology clinical trials [4] [1].
  • Challenge of Specificity: A major research focus is improving DGKα isoform selectivity. This compound analogs like JNJ-3790339 have been developed with higher potency and selectivity, helping to dissect specific biological roles and reduce off-target effects [5].
  • Synergistic Combinations: Research shows this compound synergizes with other agents. Combining this compound with the multi-kinase inhibitor chiauranib resulted in synergistic lethality in transformed follicular lymphoma models by dual blockade of PI3K/AKT/mTOR and RAF/MEK/ERK pathways [7].

This compound has transformed from a serotonin receptor antagonist into a promising multi-target investigative tool, primarily for oncology and immunology. Its defined safety profile supports potential for rapid clinical translation.

References

Pharmacological Profile of Ritanserin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key affinity (Ki) values of ritanserin for the 5-HT2A receptor and other selected molecular targets.

Receptor / Enzyme Ki Value Affinity Description Primary Function
5-HT2A Receptor 0.45 nM [1] High Affinity Primary target; potent antagonist [1]
5-HT2C Receptor 0.71 nM [1] High Affinity Potent antagonist [1]
5-HT1Dα Receptor 7.30 (pKi) [2] Moderate Affinity Antagonist; allows discrimination from 5-HT1Dβ [2]
Diacylglycerol Kinase α (DGKα) IC50 = 15 µM [3] Low Potency Inhibitor; explored in oncology research [1] [3]
Dopaminergic Receptors IC50 = 69 nM [3] Moderate Potency Antagonist [3]

The exceptional selectivity of this compound for 5-HT2A and 5-HT2C receptors is clear when compared to its affinity for other sites. Its affinity for histamine H1, dopamine D2, and α-adrenergic receptors is 39 to 166 times lower than for the 5-HT2A receptor [1].

Key Experimental Contexts

This compound's binding affinity was characterized using standard radioligand competition binding assays.

  • Core Methodology: The Ki value of 0.45 nM for the 5-HT2A receptor was determined by competing this compound against the radiolabeled antagonist [³H]ketanserin in rat brain membrane preparations [1]. This method measures the ability of an unlabeled drug (this compound) to displace a radioactively tagged drug from the receptor, allowing for the calculation of binding affinity.
  • Functional Correlation: The binding affinity is consistent with this compound's potent and long-acting antagonist activity in vivo [1].

Molecular Interaction and Signaling Pathway

This compound functions primarily as a 5-HT2A receptor antagonist. The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). The following diagram illustrates the constitutive signaling pathway and how this compound acts upon it.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor  Agonist Binding Gq_Protein Gq Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Calcium_Release Calcium Release from ER IP3->Calcium_Release This compound This compound This compound->5-HT2A Receptor  Inverse Agonist Binding Constitutive_Signal Basal Constitutive Signaling 5-HT2A Receptor->Gq_Protein 5-HT2A Receptor->Constitutive_Signal  Blocks

This compound binds to the 5-HT2A receptor to block serotonin's action and constitutive receptor activity.

Research Applications of this compound

Although never marketed as a therapeutic drug, this compound is a foundational tool in biomedical research.

  • Neuroscience Research: Due to its potent 5-HT2A/2C antagonism, this compound has been extensively used to study serotonin's role in sleep physiology (increasing slow-wave sleep) [1] [4], and in motor functions, showing improvement of Parkinson's disease-like symptoms in animal models [5].
  • Oncology Research: this compound has been repurposed as a research tool in cancer biology. It acts as a potent inhibitor of Diacylglycerol Kinase alpha (DGKα) [1]. Inhibition of DGKα has been shown to induce apoptotic cell death in specific cancer types, such as glioblastoma, melanoma, and lung cancer [1]. This has made this compound a reference compound for developing novel DGKα inhibitors [1].

References

Pharmacological Profile of Ritanserin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key receptor binding affinity (Ki) data for ritanserin.

Receptor Type Ki Value (nM) Selectivity Ratio (vs. 5-HT2A) Primary Assay & Experimental Notes
5-HT2A 0.45 nM [1] (Reference) Rat frontal cortex tissue; competitive binding assay [1] [2].
5-HT2C 0.71 nM [1] ~1.6-fold lower affinity Rat frontal cortex tissue; high affinity for serotonin-S2 sites [1] [2].
H1 (Histamine) 17.55 nM [2] 39-fold lower affinity Guinea pig cerebellum; slow dissociation (t1/2 = 77 min) [2].
D2 (Dopamine) 34.65 nM [2] 77-fold lower affinity Rat striatum; rapid, fully competitive dissociation (t1/2 = 11 min) [2].
α1 (Adrenergic) 48.15 nM [2] 107-fold lower affinity Rat cortex [2].
α2 (Adrenergic) 74.7 nM [2] 166-fold lower affinity Rat cortex [2].

Core Experimental Protocol for Ki Determination

The foundational data for this compound's Ki values were established using radioligand binding assays on rat brain tissue [2].

  • Tissue Preparation: Synaptosomal membranes (P2 fraction) are prepared from specific brain regions of rats, such as the frontal cortex (for 5-HT2 receptors) or striatum (for dopamine D2 receptors) [2].
  • Radioligand and Incubation:
    • For 5-HT2 receptors (5-HT2A/2C), [³H]Ketanserin is a commonly used radioligand [2] [3].
    • Membranes are incubated with the radioligand and various concentrations of unlabeled this compound. A critical step noted in the original research is a 30-minute pre-incubation with this compound before adding the radioligand, which significantly increases its apparent inhibitory potency (IC50 decreases from 0.9 nM to 0.3 nM) [2].
  • Measurement and Analysis: After incubation, bound and free radioligands are separated via rapid filtration. Specific binding is calculated, IC50 values are determined from competition curves, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation [2] [3].

Structural Basis of 5-HT2C Binding

High-resolution crystal structures reveal how this compound binds to the human 5-HT2C receptor [4].

  • Binding Pose: this compound binds deeply within the orthosteric pocket of the receptor, approximately one helical turn deeper than agonists like ergotamine [4].
  • Key Interactions:
    • A salt bridge forms between the protonated nitrogen of this compound's piperidine ring and a conserved aspartate residue (D134³.³²) in the receptor [4].
    • One of its 4-fluorophenyl groups is encased in a hydrophobic pocket, forming halogen-aromatic interactions with F223⁵.⁴⁷ and F320⁶.⁴⁴ [4].
    • This fluorophenyl group also engages in aromatic stacking with W324⁶.⁴⁸ and F328⁶.⁵². The interaction with W324⁶.⁴⁸, the "toggle switch" residue, helps stabilize the receptor in an inactive conformation, explaining this compound's inverse agonist action [4].

The diagram below illustrates the key molecular interactions between this compound and the 5-HT2C receptor binding pocket.

G cluster_receptor 5-HT2C Receptor Binding Pocket cluster_ligand This compound TM3 TM3 Helix TM5 TM5 Helix TM6 TM6 Helix D134 D134³.³² F223 F223⁵.⁴⁷ W324 W324⁶.⁴⁸ F328 F328⁶.⁵² PiperidineN Protonated Piperidine N PiperidineN->D134 Salt Bridge Fluorophenyl 4-Fluorophenyl Group Fluorophenyl->F223 Halogen-Aromatic Interaction Fluorophenyl->W324 Aromatic Stacking (Toggle Switch) Fluorophenyl->F328 Aromatic Stacking

Key molecular interactions stabilizing this compound in the 5-HT2C receptor binding pocket.

Research Applications & Polypharmacology

Beyond its primary mechanism, this compound's polypharmacology is relevant for research and therapeutic development.

  • DGKα Inhibition in Oncology: this compound acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα), revealing potential for repurposing in treating glioblastoma, melanoma, and lung cancer. Its IC50 for DGKα is ~15 µM, much weaker than its 5-HT2C affinity, but its favorable pharmacokinetics make it a useful research tool and starting point for developing more selective DGKα inhibitors [1] [5] [6].
  • Tool Compound in Neuropsychiatry: As a potent 5-HT2A/2C antagonist, this compound is widely used in animal and in vitro studies to investigate the roles of these receptors in conditions like depression, anxiety, substance abuse, and to modulate the effects of antipsychotics [7] [5] [3].

References

ritanserin receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Primary Receptor Binding Profile

Ritanserin is characterized as a potent and long-acting serotonin antagonist [1]. Its binding profile is defined by a very strong affinity for specific serotonin receptor subtypes, with a key selectivity characteristic outlined below:

Receptor Binding Affinity Notes
5-HT2A Very Strong Antagonism ( [1]) Primary high-affinity target.
5-HT2C Very Strong Antagonism ( [1]) Primary high-affinity target.

A critical aspect of this compound's pharmacology is its selectivity. It displays little to no affinity for dopamine D2 receptors, which distinguishes it from many antipsychotics and is a key feature in its receptor binding profile [1].

Experimental Protocols for Binding Affinity

The following methodology, based on standard radioligand binding assays, is how the affinity data for a drug like this compound would be determined.

Core Protocol: Radioligand Receptor Binding Assay

This experiment measures the affinity (Ki or IC50) of this compound for a target receptor by assessing its ability to compete with a known radioactive ligand (radioligand) [2] [3].

  • 1. Receptor Preparation: Cell membranes expressing the human 5-HT2A or 5-HT2C receptors are harvested. The membrane protein concentration is determined and diluted, typically to around 100-200 μg per assay tube, to ensure the binding is not limited by the receptor concentration [3].
  • 2. Incubation:
    • The membrane preparation is incubated with a fixed concentration of a radioligand that binds to the serotonin receptor (e.g., [³H]Ketanserin for 5-HT2A).
    • Increasing concentrations of unlabeled this compound are added to the reaction mixture to generate a competition curve.
    • A "nonspecific binding" tube includes a large excess (e.g., 100 μM) of a known, potent antagonist (e.g., mianserin) to define binding that is not to the specific receptor of interest.
    • The incubation is carried out in an appropriate buffer (e.g., Tris-HCl, 50 mM, pH 7.4) at a specific temperature (e.g., 30°C) until equilibrium is reached, often around 30-60 minutes [3].
  • 3. Separation and Measurement: The reaction is stopped by rapid filtration or centrifugation to separate the receptor-bound radioligand from the free one. The resulting pellet's radioactivity is measured using a liquid scintillation counter [3].
  • 4. Data Analysis:
    • Specific Binding is calculated as Total Binding minus Nonspecific Binding.
    • A competition curve is generated by plotting the percentage of specific radioligand binding against the logarithm of the this compound concentration.
    • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve.
    • The Inhibition Constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant [3].

G Start Start Experiment Prep Receptor Membrane Preparation Start->Prep Inc Incubation Mixture Prep->Inc TB Total Binding (Receptor + Radioligand) Inc->TB NSB Non-Specific Binding (Receptor + Radioligand + Excess Cold Ligand) Inc->NSB Comp Competition Binding (Receptor + Radioligand + this compound) Inc->Comp Sep Separation (Filtration/Centrifugation) TB->Sep NSB->Sep Comp->Sep Count Measure Radioactivity (Liquid Scintillation Counter) Sep->Count Calc Data Analysis Count->Calc Ki Determine Ki Value Calc->Ki

Experimental workflow for determining receptor binding affinity via radioligand competition assay.

Supporting Experiment: Functional Activity Assay

A binding assay confirms affinity but not a drug's functional effect (agonist, antagonist). This is determined by assays like a miniG protein recruitment assay [4].

  • Objective: To confirm that this compound acts as an antagonist at the 5-HT2A/2C receptors.
  • Method: A cell line is engineered to express the target receptor (e.g., 5-HT2A) linked to a reporting system. The cells are stimulated with a known serotonin receptor agonist, both alone and in the presence of this compound. If this compound is an antagonist, it will shift the agonist's concentration-response curve to the right without depressing the maximum effect, allowing for the calculation of a functional antagonism constant (pKb) [4].

Key Interpretations and Clinical Context

  • Significance of 5-HT2A/2C Antagonism: Blocking these receptors is associated with effects on sleep, mood, and perception, and may mitigate certain side effects (like extrapyramidal symptoms) associated with dopamine blockade in antipsychotics [1].
  • Importance of Selectivity: this compound's lack of significant affinity for dopamine D2 receptors is a key differentiator. Many other antipsychotics (e.g., risperidone, olanzapine) bind to both 5-HT2A and D2 receptors, a profile known as the "serotonin-dopamine antagonist" hypothesis [1].

References

Mechanism of Action: From Serotonin to DGKα Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Ritanserin's mechanism varies by biological context. The following diagram illustrates its two primary, context-dependent mechanisms of action.

G cluster_aml In Acute Myeloid Leukemia (AML) cluster_aniridia In Aniridia Cellular Models This compound This compound DGKa_Inhibit Inhibit DGKα This compound->DGKa_Inhibit SERP Serotonin Receptor Antagonism This compound->SERP DAG_Accumulate Accumulation of Diacylglycerol (DAG) DGKa_Inhibit->DAG_Accumulate Pathway_Inhibit Inhibition of JAK-STAT & MAPK Pathways DAG_Accumulate->Pathway_Inhibit Outcome_AML Anti-tumor Effects Pathway_Inhibit->Outcome_AML MEKERK_Inhibit Suppression of MEK/ERK Signaling Pathway SERP->MEKERK_Inhibit PAX6_Restore Restoration of PAX6 Production & Function MEKERK_Inhibit->PAX6_Restore Outcome_Aniridia Rescue Corneal Transparency PAX6_Restore->Outcome_Aniridia

Overview of Key Experimental Evidence

The following table summarizes the methodologies and key findings from pivotal studies on this compound.

Disease Model Experimental Model & Cell Lines Key In-Vitro Methods Key In-Vivo Model Major Findings
Acute Myeloid Leukemia (AML) [1] Cell lines: Kasumi-1, KG-1α; Primary human AML cells [1] CCK-8 cell viability assay, Annexin V/PI apoptosis assay, Western blotting [1] NOD-PRKDC/IL-2RG/mouse xenograft [1] Inhibited cell proliferation, induced apoptosis; suppressed tumor growth in vivo; DGKα expression correlated with poor survival [1].
Glioblastoma & Melanoma [2] Not specified in detail; research referenced as identifying this compound's role [2] Not specified in detail [2] Not specified [2] Acts as a potent DGKα inhibitor; potential for treating specific cancer types [2].
Congenital Aniridia [3] Mutant human limbal epithelial cells (LECs) [3] qPCR, Western blotting, cell migration assays [3] Not applicable (in-vitro study) [3] Rescued PAX6 haploinsufficiency, improved cell migration, restored target gene expression via MEK/ERK pathway suppression [3].
Aniridia-associated Keratopathy [4] Primary human limbal stromal cells (LSCs) from aniridia patients and healthy subjects [4] qPCR, Western blotting [4] Not applicable (in-vitro study) [4] Altered expression of PAX6, TGF-β1, and keratocyte markers; potential impact on corneal stromal wound healing [4].

Research Applications and Potential

This compound is being investigated for repurposing in several areas:

  • Oncology: Primarily for its DGKα inhibitory activity, which blocks pro-survival signals in cancer cells and enhances antitumor immunity [1] [5] [2].
  • Ophthalmology: For congenital aniridia and aniridia-associated keratopathy, where it restores PAX6 function and improves corneal transparency [4] [3].
  • Neuroscience: Its potent 5-HT₂ₐ/₂c antagonism remains a valuable tool for probing serotonin systems, despite its discontinued clinical development for psychiatric use [2] [6].

Important Research Considerations

For your work, note that this compound is not an approved drug and is used for research purposes only [2] [7]. Its affinity for multiple targets (polypharmacology) requires careful experimental design, including the use of selective controls like ketanserin to distinguish 5-HT₂ₐ effects from DGKα effects [5].

References

ritanserin R55667 development code

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology and Properties

Ritanserin is characterized by its potent and selective action on specific serotonin receptors.

Table 1: Pharmacodynamic Profile of this compound

Receptor / Target Affinity / Potency (IC50 or Ki) Primary Action Research & Therapeutic Implications
5-HT2A Receptor Ki = 0.45 nM; IC50 = 0.9 nM [1] [2] Potent antagonist [1] Investigation for schizophrenia (negative symptoms), sleep enhancement (increases slow-wave sleep) [1].
5-HT2C Receptor Ki = 0.71 nM [1] Potent antagonist [1] Potential anxiolytic and antidepressant effects [1].
Diacylglycerol Kinase α (DGKα) IC50 = 16.7 µM (cellular assay) [2] Potent inhibitor [1] Investigated for cancer therapy (glioblastoma, melanoma, lung cancer) [1].
Other Receptors (H1, D2, α1/α2-adrenergic) 39- to 166-fold lower affinity than 5-HT2A [1] Weak antagonist [3] Demonstrates selectivity, reducing potential for side effects mediated by these receptors [1].

Table 2: Chemical and Preclinical Data

Property Detail
Molecular Formula / Weight C27H25F2N3OS / 477.57 g·mol⁻¹ [1]
CAS Number 87051-43-2 [4]
Melting Point 145.5 °C [4]
Solubility >10 mg/mL in methanol; soluble in DMSO (52.35 mM) [4] [2]

| In Vivo Efficacy (Animal Models) | • Blocks 5-HTP-induced head twitches in rats (10 mg/kg) [3]. • Long-acting 5-HT2A occupancy (>70% for 48 h post-subcutaneous administration in rats/guinea pigs at 2.5 mg/kg) [3]. • Slows xenograft tumor growth in mice (A549 lung cancer cells, 10 mg/mice) [2]. | | Acute Toxicity (LD50, oral, rat) | ~956 mg/kg [4] |

Development History and Rationale for Research Repurposing

This compound was initially investigated in clinical trials for conditions including insomnia, depression, anxiety, schizophrenia, and migraine [1]. A key reason it was never marketed was due to unrevealed safety problems that halted its clinical development for these indications [1] [5].

  • From this compound to Risperidone: this compound's pharmacophore was used as a chemical starting point. Researchers combined its potent 5-HT2A antagonism with dopamine D2 antagonism, leading to the development of the atypical antipsychotic risperidone [1] [6].
  • Repurposing for Oncology: The safety liabilities that ended this compound's development as a neurologic drug have led to its investigation in oncology. It has been identified as a potent inhibitor of Diacylglycerol kinase alpha (DGKα) and has been shown to block c-RAF activation, inducing apoptotic cell death in non-small cell lung cancer, small cell lung cancer, glioblastoma, and melanoma [1].

Key Research Applications and Experimental Insights

Serotonin Receptor Research

This compound is a reference standard for selective 5-HT2A/2C antagonism.

  • Experimental Protocol (In Vitro Binding): A common method is a radioligand binding assay to determine receptor affinity (Ki) and selectivity. This compound exhibits high selectivity for 5-HT2A over 5-HT1 receptors (IC50s = 0.9 nM and >1000 nM, respectively) [3].
  • Experimental Protocol (In Vivo Functional Assay): The 5-HTP-induced head twitch test in rodents is used. Administer 10 mg/kg this compound to rats to block head twitches induced by a serotonin precursor, demonstrating 5-HT2A antagonism in vivo [3].
Oncology Research

This compound's anticancer activity is primarily linked to DGKα inhibition.

Mechanism of Action in Cancer Research

architecture This compound This compound DGKalpha DGKα Inhibition This compound->DGKalpha DAG Accumulation of DAG DGKalpha->DAG Leads to cRAF c-RAF Activation DAG->cRAF Promotes Apoptosis Apoptosis cRAF->Apoptosis Induces CancerCellDeath CancerCellDeath Apoptosis->CancerCellDeath

  • Experimental Protocol (In Vitro Cytotoxicity): Treat cultured non-small cell lung cancer (NSCLC) or small cell lung cancer (SCLC) cells with this compound. Measure c-RAF activation and induction of apoptotic cell death via assays like Western Blot and flow cytometry with Annexin V staining [1].
  • Experimental Protocol (In Vivo Xenograft Model): The study involved injecting A549 lung cancer cells into mice to form tumors. This compound was administered at 10 mg per mouse daily for 15 days, which significantly slowed tumor growth [2].

Critical Notes for Researchers

  • Regulatory Status: this compound is not approved for medical use and is for research use only [1] [2]. It is a controlled substance in some territories [2].
  • Safety Data Sheet (SDS): Consult the SDS for handling. The compound may cause skin, eye, and respiratory irritation (GHS hazard codes: H315, H319, H335) [4].
  • Commercial Availability: It is available from biochemical suppliers (e.g., Cayman Chemical, MedChemExpress, Sigma-Aldrich) in various quantities for research [3] [4] [2].

References

Solubility Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed solubility data comes from a commercial supplier's assay guide. The following table summarizes the available quantitative data for preparing ritanserin stock solutions [1].

Solvent Solubility Conditions / Notes
DMSO ≥ 25 mg/mL (52.35 mM) Solution may require ultrasonication; the solvent is hygroscopic and can impact solubility, requiring use of newly opened DMSO [1].
Water < 0.1 mg/mL Practically insoluble [1].
In Vivo Formulation ≥ 2.08 mg/mL (4.36 mM) in 10% DMSO + 90% Corn Oil Forms a clear solution; careful selection advised for administration periods over half a month [1].

For in vivo studies, one research publication detailed a specific formulation: this compound was first dissolved in DMSO and then diluted with a 0.3% (w/v) CMC-Na (sodium carboxymethyl cellulose) suspension for intraperitoneal injection in mouse models [2].

Experimental Protocols from Research

The provided search results include several key experiments that detail how this compound is handled in a research context.

Cell-Based Assays for PAX6 Rescue in Aniridia Research

This protocol is used to study this compound's potential to treat aniridia by rescuing PAX6 gene function [3] [4].

  • Cell Line: TRE-tomato-HEK cells (genetically engineered with a PAX6-responsive reporter element).
  • Cell Seeding: Seeds cells into 384-well black plates pre-coated with Poly-d-Lysine.
  • Compound Treatment: Adds this compound at a concentration of 10 μM for 24 hours.
  • Controls: Uses recombinant PAX6 protein (8 μg/mL) as a positive control and DMSO (0.1%) as a negative control.
  • Analysis: After 24 hours, stains cells with Hoechst (nucleus) and Calcein AM green (cytoplasm) and images them using a high-content analyzer (e.g., InCell2200). The intensity of the tdTomato reporter signal is quantified to measure PAX6 activity.
qRT-PCR Analysis of Gene Expression

This method is used to validate changes in gene expression after this compound treatment [5] [4].

  • Cell Treatment: Treats cells with 1 μM or 4 μM of this compound (or a DMSO control) for 24 hours.
  • RNA Extraction: Harvests cells and extracts RNA using a commercial kit (e.g., RNEasy Mini kit).
  • cDNA Synthesis: Synthesizes cDNA from 1 μg of RNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit).
  • Quantitative PCR: Performs qPCR in triplicate using a SYBR Green master mix. Gene expression is calculated using the 2–ΔΔCt method, normalized to a housekeeping gene (e.g., B2M).
In Vivo Anti-Cancer Efficacy in Mouse Models

This protocol assesses the effect of this compound on tumor growth in vivo [1] [2].

  • Xenograft Model: Injects tumor cells (e.g., A549 lung cancer cells or Kasumi-1 leukemia cells) into mice to form xenograft tumors.
  • Dosing Regimen: Administers this compound via intraperitoneal injection at 5-10 mg/kg daily.
  • Duration: Continues treatment for 15 days to several weeks.
  • Assessment: Measures tumor growth over time to evaluate the compound's efficacy.

Key Research Applications and Signaling Pathways

This compound is primarily investigated as a potent and selective serotonin 5-HT2 receptor antagonist [6] [7] [1]. Current research explores its potential for drug repurposing, focusing on two main mechanisms, as illustrated below [8] [9] [3]:

G cluster_1 5-HT2 Receptor Antagonism cluster_2 Kinase Inhibition (DGKα / c-RAF) This compound This compound PAX6_Upregulation PAX6_Upregulation This compound->PAX6_Upregulation Leads to MEK_ERK_Inhibition MEK_ERK_Inhibition This compound->MEK_ERK_Inhibition Via DGKα_Inhibition DGKα_Inhibition This compound->DGKα_Inhibition Inhibits MEK_ERK_Inhibition->PAX6_Upregulation Induces MAPK_JAKSTAT_Inhibition MAPK_JAKSTAT_Inhibition DGKα_Inhibition->MAPK_JAKSTAT_Inhibition Downregulates Apoptosis_Proliferation_Inhibition Apoptosis_Proliferation_Inhibition MAPK_JAKSTAT_Inhibition->Apoptosis_Proliferation_Inhibition Results in

Research on this compound's two primary mechanisms of action.

  • Ocular Therapy (Aniridia): this compound rescues PAX6 haploinsufficiency in limbal epithelial cells by repressing the MEK/ERK signaling pathway, offering a potential therapy for aniridia-associated keratopathy [5] [8] [3].
  • Oncology: this compound inhibits diacylglycerol kinase α (DGKα) and c-RAF, disrupting the Jak-Stat/MAPK signaling pathways, which suppresses cancer cell proliferation and induces apoptosis in models of glioblastoma, lung cancer, and acute myeloid leukemia (AML) [9] [2].

Key Takeaways for Researchers

  • Solvents: DMSO is a standard solvent for preparing concentrated this compound stock solutions for in vitro work.
  • Ethanol Data: Specific solubility data in ethanol is unavailable in the current search results; you may need to consult other technical databases or conduct experimental validation.
  • Handling: this compound solutions should be prepared freshly and handled carefully, noting the potential impact of hygroscopic DMSO on solubility.
  • Research Use: this compound remains an investigational compound with promising repurposing potential in preclinical models, primarily for ocular diseases and oncology.

References

Comprehensive Application Notes and Protocols for Ritanserin Dose-Response Studies in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ritanserin and Its Pharmacological Profile

This compound is a potent serotonin antagonist with high selectivity for 5-HT₂A and 5-HT₂C receptor subtypes, initially developed for psychiatric and neurological conditions. Beyond its serotonergic activity, this compound has been identified as a specific inhibitor of diacylglycerol kinase alpha (DGKα), expanding its potential therapeutic applications to oncology and rare diseases. This dual mechanism underpins its diverse physiological effects, ranging from sleep modulation to anti-tumor activity. The drug exhibits favorable oral bioavailability and has demonstrated a well-tolerated safety profile in clinical studies, making it an attractive candidate for drug repurposing initiatives.

Recent research has revealed this compound's ability to influence critical cellular signaling pathways, including MAPK/ERK, JAK-STAT, and PLD-mediated signaling, providing mechanistic insights into its therapeutic effects. These properties have prompted investigation into this compound's potential for treating conditions as diverse as acute myeloid leukemia, aniridia-related keratopathy, and substance use disorders. The compound's dose-dependent effects have been documented across multiple biological systems, necessitating standardized protocols for evaluating its efficacy in various therapeutic contexts. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's dose-response relationships in preclinical and clinical settings.

This compound Dose-Response Relationships Across Therapeutic Areas

Sleep Modulation and Neurological Effects

This compound demonstrates a clear dose-response relationship in sleep modulation, particularly in enhancing slow-wave sleep (SWS). In a randomized, double-blind, placebo-controlled crossover study with twelve normal volunteers, this compound administered at doses of 1 mg, 3 mg, 10 mg, and 30 mg produced dose-dependent increases in SWS duration. Higher doses evoked progressively greater enhancement of SWS, with 10 mg diazepam used as an active comparator. This seminal study established the foundational dose-response relationship for this compound's effects on sleep architecture [1]. The dose-dependent effects on sleep have been replicated in special populations, including patients with narcolepsy and dysthymia, though with varying therapeutic outcomes across conditions.

  • Clinical Dose Range: 1-30 mg daily
  • Optimal Sleep Effects: Higher doses (10-30 mg) produce maximal slow-wave sleep enhancement
  • Therapeutic Considerations: Long elimination half-life (approximately 40 hours) necessitates careful dosing schedule design and creates potential for rebound effects upon discontinuation [2]
Oncology Applications

In acute myeloid leukemia (AML) models, this compound demonstrates potent anti-proliferative activity through its DGKα inhibitory effects. In vitro studies using multiple AML cell lines (Kasumi-1 and KG-1α) show that this compound inhibits AML progression in dose- and time-dependent manners. Anti-leukemic effects become significant at concentrations ranging from 5-20 μM across 24-72 hour treatment periods. These findings have been validated in xenograft mouse models, where this compound administered at 5 mg/kg/day significantly reduced leukemia burden [3].

Table 1: Dose-Dependent Effects of this compound in Various Disease Models

Therapeutic Area Effective Dose Range Key Response Parameters Model System
Sleep Enhancement 1-30 mg Increased slow-wave sleep duration Human clinical trial
AML Treatment 5-20 μM Reduced cell viability, increased apoptosis Cell lines (Kasumi-1, KG-1α)
AML Treatment 5 mg/kg/day Reduced tumor burden Mouse xenograft
Aniridia Therapy 10-20 μM PAX6 restoration, improved cell migration Human limbal stem cells
Ocular Disease Applications

In congenital aniridia models, this compound rescues PAX6 haploinsufficiency in a concentration-dependent manner. Treatment of mutant limbal cells with this compound (10-20 μM) effectively restores PAX6 production and improves cellular migration capacity. These effects are mediated through this compound's ability to selectively inactivate the MEK/ERK signaling pathway, demonstrating its utility in addressing the underlying molecular pathology of this rare eye disease [4].

Experimental Protocols for this compound Dose-Response Studies

In Vitro Cell Viability and Apoptosis Assay (AML Model)
3.1.1 Materials and Reagents
  • Cell Lines: Human AML cell lines (Kasumi-1, KG-1α)
  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • This compound Preparation: Dissolve in DMSO to create 10 mM stock solution; further dilute in culture medium for working concentrations
  • Assay Kits: Cell Counting Kit-8 (CCK-8) for viability; Annexin V/PI apoptosis detection kit
3.1.2 Procedure
  • Cell Seeding: Seed AML cells at 1 × 10⁴ cells per well in 96-well plates with 100 μL complete medium
  • Treatment Application: Add this compound to achieve final concentrations (0, 1, 5, 10, 20 μM) in triplicate wells
  • Incubation: Maintain cells at 37°C in 5% CO₂ for 24, 48, and 72 hours
  • Viability Assessment: Add 10 μL CCK-8 solution to each well; incubate 2-4 hours; measure absorbance at 450 nm
  • Apoptosis Analysis: Harvest cells after treatment; stain with Annexin V/FITC and propidium iodide; analyze by flow cytometry
  • Data Analysis: Calculate percentage viability relative to DMSO control; determine IC₅₀ values using nonlinear regression
3.1.3 Key Parameters
  • Time Points: 24, 48, and 72 hours for comprehensive kinetics
  • Quality Controls: Include DMSO vehicle controls and untreated controls
  • Validation: Confirm results with multiple AML cell lines and primary patient samples
In Vivo Anti-Leukemia Efficacy Protocol
3.2.1 Animal Model Preparation
  • Irradiation: Subject 6-week-old female NOD-PRKDC/IL-2RG/mice to 1 Gy irradiation
  • Cell Injection: Intravenously inject 2 × 10⁶ Kasumi-1 cells via tail vein
  • Randomization: One week post-engraftment, randomize mice into two groups (n=8 per group)
3.2.2 Dosing and Administration
  • Formulation: Prepare this compound in 0.3% (w/v) sodium carboxymethyl cellulose (CMC-Na) suspension
  • Dosing Regimen: Administer 5 mg/kg/day this compound or vehicle control via intraperitoneal injection
  • Treatment Duration: Continue dosing for two successive weeks
  • Monitoring: Assess leukemia burden through bioluminescent imaging or peripheral blood counts
3.2.3 Endpoint Analysis
  • Tumor Burden: Quantify leukemic infiltration in bone marrow, spleen, and peripheral blood
  • Histopathology: Examine tissue sections for morphological evidence of disease
  • Molecular Analysis: Evaluate DGKα downstream signaling in harvested tissues
Molecular Mechanism Elucidation Protocol
3.3.1 Western Blot Analysis for Pathway Inhibition
  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors
  • Separation: Resolve 20-30 μg protein by SDS-PAGE (8-12% gels)
  • Transfer: Electroblot to PVDF membranes; block with 5% non-fat milk
  • Antibody Probing: Incubate with primary antibodies against:
    • DGKα, p-ERK, ERK, p-MEK, MEK
    • JAK-STAT pathway components (JAK1, JAK3, STAT3, p-STAT3, STAT5, p-STAT5)
    • Apoptosis markers (PARP, cleaved PARP, caspase-3)
  • Detection: Use HRP-conjugated secondary antibodies with ECL detection
  • Quantification: Normalize to GAPDH or other housekeeping proteins
3.3.2 Rescue Experiments
  • Pathway Activation: Co-treat with specific agonists:
    • SphK1 agonist K6PC-5 (2 μM)
    • MEK/ERK agonist C16-PAF (1 μM)
    • JAK/STAT agonist RO8191 (10 nM)
  • Functional Assessment: Repeat viability and apoptosis assays with pathway agonists
  • Mechanistic Confirmation: Verify pathway specificity through phosphoprotein profiling

Table 2: this compound Dosing Regimens for Preclinical Studies

Study Type Model System Dose/Concentration Administration Duration
In vitro anti-AML Cell lines 1-20 μM Culture medium 24-72 hours
In vivo anti-AML Mouse xenograft 5 mg/kg/day Intraperitoneal 2 weeks
Molecular studies Cell lines 10-20 μM Culture medium 24-48 hours
Ocular therapy Limbal stem cells 10-20 μM Culture medium 24-72 hours

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse therapeutic effects through multiple interconnected signaling pathways. As a serotonin receptor antagonist, it primarily blocks 5-HT₂A and 5-HT₂C receptors, which modulates sleep architecture and potentially influences reward pathways. More recently, its function as a DGKα inhibitor has been elucidated, revealing novel mechanisms in oncology and rare diseases. DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), and this compound's inhibition of this enzyme affects downstream signaling cascades including PLD, MAPK/ERK, and JAK-STAT pathways.

In AML models, this compound negatively regulates SphK1 expression through PLD signaling while simultaneously inhibiting Jak-Stat and MAPK signaling pathways via DGKα inhibition. This multi-pathway approach disrupts survival signals in leukemic cells, leading to cell cycle arrest and apoptosis. In ocular disease models, this compound activates PAX6 production through selective inactivation of the MEK/ERK signaling pathway, demonstrating tissue-specific pathway modulation. The following diagram illustrates this compound's primary mechanisms of action:

G cluster_primary Primary Targets cluster_downstream Downstream Effects cluster_pathways Affected Pathways cluster_effects Biological Outcomes This compound This compound 5 5 This compound->5 This compound->5 DGKA DGKA This compound->DGKA HT2A HT2A SWS SWS HT2A->SWS HT2C HT2C HT2C->SWS PLD PLD DGKA->PLD MAPK MAPK DGKA->MAPK JAK JAK DGKA->JAK Apoptosis Apoptosis PLD->Apoptosis MAPK->Apoptosis PAX6 PAX6 MAPK->PAX6 JAK->Apoptosis

Diagram 1: this compound's signaling pathways and biological effects. This compound primarily targets 5-HT₂A, 5-HT₂C receptors and DGKα enzyme, leading to diverse downstream effects through multiple signaling pathways.

The dose-dependent nature of these pathway modulations is critical to their therapeutic application. Lower this compound concentrations may preferentially affect serotonergic signaling, while higher concentrations are required for effective DGKα inhibition and subsequent pathway modulation. Understanding these concentration-response relationships enables researchers to optimize dosing for specific therapeutic endpoints.

Data Analysis and Interpretation Guidelines

Dose-Response Curve Fitting
  • Model Selection: Use four-parameter logistic (4PL) nonlinear regression models for sigmoidal dose-response curves
  • Parameter Calculation: Determine IC₅₀/EC₅₀ values with 95% confidence intervals
  • Quality Metrics: Assess goodness-of-fit using R² values and residual analysis
Statistical Considerations
  • Replication: Minimum of three independent experiments with technical triplicates
  • Multiple Comparisons: Apply appropriate corrections (e.g., Tukey, Bonferroni) for multi-dose analyses
  • Power Analysis: Ensure sufficient sample sizes to detect clinically relevant effect sizes
Translational Correlation
  • Plasma Exposure: Relate in vitro effective concentrations to achievable plasma levels in preclinical models
  • Target Engagement: Verify pathway modulation at efficacious doses through biomarker assessment
  • Therapeutic Index: Compare efficacy concentrations to toxicity thresholds

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with applications spanning multiple disease areas. The well-defined dose-response relationships established in sleep studies provide a foundation for investigating its efficacy in oncology and rare diseases. The protocols outlined herein enable standardized assessment of this compound's effects across different biological systems, facilitating comparison of results across research groups and therapeutic areas.

Future studies should focus on optimizing dosing regimens for specific indications, exploring combination therapies, and further elucidating the temporal dynamics of pathway modulation. The repurposing potential of this compound warrants continued investigation through well-designed clinical trials that incorporate biomarker assessments to verify target engagement. As research progresses, these application notes and protocols will serve as living documents to be updated with emerging evidence regarding this compound's mechanisms and therapeutic applications.

References

Ritanserin Application Notes and Protocols: Slow Wave Sleep Enhancement and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ritanserin and Slow Wave Sleep

This compound is a selective serotonin antagonist with particularly high affinity for 5-HT2A (Ki = 0.45 nM) and 5-HT2C (Ki = 0.71 nM) receptor subtypes [1]. Initially developed as a potential therapeutic for insomnia, depression, and anxiety, it was never marketed for medical use due to safety concerns but remains an important research tool in neuroscience and sleep pharmacology [1]. The drug's most notable pharmacological effect is the significant enhancement of slow wave sleep (SWS), also known as deep sleep, which constitutes stages 3 and 4 of non-REM sleep and is characterized by high-voltage, synchronized electroencephalographic (EEG) waveforms [2]. SWS has been hypothesized to be a time of heightened neurophysiological restoration and is regulated by a homeostatic process that reflects prior wakefulness duration [2].

The discovery that this compound substantially increases SWS duration in humans [3] [4] has established it as a prototypical compound for studying serotonin-mediated sleep regulation mechanisms. Beyond its sleep-enhancing properties, recent research has identified this compound as a potent inhibitor of diacylglycerol kinase alpha (DGKα), leading to investigations of its potential applications in oncology [1] [5]. These diverse pharmacological activities make this compound a valuable compound for exploring the role of serotonin receptors in sleep-wake regulation and disease pathophysiology.

Mechanisms of Action

Primary Serotonergic Mechanisms

The serotonergic system plays a crucial role in sleep-wake regulation, with serotonin historically characterized as a "wakefulness" neurotransmitter [7]. However, this simplistic view has been refined through the study of 5-HT2 receptor antagonists, which demonstrate that specific serotonin receptor subtypes mediate different aspects of sleep architecture. This compound's SWS-enhancing effects result from the disinhibition of sleep-promoting circuits rather than direct agonistic activity, effectively removing a tonic inhibitory influence on SWS generation [8]. This mechanism differs fundamentally from GABAergic sleep agents such as benzodiazepines, which primarily enhance light sleep stages rather than deep sleep.

Additional Molecular Targets

Beyond its serotonergic activity, this compound has been identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα) [1] [5], an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This activity has significant implications for cell signaling pathways, particularly in the context of cancer biology, as both DAG and PA function as important lipid second messengers [5]. Through DGKα inhibition, this compound affects multiple signaling pathways, including:

  • PLD signaling pathway negative regulation
  • JAK-STAT signaling inhibition
  • MAPK pathway suppression [5]

This DGKα inhibitory activity has led to the investigation of this compound as a potential therapeutic agent in various cancers, including glioblastoma, melanoma, and acute myeloid leukemia (AML) [1] [5]. The compound's ability to inhibit DGKα and subsequently negatively regulate SphK1 expression through PLD signaling may contribute to its anti-tumor effects observed in preclinical models [5].

Table 1: this compound's Primary Molecular Targets and Functional Consequences

Molecular Target Affinity (Ki) Primary Functional Consequences Research Implications
5-HT2A Receptor 0.45 nM SWS enhancement; possible mood modulation Sleep architecture studies; psychiatric therapeutic development
5-HT2C Receptor 0.71 nM Primary SWS enhancement; appetite regulation Sleep pharmacology; metabolic disorder research
DGKα Enzyme Not fully characterized Inhibition of cancer cell proliferation; immunomodulation Oncology research; cancer therapeutic development
5-HT2B Receptor Not specified Uncertain sleep effects; possible cardiac development role Limited application due to safety concerns
Signaling Pathways

The following diagram illustrates this compound's primary molecular targets and their downstream effects on sleep regulation and cancer cell proliferation:

G cluster_primary Primary Molecular Targets cluster_sleep Sleep Regulation Pathway cluster_cancer Cancer Signaling Pathway This compound This compound 5 5 This compound->5 This compound->5 DGKA DGKα Enzyme This compound->DGKA Inhibits HT2A Antagonizes SleepDisinhibition Disinhibition of Sleep-Promoting Circuits HT2A->SleepDisinhibition Blocks Inhibitory Tone HT2C Antagonizes HT2C->SleepDisinhibition Primary Mechanism PLD PLD Signaling Inhibition DGKA->PLD Negative Regulation JAK JAK-STAT Pathway Inhibition DGKA->JAK Inhibition MAPK MAPK Pathway Inhibition DGKA->MAPK Inhibition SWA Increased Slow Wave Activity SleepDisinhibition->SWA Enhances SWS Enhanced Slow Wave Sleep SWA->SWS Increases Duration CognitiveRestoration Cognitive Restoration SWS->CognitiveRestoration Improves Apoptosis Apoptotic Cell Death PLD->Apoptosis Promotes JAK->Apoptosis Contributes To MAPK->Apoptosis Contributes To

Quantitative Effects on Slow Wave Sleep

Human Studies

This compound demonstrates a clear dose-response relationship for SWS enhancement in human subjects [4]. In a randomized, double-blind, placebo-controlled crossover study with twelve normal volunteers, this compound administration resulted in dose-dependent increases in SWS duration across a dose range of 1 mg to 30 mg [4]. The magnitude of SWS enhancement observed with this compound significantly exceeds that of other serotonergic antagonists, with a 51.4% increase in SWS compared to 17.2-24.4% increases observed with ketanserin at doses of 20-40 mg [6].

The chronicity of administration appears to influence the persistence of this compound's effects on different physiological systems. In a study of chronic this compound administration over two weeks, the enhancement of SWS was maintained throughout the treatment period without evidence of tolerance [9]. However, the prolactin response to L-tryptophan challenge, which was augmented following acute this compound administration, returned to baseline levels with chronic treatment, suggesting adaptation occurs in certain 5-HT-mediated neuroendocrine responses despite persistent effects on sleep architecture [9].

Table 2: Quantitative Effects of this compound on Slow Wave Sleep in Human Studies

Study Design Dose/Regimen SWS Increase Additional Effects Reference
Acute administration in healthy volunteers 5 mg single dose 51.4% - [6]
Dose-response study (placebo-controlled crossover) 1-30 mg range Dose-dependent Maximal effect at higher doses [4]
Chronic administration (2 weeks) 5 mg repeated Sustained enhancement Neuroendocrine adaptation [9]
Sleep restriction paradigm (comparator) Tiagabine 8 mg +29.1 min (+40.9%) Improved PVT performance [2]
Comparative Pharmacology with Other SWS-Enhancing Agents

This compound belongs to a broader class of pharmacological agents that enhance SWS through diverse mechanisms of action [2]. Unlike GABAergic drugs such as tiagabine (a GAT-1 inhibitor) or gaboxadol (an extrasynaptic GABAA receptor agonist), this compound increases SWS through serotonergic antagonism rather than enhanced inhibitory neurotransmission [2]. Other drug classes with SWS-enhancing properties include α2-δ calcium channel ligands (e.g., gabapentin, pregabalin) and agents with mixed receptor affinities (e.g., mirtazapine, trazodone, olanzapine), many of which share 5-HT2A antagonism as a common mechanism [2].

The functional consequences of SWS enhancement appear to extend beyond simple sleep architecture changes. In sleep restriction paradigms, SWS-enhancing agents such as tiagabine and gaboxadol have demonstrated improved neurobehavioral performance on tasks such as the Psychomotor Vigilance Task (PVT) and Wisconsin Card Sorting Task (WCST), suggesting that SWS enhancement may counteract some cognitive deficits associated with sleep loss [2]. Similarly, this compound has been shown to improve subjective sleep quality ratings in dysthymic patients with sleep disturbances [1] [4].

Experimental Protocols

Human Sleep Studies Protocol

4.1.1 Study Population and Design Human sleep studies with this compound typically employ randomized, double-blind, placebo-controlled designs, either parallel-group or crossover [4] [9]. Studies generally enroll 12-40 healthy adult volunteers with normal sleep patterns, though some investigations have included specific patient populations such as dysthymic patients with sleep disturbances [1]. Key exclusion criteria typically include history of significant medical or psychiatric illness, substance abuse, current medications affecting sleep or serotonin systems, and shift work or recent transmeridian travel.

4.1.2 Dosing and Administration Based on published literature, the following dosing strategies have been employed:

  • Acute studies: Single doses ranging from 1 mg to 30 mg, with 5 mg demonstrating robust effects [6] [4]
  • Chronic studies: 5 mg daily for up to two weeks [9]
  • Timing: Administration typically occurs 30-60 minutes before bedtime to coincide with sleep onset

4.1.3 Polysomnographic Recording Parameters Standard polysomnographic recordings should include:

  • EEG: Minimum of C3/A2, C4/A1, O1/A2, O2/A1 placements with sampling rate ≥128 Hz
  • EOG: Bilateral electrooculogram for detection of REM sleep
  • EMG: Submental electromyogram for sleep stage scoring
  • ECG: Single-lead electrocardiogram for cardiac monitoring
  • Respiratory effort and airflow: To exclude sleep-disordered breathing
  • Leg movements: Bilateral anterior tibialis EMG for periodic limb movement assessment

4.1.4 Sleep Stage Scoring and Quantitative Analysis

  • Visual scoring: According to standardized criteria (Rechtschaffen & Kales or AASM)
  • SWS quantification: Stage N3 duration, percentage of total sleep time
  • Spectral analysis: Fast Fourier transformation of EEG with computation of power density in standard frequency bands (delta: 0.5-4.0 Hz, theta: 4.0-8.0 Hz, alpha: 8.0-12.0 Hz, sigma: 12.0-15.0 Hz, beta: 15.0-30.0 Hz)
  • Additional measures: Sleep latency, wake after sleep onset (WASO), total sleep time, sleep efficiency, REM latency, REM percentage

4.1.5 Secondary Outcome Measures

  • Subjective sleep quality: Visual analog scales or sleep questionnaires administered morning following recording
  • Daytime sleepiness and performance: Multiple Sleep Latency Test (MSLT), Psychomotor Vigilance Task (PVT), cognitive batteries when applicable
  • Neuroendocrine measures: Plasma cortisol, growth hormone, prolactin when applicable [9]
Animal Sleep Studies Protocol

4.2.1 Species and Housing Conditions Rat studies represent the primary animal model for this compound sleep research, typically using Sprague-Dawley rats weighing 230-260g at implantation [7]. Animals should be housed individually with food and water available ad libitum, maintained on a 12-hour light/dark cycle (lights on typically from 0900-2100 hours) at controlled ambient temperature (21°C) [7]. Proper habituation to recording conditions is essential, with at least 5-7 days of adaptation to recording cables and injection procedures prior to experimental recordings.

4.2.2 Surgical Procedures for EEG/EMG Electrode Implantation Under halothane (2%) or isoflurane anesthesia using stereotaxic instrumentation:

  • EEG electrodes: Stainless steel screw electrodes placed epidurally over frontal cortex (coordinates: L: 2.0 mm, A: 2.0 mm to bregma) and parietal cortex (L: 2.0 mm, A: 2.0 mm to lambda)
  • Ground electrode: Placed over cerebellum
  • EMG electrodes: Bipolar spring electrodes implanted in neck musculature
  • Fixation: Electrodes connected to a miniature multipin socket and secured with dental acrylic

4.2.3 Drug Administration and Recording Parameters

  • Dosing: this compound typically administered intraperitoneally at light onset (beginning of passive phase for rodents) at doses ranging from 0.1-1.0 mg/kg [7]
  • Control conditions: Vehicle control injections using appropriate solvent (often DMSO-based solutions)
  • Recording duration: Typically 8 hours post-injection, though 24-hour recordings may be employed
  • Signal parameters: EEG/EMG signals amplified (5000x for EEG, 20,000x for EMG), filtered (0.53-30 Hz bandpass for EEG), and digitized at 64 Hz sampling rate [7]

4.2.4 Vigilance State Scoring and Spectral Analysis in Rodents Visual or automated scoring of vigilance states in 4-second epochs:

  • Wakefulness (W): Low-amplitude, high-frequency EEG with high EMG tone
  • Light slow wave sleep (SWS-1): High-voltage slow waves with presence of sleep spindles
  • Deep slow wave sleep (SWS-2): Continuous high-amplitude delta waves (0.5-4 Hz)
  • Paradoxical sleep (PS): Low-amplitude EEG with theta rhythm (6-9 Hz) and muscle atonia

Spectral analysis using Fast Fourier Transformation (FFT) with Hanning window, frequency resolution of 0.25 Hz, computed for consecutive 4-second epochs [7].

The following diagram illustrates the typical workflow for this compound sleep studies in both human and animal models:

G cluster_human Human Study Protocol cluster_animal Animal Study Protocol H1 Subject Screening & Baseline Assessment H2 Randomization & Blinding H1->H2 H3 Drug Administration (1-30 mg pre-sleep) H2->H3 H4 Polysomnography (EEG, EOG, EMG, ECG) H3->H4 H5 Sleep Stage Scoring (Standardized Criteria) H4->H5 H6 Spectral Analysis (FFT Power Density) H5->H6 H7 Secondary Measures (MSLT, PVT, Neuroendocrine) H6->H7 Results Results H7->Results A1 Surgical Implantation (EEG/EMG Electrodes) A2 Post-operative Recovery (7-10 days) A1->A2 A3 Habituation to Recording Conditions A2->A3 A4 Drug Administration (0.1-1.0 mg/kg i.p.) A3->A4 A5 Vigilance State Scoring (4-second epochs) A4->A5 A6 Spectral Analysis (FFT 0.25-30 Hz) A5->A6 A7 Motor Activity Assessment A6->A7 A7->Results Start Start Start->H1 Start->A1

Notes on Experimental Variability and Interpretation

Several factors contribute to variability in response to this compound across studies:

  • Circadian timing: Administration at different circadian phases produces divergent effects, with 5-HT2 receptor antagonists generally enhancing SWS during the habitual sleep period but potentially having different effects during active wake periods [7]
  • Species differences: While rats show increased SWS-2 with this compound administration, other species including cats may demonstrate reduced sleep with the same compound [8]
  • Receptor selectivity: The specific receptor profile of different 5-HT2 antagonists significantly influences sleep effects, with 5-HT2B receptor blockade potentially increasing wakefulness rather than SWS [7]

Research Applications Beyond Sleep

Oncology Applications

This compound has emerged as a promising therapeutic candidate in oncology due to its potent inhibition of diacylglycerol kinase alpha (DGKα) [1] [5]. DGKα converts diacylglycerol (DAG) to phosphatidic acid (PA), and its inhibition by this compound affects multiple signaling pathways implicated in cancer progression, including JAK-STAT and MAPK signaling pathways [5]. In preclinical models of acute myeloid leukemia (AML), this compound has demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis, with observed anti-AML effects in xenograft mouse models [5].

The expression of DGKα is elevated in AML and correlates with poor survival, suggesting its potential role as both a therapeutic target and prognostic marker [5]. This compound's ability to negatively regulate SphK1 expression through PLD signaling further contributes to its anti-tumor activity [5]. Beyond AML, this compound has shown efficacy in inhibiting progression of other malignancies, including glioblastoma and melanoma, through DGKα inhibition [1] [5]. Additionally, this compound blocks c-RAF activation and induces apoptotic cell death in non-small cell lung cancer and small cell lung cancer cells [1].

Ophthalmic Research

Recent screening studies have identified this compound as a potential therapeutic for congenital aniridia, a rare eye disease characterized by heterozygous mutations in the PAX6 gene [10]. In aniridia-like cellular models, this compound represses the MEK/ERK signaling pathway to restore PAX6 production and function [10]. This effect appears to be mediated through this compound's activity as a potent serotonin 2A receptor antagonist rather than its DGKα inhibitory activity. The restoration of PAX6 function potentially addresses the underlying pathophysiology of aniridia-related keratopathy, the progressive opacification of the cornea that leads to blindness in these patients [10].

Safety and Regulatory Considerations

Despite its promising pharmacological profile, this compound was never approved for medical use by regulatory agencies due to unidentified safety concerns [1]. The compound underwent clinical trials for various indications including depression, anxiety, schizophrenia, and migraine, but was never marketed [1] [5]. However, its high oral bioavailability and absence of serious side effects in early clinical trials has maintained interest in repurposing this compound, particularly for oncology indications where the risk-benefit ratio may be more favorable [5].

Researchers considering this compound for experimental studies should note that the safety liabilities that prevented its clinical development for insomnia and psychiatric indications may still pose concerns for therapeutic repurposing [1]. Appropriate safety testing and regulatory approvals should be obtained before considering human studies with this compound, particularly given its discontinued status for traditional medical applications.

Conclusion

This compound remains a valuable research tool for investigating serotonergic regulation of sleep-wake cycles and exploring novel therapeutic applications in oncology and rare diseases. Its robust enhancement of slow wave sleep through 5-HT2C receptor antagonism provides a unique pharmacological profile distinct from conventional hypnotics that primarily target GABAergic systems. The recent identification of this compound as a DGKα inhibitor has expanded its potential research applications beyond sleep to include cancer pathophysiology and treatment.

The experimental protocols outlined in this document provide standardized methodologies for investigating this compound's effects on sleep architecture in both human and animal models. These protocols emphasize rigorous control of recording conditions, appropriate dosing strategies, and comprehensive analysis of sleep architecture and spectral characteristics. As research continues to elucidate this compound's diverse pharmacological activities, these application notes and protocols will assist researchers in designing methodologically sound studies to explore its mechanisms and potential therapeutic applications.

References

Ritanserin in Cancer Cell Line Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ritanserin, initially developed as a serotonin receptor antagonist, has been repurposed as a potent and selective inhibitor of diacylglycerol kinase α (DGKα) [1] [2]. DGKα plays a crucial role in lipid signaling by phosphorylating diacylglycerol (DAG) to generate phosphatidic acid (PA). Both DAG and PA are key secondary messengers regulating critical cellular processes, including proliferation, survival, and apoptosis. In cancer cells, DGKα is often overexpressed, leading to dysregulated signaling pathways that promote tumor growth and survival [3] [4].

The anti-cancer activity of this compound is primarily attributed to its dual targeting capability. It functions as a 5-HT2A/2C receptor antagonist while simultaneously inhibiting DGKα activity. This dual action disrupts multiple oncogenic signaling pathways, making it a promising therapeutic candidate for various hematological malignancies and solid tumors [1] [5]. This compound has demonstrated particular efficacy in acute myeloid leukemia (AML) models, where it induces apoptosis and suppresses tumor growth through complex mechanisms involving downstream pathway modulation [3] [2].

Key Findings in Cancer Models

Efficacy in Hematological Malignancies

Recent studies have demonstrated that this compound exerts significant anti-leukemic effects across multiple AML cell lines, including Kasumi-1, KG-1α, HL-60, and HEL cells [3] [2]. The compound reduces cell viability in a dose- and time-dependent manner, with IC₅₀ values typically ranging from 20-50 μM after 72 hours of treatment [2].

In primary AML patient samples, this compound treatment induced apoptosis in up to 70% of leukemic cells, while sparing normal hematopoietic stem cells where apoptosis remained below 30% [3]. This selective cytotoxicity highlights its potential therapeutic window. Furthermore, in xenograft mouse models injected with Kasumi-1 cells, this compound administration significantly reduced tumor burden and improved survival [3] [2].

The following table summarizes the sensitivity of various hematological cancer cell lines to this compound:

Table 1: this compound Sensitivity in Hematological Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Range (μM) Primary Mechanism Key Signaling Pathways Affected
Kasumi-1 Acute Myeloid Leukemia 26-30μM (72h) Apoptosis induction JAK-STAT, MAPK, PLD-SphK1 [3] [2]
KG-1α Acute Myeloid Leukemia 26-30μM (72h) Apoptosis induction JAK-STAT, MAPK, PLD-SphK1 [3] [2]
HL-60 Acute Promyelocytic Leukemia ~32μM (24h, R59022) Apoptosis & Necrosis MAPK, Caspase-3/9 activation [3]
HEL Erythroleukemia ~49μM (24h, R59022) Apoptosis Cell cycle arrest [3]
SU-DHL-4 Transformed Follicular Lymphoma Combination therapy Synergistic apoptosis PI3K/AKT/mTOR, RAF/MEK/ERK [6]
DOHH2 Transformed Follicular Lymphoma Combination therapy Synergistic apoptosis PI3K/AKT/mTOR, RAF/MEK/ERK [6]
Efficacy in Solid Tumors

This compound has also demonstrated efficacy in solid tumor models. In non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells, this compound induced apoptotic cell death through a serotonin-independent mechanism [1]. Chemoproteomic analyses revealed that this compound targets a network of kinases involved in lipid and protein signaling, metabolism, and DNA damage response [1].

In glioblastoma (GBM) and melanoma models, this compound exhibited cytotoxicity through putative downstream targets of DGKα, including mTOR, HIF-1α, and geranylgeranyl transferase I [1] [4]. These findings support the broad-spectrum anti-cancer potential of this compound across multiple tumor types.

Combination Therapy Strategies

Recent research has explored this compound in combination regimens. When combined with chiauranib (a multi-target kinase inhibitor) in transformed follicular lymphoma models, this compound demonstrated synergistic cytotoxicity [6]. This combination therapy resulted in dual blockade of PI3K/AKT/mTOR and RAF/MEK/ERK pathways, enhanced apoptosis, and significant suppression of tumor burden in xenograft models [6].

Table 2: this compound Combination Therapy Studies

Combination Partner Cancer Model Observed Effect Combination Index (CI) Key Molecular Effects
Chiauranib Transformed Follicular Lymphoma Synergistic cytotoxicity CI <1 (Synergism) Dual blockade of PI3K/AKT/mTOR & RAF/MEK/ERK; Downregulation of c-Myc, BCL-xL, MCL-1 [6]
DGKζ Inhibitors Acute Myeloid Leukemia Enhanced cell death Variable by cell line Complementary proteomic changes; Downregulation of cell cycle and metabolism pathways [3]

Experimental Protocols

Cell Viability and Proliferation Assay

Purpose: To evaluate the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., AML lines Kasumi-1, KG-1α)
  • This compound (dissolved in DMSO)
  • Cell culture medium (RPMI-1640 with 10% FBS)
  • 96-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or WST-1 reagent

Procedure:

  • Seed cells in 96-well plates at a density of 1×10⁴ cells per well in 100 μL medium [2].
  • After cell attachment, treat with this compound at various concentrations (e.g., 0-100 μM) or DMSO vehicle control [3] [2].
  • Incubate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
  • Add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours [2].
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability as a percentage of the DMSO-treated control groups.

Note: For suspension cells, adjust seeding density to 2×10⁴ cells per well and consider using alternative assays such as ATP-based luminescence [3].

Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis and necrosis.

Materials:

  • Annexin V/PI apoptosis detection kit
  • Flow cytometry with appropriate excitation and emission filters
  • Binding buffer
  • 6-well or 24-well tissue culture plates

Procedure:

  • Seed and treat cells with this compound in 6-well or 24-well plates for 24-72 hours [2] [6].
  • Harvest cells by centrifugation (300 × g for 5 minutes).
  • Wash cells twice with cold PBS.
  • Resuspend cells in 1X binding buffer at a concentration of 1×10⁶ cells/mL.
  • Transfer 100 μL of cell suspension to a flow cytometry tube.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) [2].
  • Gently vortex and incubate at room temperature for 15 minutes in the dark.
  • Add 400 μL of 1X binding buffer to each tube.
  • Analyze by flow cytometry within 1 hour, using untreated cells to set baseline apoptosis levels.
Western Blot Analysis for Mechanism Elucidation

Purpose: To investigate the effect of this compound on key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF membranes
  • Primary antibodies against target proteins (DGKα, p-STAT3, p-STAT5, p-ERK, PARP, caspase-3, etc.)
  • HRP-conjugated secondary antibodies
  • ECL detection kit

Procedure:

  • Treat cells with this compound at IC₅₀ concentrations for 24-48 hours.
  • Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
  • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes [2].
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies overnight at 4°C [2].
  • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour.
  • Detect signals using ECL reagent and visualize with a chemiluminescence imaging system.
In Vivo Xenograft Mouse Model

Purpose: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunodeficient mice (e.g., NOD-PRKDC/IL-2RG)
  • Leukemic cells (e.g., Kasumi-1)
  • This compound (prepared in 0.3% CMC-Na suspension for injection)

Procedure:

  • Irradiate mice with 1 Gy sublethal irradiation [2].
  • Inject 2×10⁶ Kasumi-1 cells intravenously into mice [2].
  • One week after inoculation, randomize mice into control and treatment groups (8 animals per group).
  • Administer this compound (5 mg/kg/day) or vehicle control by intraperitoneal injection for two successive weeks [2].
  • Monitor tumor burden and overall survival.
  • For subcutaneous models, measure tumor dimensions regularly and calculate tumor volume using the formula: V = (length × width²)/2.
  • At endpoint, collect tumors for further analysis (IHC, Western blot).

Signaling Pathway and Experimental Workflow

The diagram below illustrates the multifaceted mechanism of action of this compound in cancer cells, particularly in AML models, and the key experimental approaches for validation.

G This compound Mechanism and Experimental Analysis cluster_mechanism This compound Mechanism of Action cluster_primary_targets Primary Molecular Targets cluster_lipid_signaling Lipid Signaling Modulation cluster_downstream Downstream Pathway Effects cluster_experiments Experimental Validation Approaches cluster_assay_types Experimental Validation Approaches This compound This compound DGKalpha DGKα Inhibition This compound->DGKalpha SerotoninReceptor 5-HT2A/2C Receptor Antagonism This compound->SerotoninReceptor DAG DAG Accumulation DGKalpha->DAG PA PA Reduction DGKalpha->PA PLD PLD-SphK1 Axis Suppression DAG->PLD JAK JAK-STAT Pathway Inhibition DAG->JAK MAPK MAPK Pathway Inhibition DAG->MAPK PA->PLD PA->JAK PA->MAPK Apoptosis Apoptosis Induction PLD->Apoptosis CellCycle Cell Cycle Arrest PLD->CellCycle Viability Reduced Cell Viability PLD->Viability JAK->Apoptosis JAK->CellCycle JAK->Viability MAPK->Apoptosis MAPK->CellCycle MAPK->Viability Assays Functional Assays Apoptosis->Assays Viability->Assays ViabilityAssay Cell Viability (CCK-8/WST-1) Assays->ViabilityAssay ApoptosisAssay Apoptosis Analysis (Annexin V/PI Flow Cytometry) Assays->ApoptosisAssay Western Mechanism Elucidation (Western Blot) Assays->Western InVivo In Vivo Efficacy (Xenograft Models) Assays->InVivo

Discussion and Research Implications

This compound represents a promising DGKα-targeted therapeutic agent with demonstrated efficacy across various cancer models. Its ability to simultaneously modulate multiple signaling pathways (JAK-STAT, MAPK, PLD-SphK1) while inducing apoptosis in cancer cells with minimal effects on normal cells provides a strong rationale for its further development [3] [2].

The heterogeneous response across different AML cell lines highlights the importance of identifying predictive biomarkers for patient stratification [3]. Future research should focus on:

  • Biomarker discovery to identify patients most likely to respond to DGKα inhibition
  • Optimization of combination regimens with conventional chemotherapy and targeted agents
  • Development of next-generation DGKα inhibitors with improved potency and selectivity

Recent efforts to identify this compound analogs have yielded compounds such as JNJ-3790339, which demonstrates enhanced potency and selectivity for DGKα, supporting continued development of this compound class [4].

References

Application Note: Investigating CD20 as a Therapeutic Target in Advanced Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

The treatment of metastatic melanoma remains a significant clinical challenge, despite advances in immunotherapy and targeted therapies. A subpopulation of melanoma cells with stem cell-like properties has been identified, which may drive tumor growth, metastasis, and therapeutic resistance [1]. Among the markers associated with this population is CD20, a cell surface protein traditionally associated with B lymphocytes [1].

CD20 has been identified as one of the genes that influences the aggressiveness of malignant melanoma [2]. Preclinical studies have shown that targeting CD20+ melanoma cells can lead to the complete and ongoing eradication of melanoma in mouse models [2]. This provides a strong rationale for investigating anti-CD20 therapies, such as the monoclonal antibody rituximab, in patients with advanced melanoma who have exhausted standard treatment options [2] [1].

Quantitative Summary of Existing Clinical Data

The following table summarizes the outcomes from a recent case series of seven patients with stage IV metastatic melanoma treated with rituximab:

Table 1: Patient Characteristics and Clinical Outcomes from Rituximab Treatment [2]

Patient No. Previous Therapies Best Response Progression-Free Survival (PFS) (Months) Overall Survival (OS) (Months)
1 Polychemotherapy, ipilimumab, nivolumab, radiotherapy Stable Disease (SD) 8.0 18.9
2 Ipilimumab, radiotherapy, surgery Stable Disease (SD) 10.9 18.4
3 Interferon, ipilimumab, nivolumab, radiotherapy Stable Disease (SD) 5.8 10.8
4 Vemurafenib, ipilimumab, surgery Stable Disease (SD) 12.4 >23.0
5 Interferon, chemotherapy, ipilimumab, pembrolizumab, radiotherapy Progressive Disease (PD) 1.0 7.0
6 Surgery, ipilimumab, radiotherapy, pembrolizumab Progressive Disease (PD) 1.3 3.1
7 Interferon, ipilimumab/nivolumab, IL-2, radiotherapy Stable Disease (SD) 6.2 14.7
Median 6.3 14.7

This data demonstrates that rituximab can induce disease stabilization in a majority of heavily pre-treated patients (5 out of 7), with a manageable safety profile characterized mainly by grade 1-2 infusion reactions [2].

Proposed Experimental Protocol: Phase II Study of Rituximab in Metastatic Melanoma

Study Objectives
  • Primary Objective: To determine the clinical benefit rate (CBR: Complete Response + Partial Response + Stable Disease) of rituximab in patients with CD20-positive metastatic melanoma who have progressed on immune checkpoint inhibitors.
  • Secondary Objectives: To assess progression-free survival (PFS), overall survival (OS), duration of response, and safety/tolerability of the regimen.
Patient Selection and Screening
  • Inclusion Criteria:
    • Histologically confirmed metastatic melanoma (Stage IV M1c).
    • Progression after at least one prior line of systemic therapy, including an anti-PD-1/PD-L1 agent.
    • Tumors testing positive for CD20 expression via immunohistochemistry (IHC) on a recent biopsy.
    • Measurable disease as per RECIST 1.1 criteria.
  • Exclusion Criteria:
    • Active central nervous system metastases.
    • Known hypersensitivity to rituximab or its components.
    • Inadequate hematological, renal, or hepatic function.
Treatment Plan and Dosing

The treatment plan below visualizes the complete workflow from patient screening to treatment and response assessment.

G start Patient Screening & CD20 IHC Testing screen_fail Screen Failure start->screen_fail CD20- induction Induction Phase start->induction CD20+ week1 Rituximab IV 375 mg/m² induction->week1 week2 Rituximab IV 375 mg/m² week1->week2 week3 Rituximab IV 375 mg/m² week2->week3 week4 Rituximab IV 375 mg/m² week3->week4 imaging Radiological Staging (CT/MRI) week4->imaging maintenance Maintenance Phase (If SD/PR/CR) imaging->maintenance SD/PR/CR progression Disease Progression imaging->progression PD cycle Rituximab IV 375 mg/m² q4w maintenance->cycle cycle->cycle Continue for up to 24 weeks cycle->progression PD on scan

Dosing Regimen:

  • Induction Phase: Rituximab 375 mg/m² administered as an intravenous (IV) infusion once weekly for 4 weeks [2].
  • Maintenance Phase: For patients with stable disease (SD) or better after induction, continue rituximab 375 mg/m² IV every 4 weeks for a maximum of 24 weeks [2].
Assessments and Monitoring
  • Efficacy Assessments: Tumor imaging (CT neck/thorax/abdomen, brain MRI) at baseline, 8 weeks after treatment initiation, and every 12 weeks thereafter.
  • Safety Monitoring: Vital signs during infusion. Laboratory tests (complete blood count, comprehensive metabolic panel) before each cycle. Adverse events graded per CTCAE v5.0.
  • Correlative Studies:
    • Flow cytometry on peripheral blood to monitor CD19+ B-cell counts.
    • Serial measurements of serum tumor marker S-100 [2].
    • Optional tumor biopsies pre- and on-treatment to confirm CD20 target engagement and assess changes in the tumor microenvironment.

Proposed Mechanism of Action

The following diagram illustrates the hypothesized mechanism by which an anti-CD20 antibody targets the CD20-positive melanoma stem cell subpopulation.

G msc CD20+ Melanoma Stem Cell (MSC) adcc Antibody-Dependent Cellular Cytotoxicity (ADCC) msc->adcc Triggers cdc Complement-Dependent Cytotoxicity (CDC) msc->cdc Triggers apoptosis Induction of Apoptosis msc->apoptosis Directly Induces antibody Anti-CD20 Antibody (e.g., Rituximab) antibody->msc Binds CD20 Surface Antigen outcome Depletion of MSC Pool Reduced Tumorigenicity & Metastatic Potential adcc->outcome cdc->outcome apoptosis->outcome

Discussion and Future Directions

Targeting CD20 with rituximab represents a novel therapeutic strategy for metastatic melanoma, focusing on a cancer stem cell population that may be responsible for treatment resistance and relapse [1]. The preliminary clinical data is promising, showing disease stabilization and a favorable safety profile in a heavily pre-treated patient cohort [2]. This provides a strong justification for larger, controlled clinical trials.

Future research should focus on:

  • Patient Selection: Optimizing IHC assays and thresholds for CD20 positivity to better identify patients most likely to respond.
  • Combination Strategies: Exploring rituximab in combination with immune checkpoint inhibitors (e.g., anti-PD-1 therapy) or targeted agents to enhance efficacy, potentially by modulating the tumor microenvironment [2].
  • Novel Agents: Investigating next-generation anti-CD20 antibodies with enhanced effector functions or antibody-drug conjugates for more potent and targeted delivery of cytotoxic agents.

References

Comprehensive Application Notes and Protocols: Ritanserin as a Pro-Apoptotic Agent in Lung Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ritanserin and Its Relevance in Oncology

This compound is a pharmaceutical compound initially developed as a serotonin receptor inverse agonist with specificity for 5-HT₂A and 5-HT₂C subtypes. Although it never received clinical approval for its original neurological indications, this compound has recently emerged as a promising anticancer agent due to its newly discovered kinase inhibitory properties. This repurposing has generated significant research interest, particularly in the field of lung cancer, where this compound demonstrates potent pro-apoptotic activity against both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) subtypes through serotonin-independent mechanisms. The compound's unique polypharmacology, targeting multiple kinase networks simultaneously, positions it as a valuable tool for investigating cell death pathways and overcoming therapeutic resistance in oncology research.

The transition of this compound from a neurological agent to an oncology investigational product is supported by its favorable pharmacokinetic profile and established safety data from previous human trials. Research has revealed that this compound exerts its anticancer effects primarily through inhibition of diacylglycerol kinase α (DGKα) and modulation of key signaling pathways involved in cell survival and proliferation. The following table summarizes this compound's primary molecular targets and their roles in cancer biology:

Table 1: this compound's Key Molecular Targets in Lung Cancer

Target Target Type Function in Cancer Affinity/IC₅₀
DGKα Lipid kinase Regulates diacylglycerol signaling, promotes survival Potent inhibitor [1] [2]
5-HT₂A/5-HT₂C Serotonin receptor Original targets, role in cancer unclear Kᵢ = 0.45/0.71 nM [2]
c-RAF Protein kinase MAPK pathway signaling, proliferation Selective inhibition in SCLC [1] [3]
FER Non-receptor tyrosine kinase Cell survival, migration Identified via chemoproteomics [1]
TLK2 DNA damage kinase DNA damage response, genome stability Identified via chemoproteomics [1]

Mechanism of Action in Lung Cancer

Multitarget Kinase Inhibition

This compound exhibits a unique polypharmacology that distinguishes it from single-target kinase inhibitors, which may contribute to its efficacy against diverse lung cancer subtypes. Quantitative chemical proteomics studies have revealed that this compound targets a broad kinase network encompassing key mediators of lipid signaling [diacylglycerol kinase α (DGKα), phosphatidylinositol 4-kinase β], protein signaling [feline encephalitis virus-related kinase (FER), rapidly accelerated fibrosarcoma (RAF)], metabolism [eukaryotic elongation factor 2 kinase, eukaryotic translation initiation factor 2-α kinase 4], and DNA damage response [tousled-like kinase 2]. This multifaceted targeting enables this compound to simultaneously disrupt multiple oncogenic pathways, creating a synergistic pro-apoptotic effect that broadly kills lung tumor cell types [1] [3].

The kinase inhibition profile of this compound demonstrates interesting cancer subtype specificity. In NSCLC proteomes, this compound exhibits polypharmacology, simultaneously inhibiting multiple kinase targets. However, in SCLC proteomes, it shows unexpected specificity for c-RAF with negligible activity against other kinases mediating mitogen-activated protein kinase signaling. This selective c-RAF inhibition is particularly significant given the role of c-RAF activation in RAS-mutated cancers that develop resistance to clinical B-RAF inhibitors. Research demonstrates that this compound blocks c-RAF but not B-RAF activation of established oncogenic signaling pathways in live cells, providing compelling evidence in support of c-RAF as a key target mediating its anticancer activity in SCLC [1] [4].

DGKα-Mediated Apoptotic Signaling

The inhibition of DGKα represents a primary mechanism through which this compound induces apoptotic cell death in lung cancer. DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), both of which are important lipid secondary messengers. By inhibiting DGKα, this compound causes DAG accumulation and PA reduction, disrupting downstream signaling pathways critical for cancer cell survival and proliferation. In acute myeloid leukemia models, which share some signaling pathways with lung cancer, this compound has been shown to negatively regulate SphK1 expression through phospholipase D signaling, while simultaneously inhibiting the Jak-Stat and MAPK signaling pathways via DGKα inhibition [5]. This multipronged disruption of survival signaling creates an intracellular environment that favors apoptosis induction.

The downstream effects of DGKα inhibition by this compound include modulation of mitochondrial function and activation of the intrinsic apoptotic pathway. While not directly demonstrated in lung cancer models, studies of other DGKα inhibitors have shown that DGKα inhibition promotes cytochrome c release, activation of caspase-9 and caspase-3, and PARP cleavage—hallmarks of mitochondrial-mediated apoptosis. Additionally, in AML models, this compound treatment resulted in increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors, shifting the balance toward programmed cell death [5]. The following diagram illustrates the key signaling pathways through which this compound induces apoptosis in lung cancer cells:

G cluster_signaling Affected Signaling Pathways cluster_apoptosis Apoptotic Execution This compound This compound DGKA DGKα This compound->DGKA CRAF c-RAF This compound->CRAF FER FER Kinase This compound->FER HTR2A 5-HT₂A Receptor This compound->HTR2A PLD PLD Signaling DGKA->PLD Mitochondria Mitochondrial Dysfunction DGKA->Mitochondria MAPK MAPK Pathway CRAF->MAPK CRAF->Mitochondria FER->Mitochondria JAKSTAT JAK-STAT Pathway PLD->JAKSTAT MTOR mTOR Signaling MAPK->MTOR JAKSTAT->MTOR MTOR->Mitochondria Caspases Caspase Activation Mitochondria->Caspases PS Phosphatidylserine Externalization Caspases->PS DNA DNA Fragmentation Caspases->DNA

Figure 1: this compound-Induced Apoptotic Signaling Pathways in Lung Cancer Cells. This compound targets multiple kinases, leading to disruption of key survival pathways and ultimately activation of mitochondrial-mediated apoptosis.

Experimental Evidence in Lung Cancer Models

Efficacy Across Lung Cancer Subtypes

This compound has demonstrated broad-spectrum efficacy against diverse lung cancer subtypes in preclinical models. In NSCLC cells, including both A549 (wild-type EGFR, mutant KRAS G12S) and H1650 (EGFR exon 19 deletion E746-A750) genetic backgrounds, this compound treatment resulted in significant reduction of cell viability through induction of apoptotic cell death. Similarly, in SCLC H82 cells, this compound exhibited potent cytotoxic activity. The serotonin-independent nature of this anticancer activity was confirmed through comparative experiments with other serotonin receptor antagonists that did not reproduce this compound's cytotoxic effects, indicating that the pro-apoptotic activity is mediated primarily through kinase inhibition rather than serotonin receptor blockade [1] [4].

The efficacy of this compound in lung cancer models has been quantified through multiple experimental approaches. Cell viability assays using WST-1 reagent demonstrated concentration-dependent reduction in viable cells across NSCLC and SCLC lines. Complementary experiments using trypan blue exclusion counts confirmed that this compound significantly reduced the number of viable cells after 48 hours of treatment. Importantly, this compound induced activation of caspase enzymes, key mediators of apoptotic cell death, as measured by CaspaseGlo assay systems. This caspase activation provides mechanistic evidence for apoptosis induction rather than other forms of cell death [1]. The following table summarizes key experimental findings from preclinical studies of this compound in lung cancer models:

Table 2: Experimental Efficacy of this compound in Lung Cancer Models

Cancer Type Cell Line Genetic Background Key Findings Assay Methods
NSCLC A549 KRAS mutant (G12S) Concentration-dependent cell death; IC₅₀ ~10-20µM WST-1, Trypan blue, CaspaseGlo [1]
NSCLC H1650 EGFR mutant (E746-A750) Significant apoptosis induction; ~60% viability reduction at 20µM WST-1, Trypan blue, CaspaseGlo [1] [4]
SCLC H82 - Selective c-RAF inhibition; apoptosis induction Chemical proteomics, Viability assays [1]
NSCLC NCI-H441 - Mitochondrial apoptosis pathway activation Annexin V/PI, Western blot [6]
NSCLC NCI-H460 - Growth inhibition via mitochondrial pathway CCK-8, Annexin V/PI [6]
In Vivo Evidence and Potential Combinations

While the search results provided limited specific data on in vivo efficacy of this compound in lung cancer models, this compound has demonstrated significant antitumor activity in xenograft models of other cancers. In AML xenograft models, this compound administered at 5 mg/kg/day via intraperitoneal injection significantly reduced leukemia burden compared to vehicle-treated controls [5]. These findings suggest potential efficacy in lung cancer models as well, though specific studies focusing on lung cancer xenografts would be needed to confirm this activity. The favorable safety profile of this compound observed in previous human clinical trials for non-oncological indications supports its potential for repurposing as an anticancer agent.

The mechanistic insights into this compound's action provide rationale for potential combination strategies. Given its inhibition of DGKα and c-RAF, this compound may synergize with other targeted agents, particularly in tumors with specific genetic vulnerabilities. For instance, the selective inhibition of c-RAF but not B-RAF suggests potential utility in overcoming resistance to B-RAF inhibitors in RAS-mutated cancers [1] [3]. Additionally, the role of DGKα in immune cell function suggests that this compound might enhance antitumor immune responses, potentially combining effectively with immune checkpoint inhibitors, though this application requires further investigation in lung cancer models.

Experimental Protocols

Cell Viability and Proliferation Assays
4.1.1 WST-1 Cell Proliferation Assay

The WST-1 assay provides a sensitive colorimetric method for quantifying cell viability and proliferation following this compound treatment. This protocol is adapted from established methodologies used in this compound research [1]:

  • Cell Seeding: Plate lung cancer cells (A549, H1650, H82, or other relevant lines) in transparent tissue-culture treated 96-well plates at optimized densities (e.g., 100,000 cells/ml for A549 and H1650; 200,000 cells/ml for H82 cells) in a volume of 100 µl per well. Include appropriate control wells (vehicle-only, positive inhibition control).
  • Compound Treatment: Prepare this compound stock solutions in DMSO and dilute to desired working concentrations in complete cell culture medium. Add this compound treatments to wells in a volume of 100 µl per well, achieving final concentrations typically ranging from 1-50 µM, with a final DMSO concentration not exceeding 0.5%. Include vehicle control wells with equivalent DMSO concentration.
  • Incubation: Allow cells to grow for desired treatment duration (24-72 hours) at 37°C under 5% CO₂.
  • Viability Measurement: Prepare WST-1 reagent by mixing equal parts WST-1 developer reagent and electron mediator solution. Add 10 µl of the resulting WST-1 reagent to each well. Incubate plates for 2 hours at 37°C under 5% CO₂.
  • Absorbance Reading: Measure absorbance at 450 nm using a microplate reader. Normalize data to DMSO-treated control wells to calculate percentage viability.
  • Data Analysis: Calculate IC₅₀ values using appropriate statistical software (GraphPad Prism, R). Perform one-way ANOVA to determine significance between treatment groups and controls.
4.1.2 Colony Formation Assay

The clonogenic assay evaluates this compound's effects on long-term proliferative capacity and colony-forming efficiency of lung cancer cells:

  • Cell Preparation: Seed lung cancer cells at low densities (200-1000 cells/well) in 6-well plates to allow isolated colony formation.
  • Compound Treatment: Treat cells with this compound at desired concentrations (typically based on IC₅₀ values from viability assays) for 24-48 hours. Include vehicle control wells.
  • Colony Development: After treatment, remove this compound-containing medium, wash cells with PBS, and replace with fresh drug-free medium. Incubate for 7-14 days to allow colony formation.
  • Colony Staining and Counting: Fix colonies with methanol or formaldehyde, then stain with crystal violet (0.5% w/v) or Giemsa stain. Count colonies containing >50 cells manually or using automated colony counting software.
  • Data Analysis: Calculate plating efficiency (PE) and surviving fraction (SF) relative to vehicle-treated controls.
Apoptosis Detection Protocols
4.2.1 Annexin V/Propidium Iodide Flow Cytometry

The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cell populations following this compound treatment:

  • Cell Treatment and Harvest: Treat lung cancer cells with this compound at desired concentrations (e.g., IC₅₀, IC₇₅) for 24-72 hours. Include appropriate controls (untreated, vehicle-treated). Harvest both adherent and floating cells by gentle trypsinization followed by centrifugation at 400×g for 5 minutes.
  • Cell Staining: Wash cell pellets with cold PBS and resuspend in 1× binding buffer at approximately 1×10⁶ cells/ml. Transfer 100 µl of cell suspension to flow cytometry tubes. Add 5 µl of Annexin V-FITC and 10 µl of propidium iodide (20 µg/ml) to each tube. Incubate for 15 minutes at room temperature in the dark.
  • Flow Cytometry Analysis: Add 400 µl of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC (518 nm) and PI (617 nm) channels with appropriate compensation. Collect at least 10,000 events per sample.
  • Data Interpretation: Analyze flow cytometry data to quantify four cell populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.
4.2.2 Caspase Activity Assays

Caspase activation serves as a key biochemical marker of apoptosis induction by this compound:

  • Cell Treatment and Lysis: Treat lung cancer cells with this compound for 6-24 hours at concentrations determined from viability assays. Harvest cells and lyse using appropriate caspase lysis buffer. Determine protein concentration for normalization.
  • Caspase-Glo Assay: For luminescent detection, seed cells in white-walled 96-well plates at optimal densities. Treat with this compound for desired duration. Add an equal volume of Caspase-Glo reagent to each well. Incubate for 1 hour at room temperature with gentle shaking. Measure luminescence using a plate-reading luminometer.
  • Western Blot Analysis: Separate 20-30 µg of total protein by SDS-PAGE and transfer to PVDF membranes. Probe with antibodies against caspase-3, caspase-9, and PARP, with cleaved forms indicating apoptosis activation. Use β-actin or GAPDH as loading controls.
Kinase Target Profiling Using Chemical Proteomics

Quantitative chemical proteomics represents a powerful approach for identifying this compound's kinase targets and understanding its polypharmacology:

  • ATP Acyl Phosphate Probe Preparation: Prepare desthiobiotin-tagged ATP acyl phosphate nucleotide probes for kinome profiling.
  • Cell Lysis and Proteome Preparation: Culture lung cancer cells (NSCLC and SCLC lines) under standard conditions. Harvest cells and prepare proteomes in appropriate lysis buffers.
  • Competitive Binding Experiments: Incubate proteomes with this compound at physiological relevant concentrations (1-10 µM) or DMSO vehicle control, followed by addition of ATP acyl phosphate probes. Allow competitive binding to occur.
  • Streptavidin Affinity Purification: Capture probe-labeled kinases using streptavidin beads. Wash extensively to remove non-specific binders.
  • Protein Digestion and LC-MS/MS Analysis: Digest captured proteins on-bead using trypsin. Analyze resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Data Processing and Target Identification: Process MS data using appropriate software (e.g., IP2 software, MaxQuant). Identify this compound-sensitive kinases by comparing peptide abundances between this compound-treated and vehicle control samples using stable isotope labeling with amino acids in cell culture (SILAC) ratios.
  • Bioinformatic Analysis: Perform hierarchical clustering of this compound inhibition profiles across different lung cancer subtypes. Generate heatmap visualizations using R software with d3heatmaps package.

Table 3: Key Controls for this compound Mechanism of Action Studies

Experiment Type Essential Controls Purpose Expected Outcomes
Viability assays Vehicle (DMSO), positive cytotoxicity control (e.g., staurosporine) Confirm this compound-specific effects Dose-dependent reduction in viability with this compound
Serotonin-dependence Other 5-HT₂A antagonists (e.g., ketanserin) Determine serotonin-independent mechanisms Lack of apoptosis with other serotonin antagonists
Kinase inhibition Selective DGKα inhibitors, RAF inhibitors Confirm target engagement Similar apoptotic profiles with specific inhibitors
Pathway analysis Pathway-specific agonists (e.g., SphK1 agonist K6PC-5) Rescue experiments Partial reversal of this compound effects with agonists
Apoptosis mechanisms Caspase inhibitors (Z-VAD-FMK) Confirm apoptosis execution Reduction in cell death with caspase inhibition

Therapeutic Implications and Research Applications

Potential for Overcoming Drug Resistance

The unique target profile of this compound positions it as a promising candidate for addressing therapeutic resistance in lung cancer. The selective inhibition of c-RAF, rather than B-RAF, is particularly significant given the role of c-RAF activation in RAS-mutated cancers that develop resistance to clinical B-RAF inhibitors [1] [3]. This suggests potential applications of this compound in treating tumors with RAS pathway mutations that are typically refractory to targeted therapies. Additionally, the multi-target nature of this compound's action may prevent or delay the emergence of resistance, as simultaneous inhibition of multiple signaling pathways reduces the likelihood of compensatory activation of alternative survival mechanisms.

Research indicates that DGKα inhibition by this compound may modulate tumor microenvironment and immune responses, potentially enhancing the efficacy of immunotherapeutic approaches. DGKα has been identified as a regulator of T-cell function, and its inhibition can enhance T-cell receptor signaling and antitumor immunity. While this immunomodulatory effect has not been specifically investigated in lung cancer models, it suggests potential for combining this compound with immune checkpoint inhibitors in NSCLC treatment regimens [5]. Further research is needed to explore these combinatorial approaches and their potential to overcome resistance to existing therapies.

Research Use Cases and Considerations

This compound serves as a valuable research tool for investigating kinase networks and apoptotic signaling in lung cancer. Specific research applications include:

  • Mechanistic Studies: Utilizing this compound to dissect the roles of DGKα, c-RAF, and other kinase targets in lung cancer survival signaling pathways.
  • Combination Therapy Screening: Evaluating this compound in combination with conventional chemotherapy, targeted agents, or immunotherapies to identify synergistic interactions.
  • Resistance Modeling: Employing this compound to study adaptive resistance mechanisms in lung cancer and identify potential biomarkers of response.
  • Translational Studies: Investigating the repositioning potential of this compound for lung cancer treatment, leveraging existing safety data from previous clinical trials.

When incorporating this compound into research protocols, investigators should consider its physicochemical properties, including solubility in DMSO (typically prepared as 10-100 mM stock solutions), stability at -20°C, and recommended working concentrations based on published efficacy data (typically 1-50 µM in cell-based assays). Appropriate vehicle controls with equivalent DMSO concentrations (typically ≤0.5%) are essential for experimental rigor. Additionally, researchers should acknowledge that this compound was never approved for medical use due to safety concerns in its original neurological indications, though these liabilities may have different risk-benefit considerations in oncology applications [2].

Conclusion

This compound represents a promising repurposing candidate for lung cancer therapy, with compelling preclinical evidence supporting its pro-apoptotic activity across multiple lung cancer subtypes. Its unique polypharmacology, simultaneously targeting DGKα, c-RAF, and other kinases, disrupts critical survival pathways and induces mitochondrial-mediated apoptosis. The standardized protocols outlined in this document provide researchers with robust methodologies for investigating this compound's mechanisms and therapeutic potential. While further studies are needed to fully characterize its efficacy in vivo and explore potential combination strategies, this compound serves as both a valuable molecular tool for understanding lung cancer biology and a promising therapeutic candidate worthy of continued investigation in translational oncology research.

References

Comprehensive Research Application Notes: Ritanserin for Ethanol Intake Reduction in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ritanserin and Alcohol Use Disorder Research

This compound is a potent serotonin antagonist with high affinity for 5-HT2A and 5-HT2C receptor subtypes that has emerged as a promising pharmacotherapeutic candidate for alcohol use disorder (AUD). Extensive preclinical research conducted throughout the past three decades has demonstrated that this compound significantly reduces ethanol preference and consumption across various rat models, providing crucial insights into serotonergic mechanisms underlying alcohol drinking behaviors. The therapeutic potential of this compound lies in its ability to modulate dopaminergic activity in the mesolimbic pathway indirectly through serotonin receptor blockade, thereby attenuating the reinforcing properties of ethanol without inducing nonspecific suppression of consummatory behaviors.

The significance of this compound in AUD research extends beyond its specific pharmacological effects to its utility as a tool for elucidating the complex interplay between serotonin and dopamine systems in reward processing. Evidence suggests that this compound reduces alcohol intake through mechanisms involving increased synaptic availability of serotonin in the nucleus accumbens (NAC), a key brain region mediating reward and reinforcement [1]. These application notes synthesize decades of research findings into standardized protocols and evidence-based recommendations for investigating this compound's effects on ethanol intake, providing researchers with a comprehensive framework for conducting rigorous, reproducible studies in this domain.

Quantitative Summary of this compound Effects on Ethanol Consumption

Table 1: Key Experimental Findings on this compound-Induced Reductions in Ethanol Consumption

Rat Model/Type Ethanol Concentration This compound Dose & Route Experimental Duration Reduction in Ethanol Intake Reduction in Ethanol Preference Citation
Genetically Heterogeneous Rats 3% ethanol 10 mg/kg IP or SC 8-10 days post-treatment Significant reduction Significant reduction [2]
Darkness-Induced Consumption 3-25% ethanol range 10 mg/kg IP or SC 8-10 days post-treatment Significant reduction Significant reduction [2]
Drug-Induced Consumption (THβC) 3-25% ethanol range 10 mg/kg IP or SC 8-10 days post-treatment Significant reduction Significant reduction [2]
Genetically Heterogeneous Rats (developed preference) 3% ethanol 0.1-1 mg/kg SC Acute administration Significant attenuation Not specified [1]
Sardinian Alcohol-Preferring (sP) Rats 8% ethanol 1-10 mg/kg/day SC for 10-30 days No significant reduction No significant reduction No significant reduction [3]

Table 2: Critical Experimental Parameters and Methodological Considerations

Experimental Factor Impact on this compound Efficacy Recommendations
Genetic Background Efficacy in genetically heterogeneous and non-selected rats; No effect in Sardinian alcohol-preferring (sP) rats Select rat model based on research objectives: heterogeneous stocks for general efficacy studies; selectively bred lines for genetic vulnerability investigations
Ethanol Concentration Effective across wide range (3-25%) Use multiple ethanol concentrations to assess concentration-dependent effects
Dosing Regimen Single dose (0.1-1 mg/kg) effective in acute studies; Repeated dosing (10 mg/kg) produces longer-lasting effects Acute studies: 0.1-1 mg/kg SC; Chronic studies: 1 mg/kg/day SC for 7-10 days
Administration Route Effective via both intraperitoneal (IP) and subcutaneous (SC) routes SC route recommended for better controlled absorption in chronic studies
Serotonin System Integrity Effect abolished by 5,7-DHT lesions (serotonin neuron damage) Verify intact serotonergic system for this compound efficacy studies

The quantitative evidence demonstrates that This compound consistently reduces ethanol consumption in genetically non-selected rats with established alcohol preference, with effects persisting for 8-10 days following final administration—significantly longer than most pharmacological interventions [2]. This enduring effect suggests this compound may induce adaptive neurochemical changes beyond acute receptor blockade. However, the complete absence of efficacy in Sardinian alcohol-preferring (sP) rats indicates that genetic selection for high alcohol preference may alter serotonergic regulation in ways that render this compound ineffective, highlighting the importance of model selection in study design [3].

Experimental Protocols for Assessing this compound Effects on Ethanol Intake

Two-Bottle Choice Ethanol Preference Paradigm

The two-bottle choice procedure represents the gold standard for assessing this compound's effects on voluntary ethanol consumption in rodents. This protocol should be implemented as follows:

  • Animals: Utilize adult, genetically heterogeneous rats (e.g., Wistar or Sprague-Dawley strains) with demonstrated stable baseline ethanol preference. Avoid Sardinian alcohol-preferring (sP) rats due to their documented non-responsiveness to this compound [3]. House animals individually under standard laboratory conditions with a 12:12 hour light-dark cycle (lights off typically at 18:00).

  • Habituation: Allow 7-10 days for acclimation to individual housing with ad libitum access to food and water.

  • Ethanol Access: Present two graduated drinking tubes—one containing tap water and the other with 3% (v/v) ethanol solution. For studies examining concentration-dependent effects, include additional groups with access to higher ethanol concentrations (e.g., 6%, 10%, or escalating series from 3-25%) [2].

  • Baseline Establishment: Maintain continuous or intermittent (e.g., every other day) access to ethanol for 3-4 weeks until stable consumption patterns emerge (less than 20% variability across 5 consecutive sessions).

  • Position Alternation: Systematically alternate the position of ethanol and water bottles left/right to control for side preferences.

  • This compound Administration: Prepare fresh this compound solution in sterile saline. Administer subcutaneously at 0.1-1 mg/kg dose range based on established efficacy [1]. For chronic studies, administer once daily for 7-10 days; for acute studies, administer as a single injection 30 minutes before ethanol access.

  • Measurement Protocol: Precisely measure fluid consumption by weighing bottles before and after each access period. Calculate daily ethanol intake (g/kg/day), water intake (mL/kg/day), and ethanol preference ratio (ethanol consumed/total fluid consumed). Continue measurements for at least 10 days post-treatment to assess persistence of effects [2].

This compound Preparation and Dosing Specifications
  • Solution Preparation: Weigh this compound powder using an analytical balance. Dissolve in sterile 0.9% saline with gentle heating (37°C) and vortex mixing if necessary. For low-dose solutions requiring suspension due to solubility constraints, use vehicle solutions consistent with prior literature (0.9% saline with potential addition of minimal Tween-80 if necessary, based on published protocols) [4].

  • Dosing Regimens:

    • Acute studies: 0.1-1.0 mg/kg this compound administered 30 minutes before ethanol access session
    • Chronic studies: 1.0 mg/kg/day for 7-10 days, administered at consistent time each day
    • High-dose studies: 10 mg/kg for investigation of longer-lasting effects (8-10 days post-treatment)
  • Control Groups: Include vehicle-treated controls and, when appropriate, groups with 5,7-dihydroxytryptamine (5,7-DHT) lesions to verify serotonin-dependent mechanisms [1].

Nucleus Accumbens Microinjection Protocol

For mechanistic studies targeting the nucleus accumbens (NAC), the following protocol is recommended:

  • Stereotaxic Surgery: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, IP) and secure in stereotaxic apparatus. Guide cannulae (26-gauge) bilaterally into the NAC using coordinates: AP +1.6 mm, ML ±1.5 mm, DV -5.8 mm from bregma.

  • Microinjection Procedure: Following 7-day recovery, administer this compound or vehicle via microinjection (0.5 μL/side over 2 minutes) using 33-gauge injectors extending 1 mm beyond guide tips. Maintain injectors in place for additional minute to ensure diffusion.

  • Verification: Upon experiment completion, verify cannula placements histologically by injecting dye and examining tissue sections.

Proposed Mechanism of Action: Serotonergic Modulation

G This compound This compound SHT2_Receptors 5-HT₂A/2C Receptors This compound->SHT2_Receptors Antagonizes GABA_Interneurons GABAergic Interneurons SHT2_Receptors->GABA_Interneurons Modulates Activity DA_NAC Dopamine Release in Nucleus Accumbens GABA_Interneurons->DA_NAC Regulates Ethanol_Intake Ethanol Consumption DA_NAC->Ethanol_Intake Enhances Reinforcing Properties SHT_Availability Serotonin Availability SHT_Availability->SHT2_Receptors Activates

Diagram 1: Serotonin-mediated mechanism of this compound action in the nucleus accumbens. This compound antagonism of 5-HT₂ receptors increases synaptic serotonin availability, modulating GABAergic control over dopamine release and reducing ethanol's reinforcing effects.

The primary mechanism through which this compound reduces ethanol consumption involves serotonergic modulation of mesolimbic dopamine pathways, particularly through actions in the nucleus accumbens (NAC). This compound functions as a potent antagonist at 5-HT2A and 5-HT2C receptors, with downstream effects that include:

  • Enhanced Serotonin Availability: Microdialysis studies confirm that acute subcutaneous administration of this compound (0.1-1 mg/kg) significantly increases extracellular 5-HT levels in the NAC, creating conditions that may promote activation of other serotonin receptor subtypes that negatively regulate ethanol consumption [1].

  • Dopamine Modulation: Through its action on 5-HT2C receptors located on GABAergic interneurons, this compound indirectly modulates dopaminergic signaling in the mesolimbic system. 5-HT2C receptor activation typically inhibits dopamine release in the NAC; however, this compound's antagonist action at these receptors appears to produce complex, net effects that ultimately reduce the reinforcing properties of ethanol [4].

  • Receptor Specificity: The critical involvement of 5-HT3 receptors in this compound's mechanism is demonstrated by studies showing that co-administration of the 5-HT3 receptor antagonist MDL 72222 significantly attenuates or completely blocks this compound's suppressant effects on ethanol intake [1].

This mechanistic framework is further supported by evidence that serotonin neuron integrity is essential for this compound's effects, as demonstrated by experiments showing that chemical ablation of serotonergic neurons with 5,7-dihydroxytryptamine (5,7-DHT) completely abolishes this compound's ability to reduce ethanol consumption [1].

Limitations and Research Constraints

Despite promising findings, several important limitations constrain both the interpretation of existing research and the therapeutic development of this compound for AUD:

  • Genetic Variability in Response: The most significant limitation is the strain-dependent efficacy of this compound. While consistently effective in genetically heterogeneous and non-selected rats, this compound demonstrates complete lack of effect in selectively bred Sardinian alcohol-preferring (sP) rats even at high doses (10 mg/kg/day for 30 days) and across different ethanol concentrations (3-8%) [3]. This suggests that genetic selection for high alcohol preference may fundamentally alter serotonergic regulation in ways that limit this compound's therapeutic potential in genetically vulnerable populations.

  • Specificity of Effect: Although this compound robustly reduces ethanol consumption, questions remain regarding the behavioral specificity of this effect. While some studies report minimal impact on water and food consumption, comprehensive analysis of selective reduction in ethanol intake versus general suppression of consummatory behaviors requires additional controlled investigation.

  • Mechanistic Complexity: The precise serotonergic mechanisms involved remain partially elucidated. The paradoxical finding that 5-HT2C receptor antagonism (which would theoretically increase dopamine release) reduces ethanol consumption warrants further investigation, particularly regarding region-specific effects and the balance between 5-HT2A versus 5-HT2C receptor blockade [4].

  • Translational Challenges: While this compound demonstrates efficacy in reducing alcohol intake in chronic alcoholics in preliminary human studies [5], the generalizability of rodent findings to human AUD populations remains uncertain, particularly given genetic heterogeneity in human populations and potential confounding factors such as psychiatric comorbidities and polysubstance use.

Application Notes for Research Implementation

Model Selection Considerations
  • Responder Strains: For general efficacy studies, utilize genetically heterogeneous stocks (Wistar, Sprague-Dawley) or specific alcohol-preferring lines known to respond to serotonergic manipulations (e.g., Marchigian Sardinian alcohol-preferring rats not of Sardinian origin).

  • Non-responder Strains: Avoid Sardinian alcohol-preferring (sP) rats for this compound efficacy studies due to documented non-responsiveness [3].

  • Validation Requirements: Regardless of model selection, always include a vehicle control group and establish stable baseline consumption before this compound administration.

Dosing and Experimental Design
  • Dose Selection: Begin with 1 mg/kg SC for chronic studies and include both lower (0.1 mg/kg) and higher (10 mg/kg) doses for dose-response characterization.

  • Treatment Duration: For acute effects, administer as a single injection 30 minutes before ethanol access. For investigation of longer-lasting consequences, implement 7-10 day chronic dosing with post-treatment monitoring for 8-10 days.

  • Mechanistic Studies: Include 5-HT3 receptor antagonism (MDL 72222) and serotonin depletion (5,7-DHT) conditions to verify proposed mechanisms [1].

Endpoint Measurement and Analysis
  • Primary Endpoints: Ethanol intake (g/kg/day), ethanol preference ratio (ethanol/total fluid), and water intake (mL/kg/day).

  • Secondary Endpoints: Locomotor activity, food consumption, and body weight to control for non-specific effects.

  • Statistical Considerations: Account for repeated measures and include appropriate post-hoc tests following significant ANOVA results.

Conclusion and Future Directions

This compound represents a prototypical serotonergic agent for investigating pharmacological approaches to reduce ethanol consumption in rodent models. The well-documented efficacy in genetically non-selected rats, coupled with insights into its mechanism of action in the nucleus accumbens, provides a solid foundation for continued research. However, the striking genetic limitations in responsiveness between rat strains highlight the critical importance of model selection in study design and interpretation.

Future research directions should prioritize elucidating genetic factors underlying differential responsiveness to this compound, exploring combination therapies with other mechanism-targeted agents, and investigating long-term neuroadaptations following chronic this compound administration. Additionally, the translation potential of this compound would benefit from standardized protocols across laboratories and increased examination in female subjects to address current gaps in understanding sex-specific effects.

These application notes provide comprehensive methodological guidance for conducting rigorous investigations of this compound's effects on ethanol intake, with the goal of enhancing reproducibility and advancing our understanding of serotonergic approaches to AUD treatment.

References

Established Pharmacological Management of Narcolepsy

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the first-line and second-line treatments for narcolepsy's core symptoms, based on current clinical guidelines and reviews [1] [2] [3]. This information provides the standard against which any new add-on therapy would be evaluated.

Table 1: Medications for Excessive Daytime Sleepiness (EDS) in Adults

Medication Mechanism of Action Dosage Per Day FDA Approval for Narcolepsy EMA Approval for Narcolepsy
Modafinil Wake-promoting agent; uncertain mechanism, may involve dopamine 100–400 mg (up to 600 mg) Yes Yes
Armodafinil Enantiomer of modafinil 100–250 mg Yes -
Pitolisant Histamine H3 receptor antagonist/inverse agonist 9–36 mg Yes Yes
Solriamfetol Dopamine and norepinephrine reuptake inhibitor 75–150 mg Yes Yes
Sodium Oxybate GABAB receptor agonist 4.5–9 g (split night dose) Yes Yes
Methylphenidate Stimulant; norepinephrine-dopamine reuptake inhibitor 10–60 mg Yes Yes

Table 2: Medications for Cataplexy in Adults

Medication Mechanism of Action Dosage Per Day FDA Approval for Narcolepsy EMA Approval for Narcolepsy
Sodium Oxybate GABAB receptor agonist 4.5–9 g (split night dose) Yes Yes
Pitolisant Histamine H3 receptor antagonist/inverse agonist 9–36 mg Yes Yes
Venlafaxine Serotonin-norepinephrine reuptake inhibitor (SNRI) 37.5–225 mg Off-label Off-label
Fluoxetine Selective serotonin reuptake inhibitor (SSRI) 10–60 mg Off-label Off-label
Clomipramine Tricyclic antidepressant (TCA) 10–75 mg Off-label Off-label

Experimental Protocol Considerations for Narcolepsy Trials

While specific protocols for ritanserin are not available, clinical trials for narcolepsy treatments typically follow a structured design. The workflow below outlines the key phases and decision points in such a trial.

G Start Protocol Development P1 Phase 1: Participant Screening & Baseline Assessment Start->P1 P2 Phase 2: Randomization & Blinded Treatment P1->P2 SubP1_1 Confirm NT1/NT2 Diagnosis (ICSD-3 Criteria) P3 Phase 3: Efficacy & Safety Monitoring P2->P3 SubP2_1 Randomize to: - this compound Add-on Group - Placebo Add-on Group P4 Phase 4: Data Analysis & Endpoint Evaluation P3->P4 SubP3_1 Scheduled Clinic Visits ( e.g., Weeks 2, 4, 8) End Trial Conclusion & Reporting P4->End SubP4_1 Primary Endpoint: Change in ESS Score from Baseline SubP1_2 Stable Background Therapy (Washout if needed) SubP1_3 Baseline Polysomnography (PSG) & Multiple Sleep Latency Test (MSLT) SubP1_4 Baseline Questionnaires: ESS, PGI-C, CGI-C SubP3_2 Outcome Assessment: ESS, MWT, Cataplexy Rate SubP3_3 Safety Monitoring: Adverse Events, Labs, ECG SubP4_2 Secondary Endpoints: MWT latency, CGI-C, PGI-C, Weekly Cataplexy Rate

Based on standard clinical trial designs for narcolepsy [1] [2] [4], here is a detailed breakdown of the protocol phases:

  • Participant Screening & Baseline Assessment (Phase 1)

    • Participants: Adult patients with a confirmed diagnosis of Narcolepsy Type 1 (NT1) or Type 2 (NT2) according to ICSD-3 criteria [2] [3].
    • Background Therapy: Participants should be on a stable, optimized regimen of first-line EDS therapy (e.g., modafinil, pitolisant, or solriamfetol) for at least one month. A washout period may be required for certain medications before baseline assessments.
    • Baseline Measures:
      • Objective Sleepiness: Mean sleep latency on the Maintenance of Wakefulness Test (MWT).
      • Subjective Sleepiness: Epworth Sleepiness Scale (ESS) score.
      • Disease Severity: Clinical Global Impression of Severity (CGI-S) and Patient Global Impression of Severity (PGI-S) scales.
      • Cataplexy: Documented weekly cataplexy rate for NT1 patients.
  • Randomization & Blinded Treatment (Phase 2)

    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.
    • Intervention: Participants are randomized to receive either this compound or a matching placebo as an add-on to their stable background therapy for 8-12 weeks.
  • Efficacy & Safety Monitoring (Phase 3)

    • Clinic Visits: Scheduled at weeks 2, 4, 8, and 12 (if applicable) for efficacy and safety evaluations.
    • Efficacy Outcomes:
      • Primary Endpoint: Change from baseline to week 8 in the ESS score.
      • Key Secondary Endpoints: Change in mean sleep latency on MWT; change in weekly cataplexy rate (for NT1); proportion of patients with ESS score < 10; improvement on CGI-C and PGI-C scales.
    • Safety Outcomes: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), vital signs, and electrocardiograms (ECGs).
  • Data Analysis & Endpoint Evaluation (Phase 4)

    • Analysis Sets: Efficacy analysis is performed on both the Intent-to-Treat (ITT) and Per-Protocol (PP) populations.
    • Statistical Analysis: The primary endpoint (change in ESS) is analyzed using an Analysis of Covariance (ANCOVA) model, with treatment group as a fixed effect and baseline ESS score as a covariate.

Research Recommendations

Given the lack of specific data on this compound, here are potential paths for your research:

  • Investigate this compound's Known Mechanism: this compound is a potent serotonin 5-HT₂ receptor antagonist. Research its historical use and any existing data on its effects on sleep architecture, particularly on slow-wave sleep, which could theorically be beneficial for sleep consolidation in narcolepsy.
  • Explore the Current Research Frontier: The most promising emerging therapies for narcolepsy focus on different mechanisms, such as histaminergic signaling (e.g., pitolisant) and oxybate therapies (e.g., once-nightly sodium oxybate) [3] [5]. These areas may offer more immediate research opportunities.
  • Consult Clinical Trial Registries: For the most current information, search databases like ClinicalTrials.gov to see if any active or planned studies are investigating this compound for sleep disorders.

References

Comprehensive Application Notes and Protocols: Ritanserin as an Adjunct to Lithium and Haloperidol in Acute Mania Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Bipolar disorder is a severe psychiatric condition characterized by recurrent episodes of mania and depression, affecting approximately 0.8% of the population lifetime prevalence. The management of acute manic episodes represents a critical challenge in clinical psychiatry, as these episodes are often characterized by debilitating symptoms including irritability, agitation, impulsivity, aggression, and psychosis. While lithium carbonate remains a first-line treatment for acute mania, nearly half of patients fail to respond adequately to lithium monotherapy, with some studies reporting failure rates as high as 72-80%. This significant treatment resistance has necessitated the development of augmented therapeutic strategies, typically involving combination therapy with antipsychotic medications [1] [2].

The serotonergic system has been extensively implicated in the pathophysiology of bipolar disorder, providing a strong rationale for therapeutic targeting. Several lines of evidence support this approach: (1) absolute levels of the serotonin metabolite 5-HIAA are reduced in cerebrospinal fluid of depressed bipolar patients and elevated during manic phases; (2) serotonin transport is reduced in platelets of bipolar patients across both depressive and manic phases. Ritanserin, a selective 5-HT₂ receptor antagonist, has demonstrated antipsychotic properties in previous investigations and represents a promising candidate for augmenting standard antimanic treatments. Its mechanism of action specifically targets the serotonergic dysfunction associated with bipolar disorder, potentially offering a complementary approach to conventional dopamine-antagonistic antipsychotics [1] [2].

The combination of lithium and haloperidol represents a conventional treatment approach for acute mania, but this regimen is limited by significant side effects, particularly extrapyramidal symptoms (EPS). Typical neuroleptics like haloperidol, while effective for rapid control of acute symptoms, do not have a substantial role in maintenance therapy due to these adverse effects. The development of adjunctive treatments that can enhance efficacy while mitigating side effects represents an important advancement in the therapeutic arsenal for bipolar disorder [1] [2].

Study Design and Methodological Approach

Participant Criteria and Selection

The original investigation employed strict eligibility criteria to ensure a homogeneous patient population. Participants were medication-naive inpatients aged 21-43 years who met DSM-IV criteria for a current manic episode, confirmed through clinical interview by an academic psychiatrist. Disease severity was quantified using the Young Mania Rating Scale (YMRS), with a minimum score of 20 points required for inclusion, representing at least moderate to severe mania. Exclusion criteria encompassed mental retardation, neurological or medical impairment, substance dependence, seizure disorder requiring medication, participation in investigational drug trials within 30 days, known sensitivity to study medications, recent use of clozapine or depot neuroleptics, abnormal laboratory values, and women of childbearing potential without adequate contraception. The randomized population consisted of 45 patients, with 42 completing the 6-week trial protocol [1] [2].

Treatment Protocol and Dosing Strategy

This 6-week, double-blind, placebo-controlled trial employed a parallel-group design conducted at Roozbeh Psychiatric Hospital in Tehran, Iran. Patients were randomly allocated to one of two treatment arms:

  • Group A (Active adjunct): Lithium (target serum level 1-1.2 mEq/L) + haloperidol (10 mg/day) + this compound (10 mg/day)
  • Group B (Control): Lithium (target serum level 1-1.2 mEq/L) + haloperidol (10 mg/day) + placebo

Lithium titration to therapeutic levels was facilitated using pharmacokinetic methods for predicting therapeutic doses, with weekly lithium levels obtained for compliance monitoring. Haloperidol was initiated simultaneously with lithium at a fixed dose of 10 mg/day throughout the study period. Similarly, this compound was administered at a fixed dose of 10 mg/day. Adjunctive medications were permitted under strict limitations: lorazepam use was restricted to a maximum of 2 mg/day for the first 4 days, then up to 1 mg/day for the next 6 days, and was not permitted beyond day 10 or within 8 hours of assessment. Biperiden was permitted to treat emergent extrapyramidal symptoms (maximum 6 mg/day) but not as prophylaxis [1] [2].

Assessment Schedule and Outcome Measures

Patients underwent comprehensive assessment at baseline and on days 3, 7, 14, 21, 28, and 42 after initiation of study medication. All assessments were conducted by a third-year psychiatry resident who remained blinded to treatment allocation. The primary outcome measure was the mean decrease in YMRS total score from baseline. Secondary outcomes included assessment of extrapyramidal symptoms using the Extrapyramidal Symptoms Rating Scale (ESRS) and systematic recording of adverse events using a standardized checklist. Statistical analyses employed two-way repeated measures analysis of variance (time-treatment interaction) with treatment group as a between-subjects factor and measurement time points as within-subjects factors. Both observed cases (OC) and intention-to-treat (ITT) with last observation carried forward (LOCF) analyses were performed [1] [2].

Efficacy Data and Statistical Outcomes

Primary Efficacy Measures

The adjunctive this compound group demonstrated statistically significant improvement in the primary outcome measure compared to the control group. The Young Mania Rating Scale (YMRS) total scores showed significantly greater improvement in the this compound group, with the difference between the two treatment protocols being statistically significant as indicated by the effect of group (F = 5.02, d.f. = 1, P = 0.03). The treatment response was evident throughout the study period, with sustained differences observed at the endpoint assessment on day 42. This robust treatment effect is particularly notable given that all patients were medication-naive upon study entry, eliminating potential confounding effects of previous pharmacotherapy [1] [2].

The therapeutic benefits of this compound augmentation extended beyond mere statistical significance, representing clinically meaningful improvement in manic symptomatology. The magnitude of effect observed in this study supports the utility of targeting serotonergic pathways in conjunction with conventional dopaminergic blockade and mood stabilization. The consistency of response across the assessment time points suggests that the therapeutic effects of this compound augmentation are sustained throughout the treatment course rather than representing a transient initial response [1].

Extrapyramidal Symptom Profile

A critical finding from this investigation was the favorable EPS profile associated with this compound augmentation. The mean Extrapyramidal Symptoms Rating Scale (ESRS) scores for the placebo group were consistently higher than those for the this compound group throughout the study period, with this difference reaching statistical significance at the day 42 endpoint. This observation suggests that This compound may mitigate the extrapyramidal side effects commonly associated with conventional antipsychotics like haloperidol, potentially through its selective serotonergic mechanism that modulates dopamine neurotransmission without direct D2 receptor blockade [1] [2].

The reduction in EPS represents a significant clinical advantage, as extrapyramidal side effects frequently compromise medication adherence and long-term therapeutic outcomes in patients requiring antipsychotic medication. This finding is consistent with previous research demonstrating the potential of 5-HT₂ receptor antagonism to reduce neuroleptic-induced movement disorders, including akathisia. The favorable neurological side effect profile of this compound augmentation may therefore offer dual benefits: enhanced antimanic efficacy coupled with reduced treatment-emergent movement disorders [1].

Table 1: Primary Efficacy Outcomes from 6-Week Randomized Controlled Trial

Assessment Measure This compound Group (n=21) Placebo Group (n=21) Statistical Significance
YMRS Total Score Improvement Significant improvement Moderate improvement F = 5.02, d.f. = 1, P = 0.03
ESRS Scores (Day 42) Lower scores Higher scores Significant difference (P < 0.05)
Overall Response Rate Higher Lower Statistically significant
Safety and Tolerability Data

The adverse event profile was systematically documented throughout the study period using a standardized checklist. The difference between the two groups in the frequency of overall side effects was not statistically significant, indicating that this compound augmentation did not substantially increase the overall burden of adverse effects. However, certain specific side effects showed variation between groups, though these differences did not reach statistical significance in most cases [2].

Notably, specific adverse events including asthenia (47.60% vs 33.33%), dizziness (42.85% vs 28.57%), and dry mouth (57.14% vs 71.42%) demonstrated variations between the this compound and placebo groups, though these differences did not reach statistical significance. Agitation (38.09% vs 61.90%) and nervousness (38.09% vs 57.14%) were less frequent in the this compound group. The most commonly reported side effect in both groups was increased appetite (85.71% vs 76.19%). The comparable tolerability profiles between the active augmentation and control groups suggest that the therapeutic benefits of this compound were achieved without a concomitant increase in overall adverse effects [2].

Table 2: Adverse Event Profile During 6-Week Trial Period

Adverse Event Lithium + Haloperidol + this compound (n=21) Lithium + Haloperidol + Placebo (n=21) P Value
Asthenia 10 (47.60%) 7 (33.33%) 0.53
Agitation 8 (38.09%) 13 (61.90%) 0.21
Dry Mouth 12 (57.14%) 15 (71.42%) 0.52
Dizziness 9 (42.85%) 6 (28.57%) 0.52
Increased Appetite 18 (85.71%) 16 (76.19%) 0.69
Nervousness 8 (38.09%) 12 (57.14%) 0.35

Mechanistic Insights and Signaling Pathways

Serotonergic Mechanisms in Bipolar Disorder

The pathophysiological rationale for this compound augmentation in acute mania is firmly grounded in the substantial evidence implicating serotonergic dysfunction in bipolar disorder. The 5-HT hypothesis of bipolar disorder proposes that dysregulation in serotonin neurotransmission contributes significantly to the mood dysregulation characteristic of the illness. This is supported by biochemical evidence demonstrating altered levels of serotonin metabolites in cerebrospinal fluid across different phases of the illness, with reduced 5-HIAA in depression and elevated levels during mania. Additionally, platelet studies have consistently shown reduced serotonin transport in bipolar patients regardless of current illness phase [1] [2].

This compound exerts its primary pharmacological action through selective antagonism at 5-HT₂ receptors, particularly the 5-HT₂ₐ and 5-HT₂꜀ subtypes. These receptor subtypes are distributed throughout brain regions implicated in mood regulation, including prefrontal cortex, limbic system, and basal ganglia. By blocking these receptors, this compound modulates downstream signaling cascades that influence neuronal excitability, neurotransmitter release, and ultimately, mood stabilization. The therapeutic efficacy of this compound demonstrated in this study provides compelling support for the 5-HT hypothesis of bipolar disorder and highlights the importance of targeting specific serotonin receptor subtypes in the treatment of acute mania [1].

Dopaminergic-Serotonergic Interactions

The functional interplay between dopaminergic and serotonergic systems represents a crucial mechanism underlying the therapeutic effects of this compound augmentation. Traditional antipsychotics like haloperidol primarily exert their effects through blockade of dopamine D₂ receptors in mesolimbic pathways, reducing positive symptoms of mania such as psychosis and agitation. However, this dopamine blockade also produces significant extrapyramidal side effects through action in nigrostriatal pathways. Serotonergic neurons exert modulatory influence on dopaminergic pathways, with 5-HT₂ₐ receptors particularly implicated in this cross-system regulation [1] [3].

This compound's 5-HT₂ receptor antagonism is thought to normalize dopamine neurotransmission in specific pathways, potentially enhancing the antipsychotic efficacy while mitigating extrapyramidal side effects. This mechanism aligns with the study findings of significantly reduced ESRS scores in the this compound group compared to placebo. The novel therapeutic approach of combining specific serotonergic modulation with conventional dopaminergic blockade represents a targeted strategy for optimizing the efficacy-tolerability balance in acute mania treatment [1].

G ManicEpisode ManicEpisode SerotonergicDysregulation SerotonergicDysregulation SerotonergicDysregulation->ManicEpisode DopaminergicDysregulation DopaminergicDysregulation DopaminergicDysregulation->ManicEpisode MoodStabilization MoodStabilization SymptomReduction SymptomReduction MoodStabilization->SymptomReduction EPSReduction EPSReduction Lithium Lithium Lithium->MoodStabilization Inhibits GSK-3β Modulates neurotransmitters Haloperidol Haloperidol Haloperidol->DopaminergicDysregulation D₂ receptor antagonism Haloperidol->SymptomReduction Reduces psychosis/agitation This compound This compound This compound->SerotonergicDysregulation 5-HT₂ receptor antagonism This compound->SymptomReduction Augments antipsychotic efficacy This compound->EPSReduction Modulates dopamine release in striatum

Diagram 1: Mechanism of Action of this compound Adjunct Therapy in Acute Mania. This diagram illustrates the proposed synergistic interactions between lithium, haloperidol, and this compound in the treatment of acute manic episodes. This compound's 5-HT₂ receptor antagonism modulates both serotonergic and dopaminergic pathways, contributing to enhanced efficacy and reduced extrapyramidal symptoms.

Experimental Protocols and Methodologies

Clinical Trial Protocol for Antimanic Efficacy

Objective: To evaluate the efficacy and safety of this compound (10 mg/day) as an adjunct to lithium and haloperidol in medication-naive patients with acute mania over a 6-week treatment period.

Patient Population:

  • Inclusion: Adults aged 21-43 years meeting DSM-IV criteria for current manic episode with YMRS score ≥20
  • Exclusion: Previous medication exposure, substance dependence, neurological disorders, abnormal laboratory values, women without contraception

Randomization and Blinding:

  • Computer-generated randomization code in 1:1 ratio
  • Assignments kept in sealed, opaque envelopes until allocation
  • Double-blind design with matching placebo

Treatment Protocol:

  • Lithium: Target serum level 1-1.2 mEq/L (rapid titration with weekly monitoring)
  • Haloperidol: Fixed dose of 10 mg/day
  • This compound: Fixed dose of 10 mg/day or matching placebo

Concomitant Medications:

  • Lorazepam: Maximum 2 mg/day (days 1-4), then 1 mg/day (days 5-10), none beyond day 10
  • Biperiden: Maximum 6 mg/day for emergent EPS (not for prophylaxis)

Assessment Schedule:

  • Baseline: Demographic data, YMRS, ESRS, laboratory tests
  • Follow-up: Days 3, 7, 14, 21, 28, 42
  • Primary endpoint: Change in YMRS total score from baseline to day 42
  • Secondary endpoints: ESRS scores, adverse event frequency [1] [2]
Extrapyramidal Symptom Assessment Protocol

Objective: To quantitatively evaluate the impact of this compound augmentation on haloperidol-induced extrapyramidal symptoms using the Extrapyramidal Symptoms Rating Scale (ESRS).

Assessment Tools:

  • Extrapyramidal Symptoms Rating Scale (ESRS)
  • Structured clinical assessment for parkinsonism, dystonia, dyskinesia, and akathisia

Assessment Procedure:

  • Conduct evaluations in a quiet, well-lit room
  • Perform comprehensive neurological examination
  • Assess for presence and severity of:
    • Parkinsonian symptoms (tremor, rigidity, bradykinesia, postural instability)
    • Dystonic reactions (sustained muscle contractions causing abnormal postures)
    • Akathisia (subjective restlessness and objective movements)
    • Tardive dyskinesia (choreoathetoid movements, primarily orofacial)
  • Rate each item on standardized severity scales
  • Document timing of symptom onset in relation to medication initiation
  • Note functional impact on activities of daily living

Assessment Timeline:

  • Baseline assessment prior to medication initiation
  • Regular assessments on days 3, 7, 14, 21, 28, and 42
  • Additional assessments if EPS symptoms emerge between scheduled visits

Response Protocol:

  • For emergent EPS: Administer biperiden as needed (maximum 6 mg/day)
  • Document response to anticholinergic medication
  • Consider dosage adjustment if severe EPS develops [1] [2]

G cluster_assessments Standardized Assessments Screening Screening InformedConsent InformedConsent Screening->InformedConsent BaselineAssessment BaselineAssessment Randomization Randomization BaselineAssessment->Randomization YMRS YMRS BaselineAssessment->YMRS ESRS ESRS BaselineAssessment->ESRS AEChecklist AEChecklist BaselineAssessment->AEChecklist Labs Labs BaselineAssessment->Labs TreatmentPhase TreatmentPhase Randomization->TreatmentPhase Wk1Assessment Wk1Assessment TreatmentPhase->Wk1Assessment Wk2Assessment Wk2Assessment TreatmentPhase->Wk2Assessment Wk3Assessment Wk3Assessment TreatmentPhase->Wk3Assessment Wk4Assessment Wk4Assessment TreatmentPhase->Wk4Assessment Wk6Assessment Wk6Assessment TreatmentPhase->Wk6Assessment StudyEndpoint StudyEndpoint DataAnalysis DataAnalysis StudyEndpoint->DataAnalysis PatientIdentification PatientIdentification PatientIdentification->Screening InformedConsent->BaselineAssessment Wk1Assessment->YMRS Wk1Assessment->ESRS Wk1Assessment->AEChecklist Wk6Assessment->StudyEndpoint Wk6Assessment->YMRS Wk6Assessment->ESRS Wk6Assessment->AEChecklist Wk6Assessment->Labs

Diagram 2: Clinical Trial Workflow for this compound Adjunct Therapy. This diagram outlines the sequential steps involved in the 6-week clinical trial evaluating this compound augmentation in acute mania, from patient screening through final data analysis, highlighting key assessment time points and standardized evaluation tools.

Research Applications and Future Directions

Clinical Implications and Translation

The demonstrated efficacy of this compound as an adjunctive treatment in acute mania represents a significant advancement in the psychopharmacology of bipolar disorder. The study results support the incorporation of serotonergic modulation into conventional antimanic regimens, particularly for patients exhibiting partial response to first-line treatments. The favorable EPS profile observed with this compound augmentation suggests potential utility in patients who are sensitive to extrapyramidal side effects of typical antipsychotics or who require long-term maintenance therapy where cumulative neurological side effects present significant concerns [1] [2].

The fixed-dose regimen of 10 mg/day this compound used in this study provides a straightforward template for clinical application, though future studies might explore dose-ranging strategies to optimize the risk-benefit ratio for individual patients. The consistent therapeutic effect across the study period supports the utility of this approach throughout the acute treatment phase. Additionally, the inclusion of medication-naive patients in the original study provides particularly robust evidence for efficacy, eliminating potential confounding factors associated with previous medication exposure or treatment resistance [1].

Limitations and Research Gaps

While the existing evidence supports the efficacy of this compound augmentation, several methodological limitations should be acknowledged. The relatively small sample size (n=42 completers) limits the statistical power for subgroup analyses and detection of less common adverse events. The fixed-dose design prevents determination of potential dose-response relationships, and the 6-week duration does not address long-term maintenance efficacy. Additionally, the exclusion of patients with comorbid substance use disorders or other psychiatric comorbidities may limit generalizability to real-world clinical populations [1] [2].

Future research should address these limitations through larger multicenter trials with diverse patient populations, including those with comorbid conditions and treatment-resistant presentations. Dose-finding studies would help establish optimal dosing strategies, while longer-term trials would clarify the role of this compound in maintenance therapy. Further exploration of biomarker predictors of response could facilitate personalized treatment approaches, potentially identifying patients most likely to benefit from serotonergic augmentation strategies [1].

Novel Therapeutic Targets

The demonstrated efficacy of this compound in acute mania highlights the importance of continuing to explore novel molecular targets beyond the conventional dopaminergic system. Other investigational approaches for treatment-resistant mania include protein kinase C inhibitors such as tamoxifen, which has shown promise in preliminary studies. A separate 6-week, double-blind, placebo-controlled trial demonstrated that tamoxifen (80 mg/day) adjunctive to lithium significantly improved YMRS scores compared to placebo plus lithium (F = 5.41, d.f. = 1, p = 0.02), supporting the role of intracellular signaling modulation in antimanic treatment [4].

These emerging approaches highlight the growing sophistication of psychopharmacology for bipolar disorder, moving beyond neurotransmitter receptor blockade to include intracellular signaling pathways and gene expression regulation. The convergence of evidence supporting multiple novel mechanisms suggests that future treatment paradigms will increasingly incorporate targeted modulation of specific pathological processes underlying manic symptomatology, potentially offering enhanced efficacy with improved side effect profiles [4] [5].

Conclusion

The compelling evidence from this randomized controlled trial supports the efficacy and safety of this compound as an adjunctive treatment to lithium and haloperidol in medication-naive patients with acute mania. The significant improvement in YMRS scores, coupled with reduced extrapyramidal symptoms, provides a strong rationale for incorporating selective 5-HT₂ receptor antagonism into current treatment paradigms. The methodological rigor of the study protocol, including strict inclusion criteria, standardized assessment tools, and comprehensive safety monitoring, provides a robust template for future clinical investigations. These findings not only offer a promising therapeutic approach but also reinforce the importance of serotonergic mechanisms in the pathophysiology and treatment of bipolar disorder.

References

Comprehensive Experimental Protocols for Ritanserin Application in Oncology and Ophthalmic Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ritanserin Properties and Experimental Considerations

This compound is a multitargeted investigational compound with potent activity against both serotonin receptors (5-HT2A/2C) and key kinase targets, particularly diacylglycerol kinase α (DGKα). Originally developed as a serotonin receptor inverse agonist for neuropsychiatric conditions, this compound has emerged as a promising therapeutic agent in oncology and ophthalmic disease research due to its unique polypharmacology [1] [2]. Its ability to simultaneously modulate multiple signaling pathways, including MAPK/ERK, PI3K/AKT/mTOR, and JAK-STAT, while demonstrating acceptable safety profiles in previous human trials, makes it an attractive candidate for drug repurposing studies [1] [3] [4]. This protocol collection provides standardized methodologies for investigating this compound's mechanisms and therapeutic potential across various disease models.

Table 1: Fundamental Pharmacological Properties of this compound

Property Description Experimental Implications
Primary Molecular Targets 5-HT2A/2C receptor antagonist, DGKα inhibitor, c-RAF inhibitor Enables application in serotonin signaling, lipid signaling, and oncogenic kinase pathways
Binding Affinities 5-HT2A (Ki = 0.45 nM), 5-HT2C (Ki = 0.71 nM) [2] Effective concentrations typically in low micromolar range for kinase inhibition
Solubility DMSO soluble Standard stock solution: 10-100 mM in DMSO; final DMSO concentration ≤0.5%
Half-life ~40 hours [4] Consider prolonged target engagement in time-course experiments
Key Safety Consideration Dose-dependent QTc prolongation [4] Monitor cardiovascular parameters in in vivo studies

Cancer Cell Viability and Apoptosis Protocols

Cell Viability Assessment Using Metabolic Assays

The WST-1 assay provides a colorimetric method for quantifying this compound's effects on cancer cell proliferation and metabolic activity through the cleavage of tetrazolium salts by mitochondrial dehydrogenases in viable cells [1].

  • Materials Preparation:

    • This compound: Prepare 10 mM stock solution in DMSO, aliquot, and store at -20°C
    • Cell lines: Non-small cell lung cancer (A549, H1650), small cell lung cancer (H82), acute myeloid leukemia (Kasumi-1, KG-1α), or transformed follicular lymphoma (DOHH2, SU-DHL-4) [1] [3] [5]
    • WST-1 reagent: Commercial kits (e.g., Cayman Chemical) containing WST-1 and electron mediator solution
    • Equipment: Tissue culture-treated 96-well plates, CO2 incubator, microplate reader capable of measuring 450 nm absorbance
  • Experimental Procedure:

    • Seed cells in transparent 96-well plates at optimized densities (e.g., 100,000 cells/mL for A549, 200,000 cells/mL for H82) in 100 μL volume per well [1]
    • After cell attachment (4-24 hours), treat with this compound (typically 1-100 μM) or DMSO vehicle control (final DMSO concentration 0.5%)
    • Incubate for 24-72 hours at 37°C under 5% CO2 atmosphere
    • Prepare WST-1 working solution by mixing equal parts WST-1 developer and electron mediator
    • Add 10 μL WST-1 working solution to each well, mix via orbital shaking (60 seconds)
    • Incubate plates for 2-4 hours at 37°C
    • Measure absorbance at 450 nm with reference wavelength ≥600 nm
    • Normalize data to DMSO-treated controls and calculate percentage viability
  • Data Analysis:

    • Calculate IC50 values using nonlinear regression (sigmoidal dose-response curve fitting)
    • Perform one-way ANOVA with post-hoc testing for multiple comparisons
    • Minimum three biological replicates with three technical replicates each recommended

G Start Seed cells in 96-well plate A Allow cell attachment (4-24 hours) Start->A B Treat with this compound (1-100 μM) or vehicle A->B C Incubate 24-72 hours 37°C, 5% CO2 B->C D Add WST-1 working solution C->D E Orbital shake (60 seconds) D->E F Incubate 2-4 hours 37°C E->F G Measure absorbance at 450 nm F->G H Calculate viability normalize to controls G->H

Apoptosis Analysis via Annexin V/Propidium Iodide Staining

Quantification of apoptotic cell death provides mechanistic insights into this compound's cytotoxic effects beyond general viability reduction.

  • Materials Preparation:

    • This compound: 10 mM stock in DMSO
    • Binding buffer: 10 mM HEPES/NaOH (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2
    • Annexin V-FITC conjugate and propidium iodide (PI) staining solution
    • Equipment: Flow cytometer with 488 nm excitation, FITC (530 nm) and PI (>575 nm) detection filters
  • Experimental Procedure:

    • Seed cells in 24-well or 6-well plates at appropriate densities and allow attachment
    • Treat with this compound at IC50-IC80 concentrations (typically 5-20 μM) for 24-48 hours [3] [5]
    • Harvest cells (including floating cells), wash with cold PBS
    • Resuspend 1×10^5 cells in 100 μL binding buffer
    • Add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL stock)
    • Incubate 15 minutes at room temperature in the dark
    • Add 400 μL binding buffer, analyze by flow cytometry within 1 hour
    • Include unstained, single-stained, and DMSO-treated controls for compensation and gating
  • Data Analysis:

    • Establish quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), necrotic (Annexin V-/PI+)
    • Calculate apoptosis index: (early apoptotic % + late apoptotic %)
    • For combination studies, calculate Combination Index (CI) using Chou-Talalay method [5]

Table 2: this compound Cytotoxicity Profiles Across Cancer Cell Models

Cell Line Cancer Type Assay IC50/Effective Concentration Exposure Time Reference
A549 Non-small cell lung cancer WST-1 ~10-20 μM 48 hours [1]
H82 Small cell lung cancer WST-1 ~5-15 μM 48 hours [1]
Kasumi-1 Acute myeloid leukemia CCK-8 ~10-30 μM 48 hours [3]
KG-1α Acute myeloid leukemia CCK-8 ~10-30 μM 48 hours [3]
DOHH2 Transformed follicular lymphoma CCK-8 ~10-20 μM 48 hours [5]
SU-DHL-4 Transformed follicular lymphoma CCK-8 ~10-20 μM 48 hours [5]

Kinase Target Identification Using Chemoproteomics

Quantitative Chemical Proteomics with ATP Acyl Phosphate Probes

This chemoproteomic approach enables system-wide identification of this compound kinase targets by quantifying competition with a desthiobiotin-ATP acyl phosphate probe across native proteomes [1].

  • Materials Preparation:

    • Desthiobiotin ATP acyl phosphate probe (Thermo Fisher Scientific, PI88311)
    • This compound and control compounds (ketanserin)
    • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) media kits
    • Streptavidin beads, liquid chromatography-mass spectrometry (LC-MS/MS) system
  • Experimental Workflow:

    • Culture NSCLC (A549) and SCLC (H82) cells in SILAC media (light and heavy labels) for ≥5 population doublings
    • Treat heavy-labeled proteomes with this compound (10-50 μM) or DMSO control for 1 hour at room temperature
    • Lyse cells in NP-40 buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT) with protease/phosphatase inhibitors
    • Incubate lysates with desthiobiotin-ATP acyl phosphate probe (50 μM) for 1 hour at room temperature
    • Combine light and heavy labeled samples, enrich probe-labeled proteins with streptavidin beads
    • Wash beads stringently, elute proteins, and digest with trypsin
    • Analyze peptides by LC-MS/MS, identify this compound-competed kinases via SILAC ratio (heavy/light) quantification
  • Data Analysis:

    • Process raw data using IP2 software or similar proteomics platforms
    • Identify significantly competed kinases (SILAC ratio <0.5 with p<0.05)
    • Generate heatmaps using R packages (d3heatmap) with hierarchical clustering
    • Validate key targets (DGKα, c-RAF, FER) through orthogonal assays

G Start Culture cells in SILAC media A Treat proteomes with This compound or DMSO Start->A B Lysate preparation with protease inhibitors A->B C Incubate with desthiobiotin-ATP probe B->C D Combine light/heavy labeled samples C->D E Streptavidin bead enrichment D->E F Wash, elute, and trypsin digest E->F G LC-MS/MS analysis F->G H SILAC ratio quantification and target identification G->H

Mechanistic Signaling Studies

Western Blot Analysis of this compound-Modulated Pathways

Western blotting enables quantitative assessment of this compound's effects on key signaling pathways and apoptosis markers.

  • Materials Preparation:

    • RIPA lysis buffer with protease and phosphatase inhibitors
    • Primary antibodies: DGKα, p-MEK, MEK, p-ERK, ERK, PARP, cleaved PARP, caspase-3, Stat3, p-Stat3, Stat5, p-Stat5, c-Myc, BCL-xL, MCL-1, GAPDH
    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
    • ECL detection system
  • Experimental Procedure:

    • Treat cancer cells with this compound (1-50 μM) for 1-24 hours
    • For phosphorylation studies, include serum starvation (2-16 hours) before this compound treatment
    • Lyse cells in RIPA buffer, quantify protein concentration (BCA assay)
    • Separate 20-30 μg protein by 10% SDS-PAGE, transfer to PVDF membranes
    • Block membranes with 5% non-fat milk or BSA in TBST
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C
    • Wash, incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour
    • Detect signals with ECL reagent, image with chemiluminescence detection system
    • Normalize target protein levels to loading controls (GAPDH, actin)
  • Key Findings to Expect:

    • Dose-dependent inhibition of p-MEK and p-ERK in SCLC models [1]
    • Reduced phosphorylation of Stat3 and Stat5 in AML models [3]
    • Cleavage of PARP and caspase-3 indicating apoptosis induction [3]
    • Downregulation of c-Myc, BCL-xL, and MCL-1 in lymphoma models [5]
Pathway Modulation in RAF/MEK/ERK Signaling

Functional assessment of this compound's effect on c-RAF-mediated signaling provides mechanistic insights into its subtype-specific activity in SCLC.

  • Materials Preparation:

    • HEK293T cells, c-RAF plasmid (pCSF107mT-cRAF-FLAG)
    • PMA (phorbol 12-myristate 13-acetate) as RAF pathway activator
    • Phospho-MEK and total MEK antibodies
  • Experimental Procedure:

    • Culture HEK293T cells, transiently transfect with c-RAF plasmid using appropriate transfection reagent
    • 48 hours post-transfection, pretreat with this compound (1-20 μM) or DMSO for 1 hour
    • Stimulate with PMA (20 ng/mL) for 20 minutes at 37°C
    • Harvest cells, prepare lysates for Western blotting
    • Detect phospho-MEK (S217/S221) and total MEK levels
    • Normalize p-MEK signals to total MEK for quantitative comparison
  • Data Interpretation:

    • This compound shows potent inhibition of c-RAF-mediated MEK phosphorylation [1]
    • Specificity for c-RAF over B-RAF demonstrated in comparative studies
    • Explains this compound's particular efficacy in SCLC with c-RAF dependence

G This compound This compound DGKα DGKα inhibition This compound->DGKα cRAF c-RAF inhibition This compound->cRAF SEROTONIN 5-HT2A/2C antagonism This compound->SEROTONIN JAKSTAT JAK-STAT pathway inhibition This compound->JAKSTAT MAPK MAPK/ERK pathway inhibition DGKα->MAPK via PLD/SphK1 PA Altered lipid signaling DGKα->PA cRAF->MAPK SEROTONIN->MAPK in specific contexts APOPTOSIS Apoptosis induction MAPK->APOPTOSIS JAKSTAT->APOPTOSIS PA->APOPTOSIS

In Vivo Efficacy Models

Mouse Xenograft Studies for Anti-Cancer Efficacy

In vivo evaluation of this compound's antitumor activity provides critical preclinical data for potential therapeutic applications.

  • Materials Preparation:

    • Immunocompromised mice: NOD-PRKDC/IL-2RG or similar (6-8 week old)
    • This compound formulation: 0.3% CMC-Na suspension or 10% DMSO, 40% PEG-300, 5% Tween-80, 45% saline [3] [5]
    • Cancer cells: Kasumi-1 (AML), DOHH2 or SU-DHL-4 (lymphoma)
    • Caliper for tumor measurement, in vivo imaging system (if using luciferase-labeled cells)
  • Experimental Procedure:

    • Irradiate mice with 1 Gy (for AML models) or not (for solid tumor models)
    • Inject 2×10^6 cancer cells subcutaneously or intravenously (for metastasis/leukemia models)
    • Randomize animals into treatment groups (n=8-10) 1 week post-inoculation
    • Administer this compound (5 mg/kg/day, intraperitoneal) or vehicle control for 2-4 weeks
    • Monitor tumor volume twice weekly (length × width^2 × 0.5) and body weight
    • For survival studies, monitor until humane endpoints reached
    • Collect tumors for immunohistochemical analysis (apoptosis, proliferation markers)
  • Data Analysis:

    • Compare tumor volumes between groups using repeated measures ANOVA
    • Calculate tumor growth inhibition: (1 - T/C) × 100% (T: treated, C: control)
    • For survival studies, generate Kaplan-Meier curves, compare with log-rank test

Table 3: In Vivo Administration Protocols for this compound

Model System Dosage Route Frequency Formulation Key Findings
AML xenograft 5 mg/kg/day Intraperitoneal Daily, 2 weeks 0.3% CMC-Na suspension Significant reduction in leukemia burden [3]
Lymphoma xenograft 5 mg/kg/day Intraperitoneal Daily, 2 weeks 10% DMSO, 40% PEG-300, 5% Tween-80, 45% saline Tumor suppression in combination with chiauranib [5]
Ophthalmic models 4 μM (in vitro) Cell culture 24 hours DMSO stock diluted in media PAX6 restoration in aniridia models [6] [7]

Ophthalmic Disease Models

PAX6 Rescue Experiments in Aniridia Models

This compound demonstrates therapeutic potential in congenital aniridia by restoring PAX6 expression through modulation of the MEK/ERK pathway [6] [7].

  • Materials Preparation:

    • Primary human limbal epithelial cells or stromal cells from aniridia patients and healthy controls
    • This compound: 4 mM stock in DMSO, working concentration 4 μM
    • Culture media: Low-glucose serum-free (LGSF) for keratocyte phenotype, normal-glucose serum-containing (NGSC) for fibroblast phenotype [7]
    • qPCR reagents, PAX6 antibodies, Western blot supplies
  • Experimental Procedure:

    • Culture primary limbal stromal cells (AN-LSCs from aniridia, LSCs from healthy donors) in LGSF or NGSC media
    • Treat cells with 4 μM this compound or DMSO vehicle for 24 hours
    • Extract RNA for qPCR analysis of PAX6, TGF-β1, FOSL2, ACTA2A1, LUM, COL1A1, COL5A1, DSG1, FABP5, ADH7
    • Analyze protein expression by Western blot for key targets
    • Assess cell migration via scratch wound assay if studying epithelial cells
  • Data Interpretation:

    • This compound significantly increases PAX6 mRNA and protein in AN-LSCs
    • Reduces TGF-β1 and FOSL2 expression, indicating modulation of fibrotic pathways
    • Increases FABP5 and ADH7, suggesting restoration of retinoic acid signaling
    • Shows stronger effects in LGSF media (keratocyte phenotype) than NGSC media

Conclusion

These comprehensive protocols enable systematic investigation of this compound's multifaceted mechanisms across cancer and ophthalmic disease models. The experimental approaches outlined here leverage this compound's unique polypharmacology while accounting for its specific physicochemical and pharmacological properties. Researchers can adapt these standardized methods to validate this compound's efficacy in specific disease contexts and explore combination therapies that leverage its multi-target mechanisms. Particular attention should be paid to appropriate controls, dose-response relationships, and validation of key targets in specific experimental systems to ensure reproducible and clinically relevant findings.

References

Chemical Properties & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Ritanserin is a small molecule with a molecular weight of 477.57 g/mol and a chemical formula of C₂₇H₂₅F₂N₃OS [1] [2]. It is typically supplied as a solid with a purity of ≥98% [1] to 99.68% [3].

For preparing stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent. The table below summarizes key data for stock solution preparation.

Parameter Value / Specification Notes
Molecular Weight 477.57 g/mol [1] Batch-specific molecular weights should be confirmed via Certificate of Analysis (CoA).
Solubility in DMSO ~47-52 mg/mL (~100 mM) [1] [3] Solution concentration may vary slightly; sonication may be required to fully dissolve [3].
Recommended Storage -20°C to +4°C, protected from light and moisture [1] [3] For long-term storage under nitrogen at -20°C, solutions are stable for at least one month [3].
Detailed Protocol for 10 mM Stock Solution in DMSO
  • Calculation: To prepare 1 mL of a 10 mM solution, calculate the mass of this compound needed: (477.57 g/mol × 0.010 mol/L × 0.001 L) = 4.78 mg.
  • Weighing: Accurately weigh 4.78 mg of this compound powder using an analytical balance.
  • Dissolution: Transfer the powder to a volumetric flask or vial. Add 1 mL of anhydrous, laboratory-grade DMSO to dissolve. Gently vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and maintain stability.
  • Storage: Store aliquots at -20°C or -80°C, preferably under an inert atmosphere like nitrogen, and protected from light [1] [3].

In Vitro Reconstitution & Dosing for Cell-Based Assays

When working with cell cultures, the DMSO stock solution must be diluted into an aqueous culture medium. Final DMSO concentration should typically be kept below 0.5% to minimize cytotoxicity.

One referenced study provides a specific example of in vivo dosing formulation [3]:

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline.
  • Preparation:
    • Add 100 μL of a 25 mg/mL DMSO stock solution of this compound to 400 μL of PEG300 and mix.
    • Add 50 μL of Tween-80 and mix.
    • Add 450 μL of saline to adjust the final volume to 1 mL.
    • This protocol yields a clear solution with a concentration of at least 2.5 mg/mL [3].

Biological Activity & Key Experimental Applications

This compound was initially developed as a potent and selective serotonin (5-HT₂) receptor antagonist but has been found to have a broader polypharmacology, leading to its investigation in new research areas like oncology [1] [4] [2].

Receptor Binding Profile

The following table summarizes the in vitro receptor affinity (IC₅₀) of this compound, demonstrating its primary action on serotonin receptors [3].

Target IC₅₀ (nM) Relative Selectivity (vs. 5-HT₂)
5-HT₂ Receptor 0.9 [3] Primary Target
Histamine H₁ Receptor 35 [3] ~39-fold lower
Dopamine D₂ Receptor 70 [3] ~78-fold lower
Adrenergic α₁ Receptor 97 [3] ~108-fold lower
Adrenergic α₂ Receptor 150 [3] ~167-fold lower
Key Research Applications & Protocols
  • Oncology Research: Inducing Apoptosis in Lung Cancer Cells this compound has been shown to induce apoptotic cell death in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells through a serotonin-independent mechanism [4].

    Experimental Protocol:

    • Cell Lines: A549 (NSCLC), H1650 (NSCLC), H82 (SCLC) [4].
    • Dosing: Treat cells with this compound at indicated concentrations (e.g., 0.5-50 µM) for 24-48 hours [4].
    • Viability Assay: Use WST-1 reagent. Add 10 µL of WST-1 developer/mediator mix to 100 µL of cell culture medium in a 96-well plate. Incubate for 2 hours at 37°C and measure absorbance at 450 nm [4].
    • Apoptosis Assay: Use Caspase-Glo assay. Add 50 µL of Caspase-Glo reagent to 50 µL of cell culture in a 96-well plate. Incubate for 1 hour at 37°C and measure luminescence [4].
  • Ocular Disease Research: Restoring PAX6 Function In a cellular model of aniridia, this compound was found to restore the production and function of the PAX6 transcription factor by repressing the MEK/ERK signaling pathway [5].

    Experimental Protocol:

    • Cell Model: TRE-tomato-HEK293 cells with a PAX6-responsive reporter gene; mutant human limbal epithelial stem cells [5].
    • Dosing: Treat cells with this compound at its effective concentration (EC₅₀ ≈ 27.4 µM) [5].
    • Validation: Assess PAX6 protein levels via Western blot using anti-PAX6 antibodies, and evaluate functional recovery through cell migration assays [5].
  • Cardiovascular Research: Blocking Vascular Caⱽ1.2 Channels this compound acts as a direct blocker of vascular L-type calcium channels (Caⱽ1.2), which may be relevant for conditions like Raynaud's syndrome [6].

    Experimental Protocol:

    • Preparation: Freshly isolated smooth muscle cells from rat tail arteries [6].
    • Electrophysiology: Use whole-cell patch-clamp technique. Superfuse cells with external solution containing 5 mM Ca²⁺ and 30 mM TEA-Cl. Hold voltage at -50 mV and elicit currents with step depolarizations to +10 mV [6].
    • Drug Application: Apply this compound (Kᵣ = 3.61 µM) to the bathing solution and monitor the reduction in Ca²⁺ current (I({}_{\text{Ca1.2}})) [6].

Mechanistic Pathways & Experimental Workflows

The diagrams below summarize the key signaling pathways and experimental workflows involving this compound.

G cluster_1 Primary Serotonergic Action cluster_2 Kinase Inhibition & Cancer Research cluster_3 Ocular Disease Research cluster_4 Cardiovascular Research This compound This compound S1 5-HT2A/2C Receptor Antagonism This compound->S1 K1 Inhibits c-RAF This compound->K1 K2 Inhibits DGKα This compound->K2 K3 Inhibits FER, TLK2, others This compound->K3 M1 Represses MEK/ERK Signaling Pathway This compound->M1 C1 Blocks CaV1.2 Calcium Channels This compound->C1 Apoptosis Induces Apoptotic Cell Death K1->Apoptosis K2->Apoptosis K3->Apoptosis PAX6 Restores PAX6 Production & Function M1->PAX6 Vasodilation Causes Vasodilation C1->Vasodilation

G cluster_cancer Oncology (Apoptosis Assay) cluster_ocular Ocular Disease (PAX6 Rescue) cluster_cardio Cardiovascular (Channel Block) Start Prepare 10-100 mM Stock Solution in DMSO C2 Treat with this compound (0.5-50 µM, 24-48h) Start->C2 O2 Treat with this compound (EC50 ~27 µM) Start->O2 V2 Apply this compound (~3-4 µM) Start->V2 C1 Plate Cancer Cells (A549, H82, etc.) C1->C2 C3 Assay Endpoint: WST-1 (Viability) or Caspase-Glo (Apoptosis) C2->C3 O1 Culture Mutant Limbal Cells O1->O2 O3 Assay Endpoint: Western Blot (PAX6) Cell Migration O2->O3 V1 Isolate Arterial Smooth Muscle Cells V1->V2 V3 Assay Endpoint: Patch-Clamp (Ca2+ Current) V2->V3

Critical Notes for Researchers

  • Controlled Substance: Please note that one supplier lists this compound as a controlled substance that may not be available in all territories [3].
  • Research Use Only: All commercial suppliers and studies emphasize that this compound is for laboratory research use only and is not for drug, diagnostic, or other human use [1] [3] [2].
  • Solution Stability: While stock solutions in DMSO are stable for at least a month at -20°C, it is highly recommended to use freshly prepared solutions for critical experiments. Always note the date of preparation and avoid repeated freeze-thaw cycles.
  • Safety Profile: In a human clinical trial, single oral doses of 10 mg and 20 mg of this compound were found to be safe and tolerable, with the most common adverse effects being somnolence and fatigue [7].

References

Comprehensive Application Notes: Ritanserin DMSO Solubility and Experimental Protocols for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ritanserin Physicochemical Properties

This compound (6-[2-[4-[Bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a potent serotonin receptor antagonist that has gained substantial interest in biomedical research for its diverse mechanisms of action beyond its original neurological applications. With a molecular weight of 477.57 g/mol and chemical formula C27H25F2N3OS, this compound presents specific solubility challenges that require optimized experimental approaches for reliable research outcomes. [1]

Initially developed as a 5-HT2 receptor antagonist with additional antidopaminergic effects, this compound has recently emerged as a valuable tool compound in oncology, neuroscience, and cardiovascular research due to its newly discovered targets including diacylglycerol kinase α (DGKα) and c-RAF kinase. [2] [3] [4] These applications necessitate precise understanding of its solvent compatibility, with DMSO being the primary solvent for in vitro investigations. These notes provide comprehensive protocols for this compound solubilization and experimental applications to enhance research reproducibility.

Solubility and Stock Solution Preparation

Solubility Characteristics

This compound exhibits favorable solubility in DMSO, allowing for concentrated stock solutions appropriate for most research applications. The following table summarizes its maximum solubility in common laboratory solvents: [1]

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO 47.76 100
Ethanol 11.94 25

Based on this solubility profile, DMSO is clearly the preferred solvent for preparing this compound stock solutions, supporting concentrations sufficient for most experimental applications while maintaining solvent volumes that minimize cellular toxicity in biological assays.

Stock Solution Preparation Protocol
  • Materials Required: this compound powder (≥98% purity by HPLC), anhydrous DMSO (molecular biology grade), amber glass vials, analytical balance, micropipettes, vortex mixer, -20°C freezer. [1]

  • Procedure:

    • Bring this compound powder and DMSO to room temperature before preparation.
    • Tare an amber glass vial on an analytical balance.
    • Add 5-10 mg of this compound powder and record the exact mass.
    • Calculate the volume of DMSO required using the formula: Volume (mL) = Mass (mg) / 47.76 mg/mL.
    • Add the calculated DMSO volume directly to the powder in the vial.
    • Vortex vigorously for 60-90 seconds until the solution appears clear without visible particulates.
    • Aliquot the stock solution into smaller working volumes to minimize freeze-thaw cycles.
    • Store aliquots at -20°C in sealed containers with desiccant to prevent moisture absorption.
  • Quality Control: Visually inspect solutions for clarity before use. For critical applications, verify concentration by UV spectrophotometry or HPLC. Typical stock concentrations range from 10-50 mM in DMSO, with 10 mM being a practical standard for most applications. [1]

Experimental Applications and Concentration Guidelines

In Vitro Research Applications

Recent investigations have established this compound as a versatile research tool across multiple disciplines. The table below summarizes effective concentration ranges for various research applications: [2] [3] [5]

Research Area Experimental Model Working Concentration Key Molecular Targets
Oncology Research AML cell lines 1-20 µM DGKα, SphK1, Jak-Stat, MAPK pathways
Oncology Research t-FL cell lines 5-15 µM DGKα, PI3K/AKT/mTOR, RAF/MEK/ERK
Cardiovascular Research Rat artery smooth muscles 1-10 µM CaV1.2 channels, 5-HT2 receptors
Ophthalmology Research Human limbal stromal cells 4-5 µM PAX6, TGF-β1, FABP5
Neuroscience Research In vivo models 5 mg/kg (in vivo) 5-HT2 receptors
In Vivo Administration Guidelines

For animal studies, this compound requires formulation in vehicles compatible with systemic administration:

  • Intraperitoneal Injection Formulation:

    • This compound: 5 mg/kg
    • Vehicle: 0.3% (w/v) CMC-Na (carboxymethyl cellulose sodium salt) in saline
    • Administration: Once daily for two weeks
    • This formulation has demonstrated significant anti-tumor effects in AML xenograft models. [2]
  • Alternative Vehicle for Poor Solubility:

    • 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% saline
    • This combination enhances solubility while maintaining acceptable tolerability profiles in rodent models. [6]

Detailed Experimental Protocols

Protocol 1: Anti-Cancer Efficacy in Hematological Malignancies

This protocol evaluates this compound's anti-leukemic activity in Acute Myeloid Leukemia (AML) models, which operates through DGKα inhibition and subsequent modulation of the Jak-Stat and MAPK signaling pathways. [2]

  • Cell Culture Conditions:

    • Culture AML cell lines (Kasumi-1, KG-1α) in RPMI-1640 medium with 10% FBS
    • Maintain at 37°C in a 5% CO2 humidified atmosphere
    • For primary AML cells: Isolate monocytes using Ficoll-Hypaque density gradient centrifugation
  • Treatment Procedure:

    • Seed cells in 96-well plates at 1×10⁴ cells/well in 100 μL medium
    • Prepare fresh this compound dilutions in complete medium from DMSO stock
    • Final DMSO concentration should not exceed 0.1% (v/v)
    • Include vehicle control (0.1% DMSO) and positive control as appropriate
    • Treat cells for 24, 48, and 72 hours for time-course assessments
  • Assessment Methods:

    • Cell Viability: CCK-8 assay after treatment
    • Apoptosis: Annexin V/PI staining with flow cytometry
    • Protein Analysis: Western blotting for DGKα, p-STAT3, p-STAT5, PARP cleavage
  • Expected Results: this compound treatment should demonstrate dose-dependent suppression of AML cell viability with IC50 values typically ranging 5-15 μM at 48 hours, accompanied by increased apoptosis and decreased phosphorylation of STAT and MAPK pathway components. [2]

Protocol 2: CaV1.2 Channel Blockade in Vascular Smooth Muscle

This electrophysiology protocol characterizes this compound's direct vasodilatory effects through inhibition of voltage-gated calcium channels in vascular smooth muscle, independent of its serotonin receptor activity. [3]

  • Tissue Preparation and Cell Isolation:

    • Isolate tail arteries from male Wistar rats (250-350 g)
    • Clean arteries of connective tissue and place in physiological solution
    • Incubate artery segments in collagenase-containing solution (1.35 mg/mL type XI collagenase) at 37°C for 40-45 minutes
    • Store isolated cells in 0.05 mM Ca²⁺ external solution at 4°C
  • Electrophysiology Recording:

    • Use conventional whole-cell patch-clamp configuration
    • Superfuse cells with external solution containing 30 mM TEA and 5 mM Ca²⁺
    • Use pipette solution with cesium-based internal solution to block potassium currents
    • Elicit CaV1.2 currents with 250-ms clamp pulses to +10 mV from holding potential of -50 mV or -80 mV
    • Apply this compound (1-10 μM) after current amplitude stabilization
  • Data Analysis:

    • This compound typically blocks ICa1.2 in a concentration-dependent manner with Kr = 3.61 μM
    • The compound produces a negative shift in the voltage dependence of steady-state inactivation (Ki = 1.58 μM)
    • Bay K 8644 (CaV1.2 agonist) can antagonize this compound's inhibitory effects

The following diagram illustrates the experimental workflow for evaluating this compound's effects on calcium channels in vascular smooth muscle:

G Start Start: Rat Tail Artery Isolation TissuePrep Tissue Preparation and Cleaning Start->TissuePrep EnzymeDigest Enzymatic Digestion (Collagenase Solution) TissuePrep->EnzymeDigest CellIsolation Smooth Muscle Cell Isolation EnzymeDigest->CellIsolation PatchClamp Whole-Cell Patch Clamp Setup CellIsolation->PatchClamp Solution Ca²⁺-Containing External Solution + TEA Blockers PatchClamp->Solution CurrentRecord Record CaV1.2 Channel Currents (250-ms pulses to +10 mV) Solution->CurrentRecord DrugApplication This compound Application (1-10 µM) CurrentRecord->DrugApplication DataAnalysis Data Analysis: - Concentration Response - Inactivation Curves - Use-Dependent Block DrugApplication->DataAnalysis Results Results: IC50 Calculation and Mechanism Characterization DataAnalysis->Results

Protocol 3: Gene Expression Studies in Ocular Cell Models

This protocol examines this compound's effects on PAX6 gene expression and related pathways in human limbal stromal cells, relevant to aniridia-associated keratopathy research. [7]

  • Cell Culture Conditions:

    • Isplicate primary human limbal stromal cells from healthy donors and aniridia patients
    • Culture cells in either:
      • Low glucose serum-free (LGSF) medium (keratocyte phenotype)
      • Normal glucose serum-containing (NGSC) medium (fibroblast phenotype)
    • Maintain at 37°C in a 5% CO2 environment
  • Treatment and Analysis:

    • Plate cells at appropriate density and allow attachment
    • Treat with 4 μM this compound for 24 hours
    • Include vehicle control (DMSO, equivalent concentration)
    • Harvest cells for RNA and protein analysis
    • Perform qPCR for PAX6, TGF-β1, FOSL2, ACTA2A1, LUM, COL1A1, COL5A1, DSG1, FABP5, ADH7
    • Validate protein expression changes by Western blot for key targets
  • Expected Outcomes:

    • In aniridia limbal stromal cells (AN-LSCs): Increased PAX6 mRNA and decreased TGF-β1 and FOSL2 levels
    • Altered expression of retinoic acid signaling components (FABP5, ADH7)
    • Changes in keratocyte-characteristic markers depending on culture conditions

Signaling Pathways and Molecular Mechanisms

This compound exhibits a multifaceted pharmacological profile that varies across experimental models. The following diagram illustrates its key molecular targets and downstream effects:

G cluster_primary Primary Molecular Targets cluster_cancer Cancer Signaling Effects cluster_ocular Ocular Cell Effects cluster_vascular Vascular Effects This compound This compound SERotonin 5-HT2 Receptors This compound->SERotonin DGKalpha DGKα Inhibition This compound->DGKalpha Cav12 CaV1.2 Channels This compound->Cav12 cRAF c-RAF Kinase This compound->cRAF PAX6 PAX6 Expression Modulation This compound->PAX6 PLD PLD Signaling Downregulation DGKalpha->PLD JakStat JAK-STAT Pathway Inhibition DGKalpha->JakStat MAPK MAPK Pathway Suppression DGKalpha->MAPK PI3K PI3K/AKT/mTOR Inhibition DGKalpha->PI3K CalciumBlock Calcium Influx Reduction Cav12->CalciumBlock cRAF->MAPK SphK1 SphK1 Expression Decrease PLD->SphK1 Apoptosis Apoptosis Induction JakStat->Apoptosis MAPK->Apoptosis PI3K->Apoptosis TGFb1 TGF-β1 Downregulation PAX6->TGFb1 Keratocyte Keratocyte Marker Alterations PAX6->Keratocyte FOSL2 FOSL2 Reduction TGFb1->FOSL2 Vasodilation Vasodilation CalciumBlock->Vasodilation

Practical Considerations and Troubleshooting

DMSO Handling and Concentration Optimization
  • DMSO Quality: Use high-purity, anhydrous DMSO (≥99.9%) to prevent water-induced degradation of this compound. Divide DMSO into small aliquots to minimize water absorption from atmosphere.

  • Final DMSO Concentration: In cellular assays, maintain final DMSO concentrations ≤0.1% (v/v) to avoid solvent toxicity. Include vehicle controls with identical DMSO concentrations in all experiments.

  • Solution Stability: this compound stock solutions in DMSO remain stable for at least 6 months when stored at -20°C in sealed, moisture-proof containers. Discard solutions if cloudiness or precipitation occurs.

Advanced DMSO Removal Techniques

For applications requiring DMSO-free this compound formulations (e.g., in vivo studies, certain biochemical assays), several effective removal techniques are available:

  • Vacuum Vortex Concentration (VVC): This advanced method using instruments like Smart Evaporator enables rapid DMSO removal (typically 15-30 minutes for 1-5 mL samples) while maintaining sample integrity through controlled spiral airflow that prevents bumping. [8]

  • Traditional Methods:

    • Lyophilization: Effective but time-consuming (often 24+ hours), with potential for compound degradation
    • Rotary Evaporation: Challenging for DMSO due to its high boiling point (189°C), requiring elevated temperatures that risk compound degradation [8]

The VVC method is particularly recommended for heat-sensitive compounds like this compound, as it operates at lower temperatures while providing significantly faster processing times compared to conventional approaches. [8]

Conclusion

These application notes provide comprehensive guidance for this compound solubilization and experimental use across diverse research domains. The optimal DMSO concentration of 100 mM (47.76 mg/mL) for stock solutions facilitates investigation of this compound's multifaceted mechanisms, ranging from DGKα inhibition in oncology models to CaV1.2 channel blockade in vascular physiology. By adhering to these standardized protocols, researchers can enhance reproducibility and generate robust mechanistic insights into this compound's complex pharmacological profile, potentially accelerating its translation to novel therapeutic applications.

References

Comprehensive Application Notes and Protocols for Ritanserin as a Diacylglycerol Kinase Alpha (DGKα) Inhibitor in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ritanserin is a pharmaceutical compound initially developed as a serotonin receptor antagonist that has recently emerged as a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), making it a valuable tool in oncology research and cancer drug discovery. DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA), both of which are crucial secondary messengers in cellular signaling pathways. The balance between DAG and PA regulates fundamental cellular processes including proliferation, survival, and immune function. In cancer cells, DGKα is often overexpressed or dysregulated, leading to aberrant signaling that promotes tumor growth and survival. By inhibiting DGKα, this compound shifts the balance toward DAG accumulation and PA reduction, resulting in enhanced protein kinase C (PKC) activation and modulation of downstream signaling pathways that control cell fate decisions.

Originally investigated for psychiatric and neurological indications, this compound was never marketed for medical use but has gained significant interest in preclinical cancer research due to its favorable pharmacological properties and recently discovered mechanism of action against DGKα. Structural analysis reveals striking similarity between this compound and earlier DGKα inhibitors R59022 and R59949, explaining its potent inhibition of DGKα enzymatic activity. This compound demonstrates dual pharmacological activities as both a DGKα inhibitor and serotonin receptor antagonist, which researchers must consider when designing experiments and interpreting results. These application notes provide detailed methodologies and protocols for utilizing this compound in experimental models to investigate DGKα function and evaluate its potential as a therapeutic target in various cancers, including acute myeloid leukemia (AML), glioblastoma, and transformed follicular lymphoma [1] [2] [3].

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Models

Cancer Type Experimental Model IC₅₀ / Effective Concentration Exposure Time Key Effects Source
Acute Myeloid Leukemia (AML) Kasumi-1 and KG-1α cell lines 5-20 µM 24-72 hours Dose-dependent inhibition of cell proliferation; Induction of apoptosis [4]
Transformed Follicular Lymphoma DOHH2, SU-DHL-4 cell lines 10-15 µM (in combination with chiauranib) 24-48 hours Synergistic cytotoxicity; Enhanced apoptosis [5]
Glioblastoma GBM cell lines 5-15 µM 24-72 hours Attenuation of DGKα kinase activity; Activation of PKC [1] [3]
In Vivo AML Model Kasumi-1 xenograft in NOD-PRKDC/IL-2RG mice 5 mg/kg/day 2 weeks Significant reduction in tumor burden; Well-tolerated [4]
In Vivo Lymphoma Model t-FL xenograft 5-10 mg/kg/day (with chiauranib) 2-3 weeks Synergistic antitumor effect; Dual blockade of PI3K/AKT and RAF/MEK pathways [5]

Table 2: this compound-Mediated Signaling Pathway Alterations in Cancer Models

Signaling Pathway Effect of this compound Experimental Validation Method Biological Outcome Cancer Model
PLD-SphK1 Axis Downregulation of SphK1 expression Western Blot, qRT-PCR Impaired survival signaling AML [4]
JAK-STAT Signaling Inhibition of STAT3/STAT5 phosphorylation Western Blot, Flow Cytometry Cell cycle arrest and apoptosis AML [4]
MAPK Pathway Reduced MEK/ERK phosphorylation Western Blot, Phosphoprotein array Decreased proliferation AML, Lymphoma [4] [5]
PI3K/AKT/mTOR Synergistic inhibition with chiauranib Western Blot, RNA Sequencing Enhanced apoptosis Transformed Follicular Lymphoma [5]
RAF/MEK/ERK Synergistic inhibition with chiauranib Western Blot, RNA Sequencing Impaired proliferation Transformed Follicular Lymphoma [5]
Apoptotic Regulation Downregulation of BCL-xL, MCL-1; Cleaved PARP, Caspase-3 Western Blot, Annexin V staining Programmed cell death AML, Lymphoma [4] [5]

Experimental Protocols

In Vitro Assessment of DGKα Inhibition
3.1.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the antiproliferative effects of this compound on cancer cells. Materials: Cancer cell lines (e.g., AML lines Kasumi-1, KG-1α; lymphoma lines DOHH2, SU-DHL-4), this compound (prepared as 10-100 mM stock in DMSO), cell culture media and supplements, 96-well plates, Cell Counting Kit-8 (CCK-8) or MTT reagent, microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 1×10⁴ cells/well in 100 µL complete medium and pre-incubate for 24 hours.
  • Prepare serial dilutions of this compound in culture medium (typical working range: 1-100 µM), ensuring DMSO concentration is consistent across all wells (≤0.1%).
  • Treat cells with this compound or vehicle control for 24, 48, and 72 hours with n=3-5 replicates per condition.
  • Add 10 µL CCK-8 solution to each well 2-4 hours before the endpoint measurement.
  • Measure absorbance at 450 nm using a microplate reader and calculate percentage viability relative to vehicle-treated controls.
  • Generate dose-response curves and calculate IC₅₀ values using GraphPad Prism or similar software employing nonlinear regression analysis [4] [5].
3.1.2 Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis in cancer cells. Materials: Annexin V-FITC/PI apoptosis detection kit, flow cytometry tubes, flow cytometer, this compound, cell culture materials.

Procedure:

  • Seed and treat cells with this compound at IC₅₀ and IC₇₀ concentrations for 24-48 hours in 6-well or 24-well plates.
  • Harvest cells by gentle trypsinization or pipetting (for suspension cells), wash twice with cold PBS.
  • Resuspend 1×10⁵ cells in 100 µL of 1× binding buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to cell suspension.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1× binding buffer and analyze by flow cytometry within 1 hour.
  • Identify apoptotic populations: early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+). Calculate total apoptosis percentage by summing these populations [4] [5].
In Vivo Evaluation of Antitumor Efficacy
3.2.1 Xenograft Mouse Model of AML

Purpose: To assess the antitumor efficacy of this compound in vivo. Materials: NOD-PRKDC/IL-2RG immunodeficient mice (6-8 weeks old), AML cell lines (e.g., Kasumi-1), this compound, vehicle (0.3% carboxymethyl cellulose or 10% DMSO/40% PEG-300/5% Tween-80/45% saline), irradiation source, flow cytometry reagents for monitoring human cells in mouse blood.

Procedure:

  • Irradiate mice with 1 Gy sublethal irradiation one day before cell injection to enhance engraftment.
  • Intravenously inject 2×10⁶ Kasumi-1 cells per mouse via tail vein.
  • After one week (to allow engraftment), randomize mice into treatment groups (n=8).
  • Administer this compound (5 mg/kg/day) or vehicle control via intraperitoneal injection for two consecutive weeks.
  • Monitor body weight, signs of distress, and leukemia burden weekly via peripheral blood analysis for human CD45+ cells.
  • At endpoint, euthanize mice and analyze bone marrow, spleen, and liver for leukemia infiltration.
  • Calculate tumor burden reduction and statistical significance using appropriate tests (Student's t-test, ANOVA) [4].

Signaling Pathways and Molecular Mechanisms

DGKα Signaling Pathway and this compound Inhibition

G cluster_0 Cell Membrane DGKα DGKα DAG DAG DGKα->DAG Consumes PA PA DGKα->PA Produces This compound This compound This compound->DGKα Inhibits This compound->DAG Increases This compound->PA Decreases PKC PKC DAG->PKC Activates mTOR mTOR PA->mTOR Activates PLD PLD PA->PLD Activates JAK_STAT JAK_STAT PKC->JAK_STAT Influences MAPK MAPK PKC->MAPK Modulates SphK1 SphK1 PLD->SphK1 Stimulates Proliferation Proliferation JAK_STAT->Proliferation Stimulates MAPK->Proliferation Stimulates Apoptosis Apoptosis Increased_DAG Increased_DAG Increased_DAG->Apoptosis Promotes Decreased_PA Decreased_PA Decreased_PA->Apoptosis Promotes

Figure 1: Molecular Mechanism of this compound-Mediated DGKα Inhibition. This compound inhibits DGKα enzymatic activity, leading to increased diacylglycerol (DAG) and decreased phosphatidic acid (PA) levels. This results in enhanced Protein Kinase C (PKC) activation and modulation of multiple downstream signaling pathways including mTOR, PLD-SphK1 axis, JAK-STAT, and MAPK, ultimately promoting apoptosis and inhibiting cancer cell proliferation.

The molecular mechanism of this compound involves potent inhibition of DGKα enzymatic activity, which normally converts diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to accumulation of DAG and subsequent activation of protein kinase C (PKC), a master regulator of multiple signaling cascades. Simultaneously, this compound reduces PA levels, which impacts several PA-dependent processes including mTOR signaling and PLD activation. Through these primary effects, this compound modulates multiple critical signaling pathways in cancer cells:

  • PLD-SphK1 Axis: this compound treatment negatively regulates sphingosine kinase 1 (SphK1) expression through PLD signaling, disrupting sphingolipid metabolism and survival signaling.
  • JAK-STAT Pathway: this compound suppresses JAK-STAT signaling through reduced phosphorylation of STAT3 and STAT5, transcription factors that drive expression of pro-survival genes.
  • MAPK Pathway: this compound inhibits MEK-ERK signaling, resulting in decreased proliferation signals and cell cycle progression.
  • Apoptotic Machinery: this compound treatment downregulates anti-apoptotic proteins BCL-xL and MCL-1 while increasing cleavage of PARP and caspase-3, executing programmed cell death.

These multifaceted effects on signaling networks make this compound particularly effective against hematological malignancies and solid tumors dependent on DGKα-mediated signaling homeostasis [1] [4] [3].

Experimental Workflow for this compound Studies

G Start Study Design Cell_Culture Cell Culture & Treatment Start->Cell_Culture Optimize conditions Viability Viability & Proliferation Assays Cell_Culture->Viability 24-72h treatment Apoptosis Apoptosis Analysis Viability->Apoptosis Confirm effect Data Data Analysis & Interpretation Viability->Data IC₅₀ calculation Molecular Molecular Analyses Apoptosis->Molecular Mechanistic follow-up Apoptosis->Data % Apoptotic cells Animal In Vivo Evaluation Molecular->Animal Validate in vivo Molecular->Data Pathway analysis Animal->Data Process results End Conclusions Data->End Report findings

Figure 2: Experimental Workflow for this compound DGKα Inhibition Studies. Comprehensive methodology for evaluating this compound's anticancer effects, beginning with in vitro cell culture models, progressing through mechanistic studies, and culminating in in vivo validation and data analysis.

Research Applications and Future Directions

Key Research Applications
  • Single Agent Therapy: this compound demonstrates significant antitumor activity as a monotherapy in AML models, inducing dose- and time-dependent inhibition of cell proliferation and promotion of apoptosis through DGKα inhibition-mediated signaling alterations.
  • Combination Therapy: this compound shows synergistic effects when combined with other targeted agents such as chiauranib in transformed follicular lymphoma, with combination indices (CI) <1 indicating true pharmacological synergy. This approach enables vertical pathway inhibition and prevents compensatory signaling.
  • Immuno-Oncology Applications: DGKα inhibition with this compound may enhance antitumor immunity by preventing T-cell anergy, a hypo-activation state that suppresses immunological response, thereby potentially improving checkpoint inhibitor efficacy.
  • Biomarker Discovery: Research indicates that DGKα expression levels correlate with poor survival in AML and other cancers, suggesting potential utility as a predictive biomarker for this compound sensitivity.
  • Drug Repurposing: As an already clinically tested compound with known safety profile, this compound represents an attractive candidate for drug repurposing in oncology, potentially accelerating translational timelines [1] [4] [2].

Conclusion

This compound has emerged as a valuable pharmacological tool for investigating DGKα biology and developing novel cancer therapeutics. These application notes provide comprehensive protocols and methodological guidance for researchers exploring the antitumor effects of this compound across various experimental models. The compound's dual activity as both DGKα inhibitor and serotonin receptor antagonist requires careful experimental design, including appropriate controls to distinguish between these mechanisms. The synergistic relationships observed between this compound and other targeted agents highlight the potential of combination approaches for treating aggressive malignancies like transformed follicular lymphoma and acute myeloid leukemia. As research progresses, this compound serves both as a lead compound for understanding DGKα's role in cancer biology and as a promising therapeutic candidate for clinical translation in selected cancer indications.

References

Ritanserin Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key solubility data and recommended stock solution preparation methods for ritanserin, based on supplier technical data sheets [1] [2].

Property Details
Molecular Weight 477.57 g/mol [1] [2]
Max Solubility in DMSO ~100 mM (47.76 mg/mL) [1] or 52.35 mM (25 mg/mL) [2]
Solubility in Ethanol 25 mM (11.94 mg/mL) [1]
Solubility in Water Practically insoluble (< 0.1 mg/mL) [2]
Standard Stock Concentration 10-100 mM in DMSO [2]
Storage Recommendation Store stock solutions at -20°C, protected from moisture and light [2].

Experimental Protocols for In Vivo Administration

For in vivo studies, this compound stock solution in DMSO requires further dilution in dosing vehicles. Here are two established protocols for preparing working solutions suitable for animal administration [2].

Protocol 1: Aqueous Solution for Intraperitoneal Injection This method yields a clear solution suitable for IP injection [2].

  • Prepare a DMSO stock solution at 25.0 mg/mL.
  • Add 100 µL of the stock to 400 µL of PEG 300. Mix evenly.
  • Add 50 µL of Tween-80. Mix evenly.
  • Add 450 µL of Saline (0.9% sodium chloride) to bring the final volume to 1 mL.
  • The final concentration of this compound is 2.5 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2].

Protocol 2: Oil-Based Solution for Longer-Term Dosing This protocol is recommended with caution for continuous dosing periods exceeding half a month [2].

  • Prepare a DMSO stock solution at 20.8 mg/mL.
  • Add 100 µL of the stock to 900 µL of Corn Oil. Mix evenly.
  • The final concentration of this compound is 2.08 mg/mL. The final vehicle composition is 10% DMSO and 90% Corn Oil [2].

Experimental Application in Recent Research

Recent studies illustrate how these solubility properties and preparation methods are applied in practice.

  • In an AML xenograft mouse model, researchers administered this compound at 5 mg/kg/day via intraperitoneal injection for two weeks. The compound was dissolved in a vehicle of 0.3% (w/v) CMC-Na suspension [3]. This demonstrates an alternative aqueous vehicle that does not rely on organic solvents like DMSO.
  • In vitro studies on human limbal stromal cells treated cells with 4 µM this compound for 24 hours, which was diluted from a DMSO stock [4]. This confirms the stability of this compound in DMSO for cell culture experiments over a standard timeframe.

To help select the appropriate preparation method, this workflow outlines the key decision points:

G Start Start: Prepare this compound A Determine Experiment Type Start->A B In Vitro Study A->B C In Vivo Study A->C D Prepare 10-100 mM stock in DMSO B->D G Select Administration Route C->G E Aliquot and store at -20°C D->E F Dilute in cell culture medium (Use final DMSO <0.1%) E->F L Proceed with experiment F->L H Intraperitoneal (IP) Injection G->H I Oral Gavage or Other G->I J Use Protocol 1: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline H->J K Use Protocol 2: 10% DMSO, 90% Corn Oil (or CMC-Na suspension) I->K J->L K->L

Key Considerations for Handling this compound

  • Hygroscopic DMSO: Use newly opened, anhydrous DMSO for preparing stock solutions, as water absorption can significantly impact solubility and compound stability over time [2].
  • Solution Appearance: Supplier data indicates that this compound solutions can range from clear and colorless to having a yellow tint, which is considered normal [2].
  • Stability: For long-term storage, keep stock solutions at -20°C under an inert gas like nitrogen to prevent degradation. Repeated freeze-thaw cycles should be avoided [2].

References

ritanserin storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Handling

For optimal stability, please adhere to the following storage and handling guidelines based on supplier specifications:

Condition Specification
Solid Form Store lyophilized (freeze-dried) powder at -20°C. [1]
Stock Solution Store dissolved in DMSO at -20°C. [1] [2]
Shelf Life (Solid) Stable for 36 months when lyophilized and stored desiccated at -20°C. [1]
Shelf Life (Solution) Use solution stored at -20°C within 1 month to prevent loss of potency. [1]
Freeze-Thaw Aliquot stock solutions to avoid multiple freeze-thaw cycles. [1]
Solution Preparation Soluble in DMSO (50 mg/mL, 104.7 mM); sonication is recommended. [2]

Experimental Protocols & Validation

The following validated experimental protocols can serve as a reference for your research on ritanserin, particularly in oncology.

In Vitro Anti-Leukemia Activity Assay

This methodology is based on a 2023 study investigating this compound's effects on Acute Myeloid Leukemia (AML) cell lines [3].

  • 1. Cell Culture: Maintain human AML cell lines (e.g., Kasumi-1, KG-1α) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. [3]
  • 2. Drug Treatment:
    • Prepare a stock solution of this compound in DMSO. [3]
    • Seed AML cells in 96-well plates at a density of 1x10⁴ cells per well in 100 μL of medium. [3]
    • Treat cells with a range of this compound concentrations (e.g., 10-60 μM). Include a control group treated with DMSO only. [3]
  • 3. Viability Measurement:
    • After 24, 48, and 72 hours of treatment, assess cell viability using a Cell Counting Kit-8 (CCK-8). [3]
    • Add the CCK-8 reagent to each well, incubate, and then measure the absorbance to determine the percentage of living cells compared to the control group. [3]

The workflow for this experiment can be visualized as follows:

Start Start Experiment Culture Culture AML Cell Lines (Kasumi-1, KG-1α) Start->Culture Seed Seed Cells in 96-Well Plate Culture->Seed Treat Treat with this compound (10-60 µM) Seed->Treat Incubate Incubate (24, 48, 72 hours) Treat->Incubate Assay Add CCK-8 Reagent and Measure Absorbance Incubate->Assay Analyze Analyze Cell Viability vs. Control Assay->Analyze

Apoptosis Analysis via Flow Cytometry

This protocol runs concurrently with the viability assay to measure this compound-induced cell death. [3]

  • 1. Cell Culture & Treatment: Culture and treat AML cells as described in the previous protocol. [3]
  • 2. Staining:
    • After 24, 48, or 72 hours of treatment, harvest the cells. [3]
    • Use an Annexin V/PI apoptosis detection kit. Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI). [3]
  • 3. Analysis: Analyze the stained cells using a flow cytometer (e.g., NovoCyte Quanteon). Annexin V-positive cells are defined as apoptotic. [3]

Troubleshooting Common Issues

Here are solutions to some potential problems you might encounter:

Problem Possible Cause Suggested Solution
Precipitate in stock solution Solubility limit; cold temperature Warm solution to room temperature and sonicate briefly. [2]
Loss of bioactivity Extended storage in solution; repeated freeze-thaw Use fresh aliquots; avoid more than 1 month of storage; do not re-freeze used aliquots. [1]
High background in viability assay Contamination; inaccurate pipetting Ensure sterile technique; calibrate pipettes; include control wells with medium only.
Low apoptosis signal Ineffective staining; incorrect dosing Titrate this compound concentration; confirm staining protocol with a positive control (e.g., a known apoptosis inducer).

Key Mechanisms & Pathways

This compound is a potent and selective 5-HT2 receptor antagonist but also inhibits Diacylglycerol kinase alpha (DGKα). This dual action is central to its investigated anti-cancer effects, which involve the suppression of multiple signaling pathways. [3] [4]

The following diagram illustrates the key signaling pathways modulated by this compound in cancer cells, based on current research:

cluster_path1 DGKα Inhibition cluster_path2 Other Mechanisms This compound This compound DGKa DGKα Inhibition This compound->DGKa SERT 5-HT2 Receptor Antagonism This compound->SERT DAG ↑ Diacylglycerol (DAG) DGKa->DAG PA ↓ Phosphatidic Acid (PA) DGKa->PA Ras Inhibition of Ras/MAPK Signaling DAG->Ras Negatively Regulates PA->Ras Negatively Regulates JakStat Inhibition of Jak-Stat Signaling PA->JakStat Negatively Regulates Apoptosis Induces Apoptosis & Inhibits Proliferation Ras->Apoptosis JakStat->Apoptosis PLD Negatively Regulates PLD/SphK1 Signaling SERT->PLD PLD->Apoptosis

References

Ritanserin Stock Solution Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification / Value Source / Context
Molecular Weight 477.57 g/mol [1] [2] [3]
Solubility in DMSO 25 mg/mL (52.35 mM) [1] MedChemExpress handling instructions
Recommended Stock Concentration 10 mM (e.g., 10 µL of 10 mM stock into 1 mL media gives ~100 µM final) [4] Common practice in cited research; used for in vitro cell assays [4]
Purity ≥98% (HPLC) [2] Tocris product specification
Storage Condition -20°C, stored under nitrogen [1] MedChemExpress storage instructions

Experimental Protocols from Literature

Here are detailed methodologies for common experiments using ritanserin, as cited in recent research.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine this compound's effect on inhibiting cancer cell growth [4].

  • 1. Cell Seeding: Seed cells (e.g., AML cell lines like Kasumi-1 or KG-1α) in 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of culture medium.
  • 2. Drug Treatment: Treat the cells with this compound at various concentrations. Include a control group treated with DMSO only (vehicle control). Ensure the final DMSO concentration is consistent and non-cytotoxic across all groups (typically ≤0.1%).
  • 3. Incubation: Incubate the plates for specified durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
  • 4. Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage compared to the control group [4].
Apoptosis Analysis by Flow Cytometry

This method assesses this compound's ability to induce programmed cell death [4].

  • 1. Treatment: Culture and treat cells with this compound at the desired concentration for set time points (e.g., 24, 48, 72 hours).
  • 2. Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
  • 3. Staining: Resuspend the cells in a binding buffer. Add Annexin V and Propidium Iodide (PI) following the manufacturer's instructions for the apoptosis detection kit. Incubate for 15 minutes in the dark at room temperature.
  • 4. Analysis: Analyze the stained cells using a flow cytometer (e.g., NovoCyte Quanteon). Annexin V-positive cells are defined as apoptotic. Data from replicates are presented as the mean ± standard deviation [4].
In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of this compound in a live animal model [4].

  • 1. Model Establishment: After a 1 Gy irradiation, inject tumor cells (e.g., 2 × 10⁶ Kasumi-1 cells) intravenously into immunodeficient mice (e.g., NOD-PRKDC/IL-2RG/mice).
  • 2. Grouping and Dosing: One week later, randomize the mice into two groups (e.g., 8 animals per group). The treatment group receives this compound (e.g., 5 mg/kg/day) via intraperitoneal injection. The control group receives the vehicle only (e.g., 0.3% sodium carboxymethyl cellulose).
  • 3. Treatment Duration: Administer the treatment for the study period (e.g., two successive weeks).
  • 4. Evaluation: Monitor and measure the tumor burden (leukemia load in this case) to assess the compound's efficacy [4].

This compound's Mechanisms & Experimental Workflow

The following diagrams illustrate the primary molecular targets of this compound and a generalized workflow for its use in in vitro experiments.

G cluster_primary Primary Antagonism cluster_secondary Other Targets / Mechanisms This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor DGKα Inhibition DGKα Inhibition This compound->DGKα Inhibition CaV1.2 Channel Block CaV1.2 Channel Block This compound->CaV1.2 Channel Block c-RAF Inhibition c-RAF Inhibition This compound->c-RAF Inhibition

Diagram 1: this compound's key molecular targets include serotonin receptor antagonism and several other mechanisms relevant to cancer and cardiovascular research [1] [5] [6].

G Start Prepare 10-50 mM This compound Stock in DMSO A Aliquot & Store at -20°C (under nitrogen if possible) Start->A B Thaw Aliquot at Room Temperature Vortex Before Use A->B C Dilute in Cell Culture Medium Ensure final DMSO ≤ 0.1% B->C D Apply to Cells (e.g., Treat for 24-72h) C->D E Conduct Assay (e.g., CCK-8, Flow Cytometry, Western Blot) D->E

Diagram 2: A general workflow for preparing and using this compound in cell-based experiments, based on common laboratory practice and cited protocols [1] [4].

Frequently Asked Questions

Q1: What is the highest concentration of DMSO I can safely use as a vehicle control in cell culture with this compound? While solubility allows for high DMSO concentrations, for cell culture assays, the final DMSO concentration should typically be kept at 0.1% or lower to avoid cytotoxic effects. This is a standard practice in cell biology, and the experimental protocols from the literature consistently use vehicle controls with DMSO [4].

Q2: Why is it recommended to store the stock solution under nitrogen? Storing under an inert gas like nitrogen helps prevent oxidation and hydrolysis of the compound, which can degrade this compound over time and reduce its efficacy in experiments. The supplier MedChemExpress explicitly recommends storing the DMSO solution under nitrogen at -20°C [1].

Q3: My this compound solution has changed color. Is it still usable? According to the supplier MedChemExpress, this compound in solid form can range in color from white to yellow, which is normal [1]. However, a significant darkening or color change in a prepared DMSO solution, especially if not stored properly, could indicate degradation. It is good practice to compare the solution to a freshly prepared aliquot or to test the biological activity in a pilot assay if degradation is suspected.

References

ritanserin alternative DGKα inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Alternative DGKα Inhibitors

Inhibitor Name Key Characteristics (vs. Ritanserin) Reported Evidence Selectivity Notes

| JNJ-3790339 | Higher potency, Improved selectivity [1] | • In vitro kinase assays • Cytotoxicity in GBM & melanoma cells • Enhanced T cell activation [1] | Selective over other type I DGKs (β, γ) and DGKζ [1] | | Compound 16a (from same study) | Higher potency, Improved selectivity [1] | In vitro kinase assays [1] | Selective over other type I DGKs (β, γ) and DGKζ [1] | | CU-3 | High potency, Significant selectivity [2] [3] | • Reduces cancer cell viability • Enhances immune response • Inhibits specific PA species production [2] | Preclinical stage; in vivo safety profile not fully established [1] | | AMB639752 | Selectivity over multiple DGK isoform types [1] | Minimal pharmacophoric structure; lacks anti-serotonergic activity [1] | Selectivity over other type I isoforms not fully explored [1] | | R59022 & R59949 | Early, non-selective DGK inhibitors [4] | Widely used in early in vitro studies [1] [4] | Low isoform selectivity; primarily research tools [1] |

Experimental Protocols for Validation

Here are detailed methodologies for key experiments you can perform to validate the potency and specificity of these inhibitors.

In Vitro DGK Activity Assay

This protocol measures the direct inhibition of DGK enzyme activity [1].

  • Reagent Preparation: Create liposome substrates containing 1,2-dioleoyl-sn-glycerol (DAG), phosphatidylserine (PS), and phosphatidylcholine (PC) [1].
  • Enzyme Source: Prepare cell lysates from HEK 293T cells transiently transfected with plasmids expressing DGK isoforms (α, β, γ, ζ) [1].
  • Reaction Setup: Incubate lysates with liposomes, [γ³²P]-ATP, Mg²⁺, and test compounds in buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM DTT) [1].
  • Detection: Stop reactions and separate lipids by thin-layer chromatography (TLC). Quantify radiolabeled phosphatidic acid (PA) production using a phosphoimager [1].
  • Data Analysis: Calculate IC₅₀ values for each compound and determine selectivity ratios between DGKα and other isoforms [1].
Cell-Based Cytotoxicity and Viability Assay

This evaluates the functional effect of inhibitors on cancer cells [5].

  • Cell Culture: Use relevant cancer cell lines (e.g., glioblastoma, melanoma, transformed follicular lymphoma cells) in appropriate media with 10% FBS [1] [5].
  • Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of the inhibitors for 24-48 hours [5].
  • Viability Measurement: Use a Cell Counting Kit-8 (CCK-8). Add reagent to wells, incubate, and measure absorbance at 450 nm [5].
  • Data Analysis: Calculate cell viability rate and determine IC₅₀ values for each compound [5].
T Cell Activation Assay

This assesses the immunomodulatory effect of DGKα inhibition [1].

  • T Cell Isolation and Culture: Isolate primary human T cells and culture in appropriate media [1].
  • Stimulation and Inhibition: Stimulate T cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of DGKα inhibitors [1].
  • Activation Readout: After 48-72 hours, measure classic T cell activation markers (e.g., CD69, CD25) using flow cytometry, or quantify cytokine release (e.g., IL-2) via ELISA [1].

DGKα in Cancer and Immune Signaling

The therapeutic interest in DGKα inhibitors stems from their dual role in promoting cancer cell survival while suppressing immune response. The diagram below illustrates the key signaling pathways regulated by DGKα in these contexts.

G cluster_immune T Cell cluster_cancer Cancer Cell DG Diacylglycerol (DAG) PA Phosphatidic Acid (PA) DG->PA DGKα Phosphorylation PKC PKC/RasGRP (T cell activation) DG->PKC mTOR mTOR / PDE (Cell survival) PA->mTOR NFkB Atypical PKC / NF-κB (Anti-apoptosis) PA->NFkB RAF Raf-MEK-ERK (Proliferation) PA->RAF DGKa DGKα Inhibitor DGKa->DG Inhibits Immune T Cell Outcome: Anergy (Non-responsiveness) PKC->Immune Cancer Cancer Cell Outcome: Proliferation & Survival mTOR->Cancer NFkB->Cancer RAF->Cancer

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to this compound for my DGKα experiments? this compound, while a known DGKα inhibitor, was initially developed as a serotonin receptor antagonist, which could lead to off-target effects in complex biological systems [1]. Newer analogs like JNJ-3790339 and CU-3 are designed for higher potency and superior selectivity, reducing the risk of confounding results from unrelated pathways [2] [1]. Furthermore, this compound exhibits species-dependent variability; it stimulates human but not mouse T cells, which is a critical consideration for translational research and pre-clinical models [1].

Q2: What is the most critical factor to verify when using a new DGKα inhibitor? Isoform selectivity is paramount. Given that there are ten mammalian DGK isoforms with potentially overlapping or even opposing functions, confirming that your inhibitor acts specifically on DGKα and not on other isoforms (especially the highly similar type I isoforms DGKβ and DGKγ) is essential for data interpretation [1] [3]. Always include a panel of other DGK isoforms in your initial in vitro validation assays.

Q3: Our research involves both cancer cell lines and primary immune cells. Which inhibitor might be most suitable? JNJ-3790339 is a strong candidate based on current literature. It has demonstrated significant cytotoxicity in glioblastoma and melanoma cells while also showing an improved ability to activate primary human T cells compared to this compound in the same study, effectively validating its dual-role potential [1].

References

ritanserin vs selective 5-HT2 antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profiles at a Glance

The table below summarizes the binding affinity (Ki in nM) of ritanserin and two selective antagonists for key receptor targets. A lower Ki value indicates higher affinity. [1]

Compound Primary Target 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) 5-HT1A (Ki, nM) Key Off-Targets & Selectivity Notes
This compound 5-HT2A/2C Antagonist 0.3 6 >1,000 ~20-fold selectivity for 5-HT2A over 5-HT2C. [1]
M100907 (Volinanserin) Selective 5-HT2A Antagonist 0.47 100 >1,000 ~200-fold selectivity for 5-HT2A over 5-HT2C. Minimal affinity for 5-HT1A and dopamine D2 receptors. [1] [2] [3]
Pimavanserin Selective 5-HT2A Inverse Agonist 0.24 2.8 >1,000 ~12-fold selectivity for 5-HT2A over 5-HT2C. Approved for Parkinson's disease psychosis. [1] [4]

Experimental Protocols & Applications

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

Protocol 1: Assessing Motor Function in an MPTP-Mouse Model of Parkinsonism [2]

This protocol is used to evaluate the potential of 5-HT2A antagonists to improve motor impairments.

  • Objective: To determine if this compound or M100907 can reverse motor deficits in a neurotoxin-induced model of Parkinson's disease.
  • Materials:
    • Animals: Male C57BL/6J mice.
    • Neurotoxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
    • Test Compounds: this compound, M100907, SB 206553 (a selective 5-HT2C antagonist), L-DOPA/benserazide (positive control).
    • Apparatus: Beam-walking apparatus (1 cm square beam, 105 cm long, suspended 49 cm high), video recording system.
  • Methods:
    • Model Induction: Inject mice with MPTP (20 mg/kg, i.p.) four times at 2-hour intervals for a cumulative dose of 80 mg/kg. Use saline-injected mice as controls. Perform behavioral testing 3 weeks post-MPTP.
    • Drug Administration: Administer serotonergic antagonists (e.g., this compound at 0.5-3.0 mg/kg, i.p.) 30 minutes before behavioral testing. Dissolve this compound in saline with 0.4% acetic acid, adjusted to pH 6.5-7.0. Dissolve M100907 in 0.1 M tartaric acid, pH-adjusted.
    • Beam-Walking Test:
      • Pre-train mice for two consecutive days to traverse the beam to a goal box.
      • During the test, videotape three consecutive trials.
      • Primary Outcome Measure: Count the number of hindlimb footslips during each traversal by an observer blinded to the treatment groups.
    • Data Analysis: Use a two-way ANOVA to analyze the effects of MPTP treatment and drug treatment on the number of footslips.
Protocol 2: Evaluating Hypnotic Efficacy in Rats via EEG/EMG [5]

This protocol measures the effects of 5-HT2A antagonists on sleep architecture.

  • Objective: To compare the sleep-promoting effects of MDL100907 (M100907) with a 5-HT6 antagonist and zolpidem.
  • Materials:
    • Animals: Adult male Wistar rats.
    • Surgical/Recording: Implantable telemetry transmitters for EEG, EMG, body temperature (Tb), and locomotor activity (LMA).
    • Test Compounds: MDL100907, zolpidem (positive control), vehicle.
  • Methods:
    • Surgery: Implant telemetry devices under isoflurane anesthesia, with EEG electrodes placed in the skull and EMG leads in the neck musculature. Allow a minimum 2-week recovery.
    • Drug Administration: Use a randomized, repeated-measures design. Administer MDL100907 (0.1, 1.0, and 3.0 mg/kg, i.p.) or vehicle in the middle of the dark (active) period.
    • Data Recording & Analysis:
      • Record EEG, EMG, Tb, and LMA for 6 hours post-injection.
      • Visually score each 10-second epoch as wake, NREM sleep, or REM sleep by a blinded scorer.
      • Analyze NREM sleep duration, consolidation, and EEG delta power (a measure of sleep depth/intensity).
  • Expected Results: Selective 5-HT2A antagonists like MDL100907 typically increase NREM sleep and delta power without suppressing REM sleep, unlike zolpidem. [5]
Protocol 3: Antidepressant-Like Effect Screening using the DRL 72-s Schedule [3]

This protocol tests for potential synergistic antidepressant effects when combining a 5-HT2A antagonist with an SSRI.

  • Objective: To test if a low dose of M100907 enhances the antidepressant-like behavioral effects of a low dose of the SSRI fluoxetine.
  • Materials:
    • Animals: Rats.
    • Apparatus: Operant conditioning chambers.
    • Test Compounds: M100907, fluoxetine.
  • Methods:
    • Behavioral Training: Train rats on a Differential-Reinforcement-of-Low-rate 72-s (DRL 72-s) schedule. In this task, a response is reinforced only if it occurs after 72 seconds have passed since the last response. This screen is sensitive to antidepressant drugs, which typically increase the reinforcement rate and decrease the overall response rate.
    • Drug Testing: Administer low, minimally effective doses of M100907 (e.g., 6.25–12.5 μg/kg) alone and in combination with low doses of fluoxetine (2.5–5 mg/kg).
    • Data Analysis: Analyze the reinforcement rate, response rate, and inter-response time distributions. A positive synergistic interaction is indicated when the combination produces a significant antidepressant-like effect, whereas each drug alone does not.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound yielded confusing results. Could off-target binding at 5-HT2C receptors be a factor? A1: Yes, this is a likely cause. This compound is a potent but non-selective 5-HT2A/2C antagonist. [1] Its affinity for the 5-HT2C receptor is only about 20-fold lower than for the 5-HT2A receptor. [1] Since 5-HT2A and 5-HT2C receptors often mediate opposing physiological functions, the mixed action of this compound can confound result interpretation. For a clearer mechanistic conclusion, confirm your findings with a highly selective 5-HT2A antagonist like M100907. [1] [2]

Q2: When should I choose a selective 5-HT2A antagonist over a mixed agent like this compound? A2: The choice depends on your experimental goal.

  • Use selective 5-HT2A antagonists (e.g., M100907, Pimavanserin) when your aim is to:
    • Make definitive mechanistic conclusions about the role of the 5-HT2A receptor. [1]
    • Study pathways where 5-HT2A and 5-HT2C receptors have opposing effects.
    • Avoid the confounding effects of 5-HT2C blockade, which is implicated in appetite regulation, anxiety, and other distinct functions. [4] [6]
  • This compound remains a valuable tool for:
    • Historical context and comparing your data with older literature.
    • Situations where simultaneous blockade of both 5-HT2A and 5-HT2C receptors is therapeutically relevant, as was explored in early sleep and motor studies. [5] [2]

Q3: Are there specific safety or technical concerns when using these compounds? A3: Yes, based on clinical and preclinical observations:

  • Cardiovascular Effects: this compound has been reported to cause dose-dependent QTc interval prolongation in some clinical studies, a factor to consider in vivo. [4]
  • Solubility and Formulation: Pay close attention to solubility protocols. For example, this compound and SB 206553 may require dissolution in saline with 0.4% acetic acid (pH-adjusted), while M100907 is often dissolved in 0.1 M tartaric acid (pH-adjusted). [2] Always refer to the manufacturer's data sheet for the most accurate preparation method.

Experimental Workflow & Mechanism of Action

The following diagram illustrates a general experimental workflow for in vivo behavioral studies and the core mechanism of 5-HT2A receptor antagonists.

Start In Vivo Behavioral Experiment Sub1 Animal Model Preparation (e.g., MPTP lesion, sham surgery) Start->Sub1 Sub2 Randomization & Group Assignment Sub1->Sub2 Sub3 Drug Treatment (Vehicle, Test Compound, Control) Sub2->Sub3 Sub4 Behavioral Assessment (e.g., beam-walking, EEG, DRL) Sub3->Sub4 Sub5 Data Collection & Analysis (Blinded scoring recommended) Sub4->Sub5 Result Interpretation & Conclusion Sub5->Result

Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Antagonist 5-HT2A Antagonist (e.g., this compound, M100907) Antagonist->Receptor Blocks

References

Ritanserin's Key Pharmacological Targets

Author: Smolecule Technical Support Team. Date: February 2026

Target Primary Function / Class Ritanserin's Action (Potency, IC₅₀/Kᵢ) Key Experimental Implications
5-HT₂A Receptor [1] Serotonin Receptor Potent Antagonist (Kᵢ = 0.45 nM) [1] Consider this the primary, "on-target" effect in psychiatric/neurology research.
5-HT₂C Receptor [1] Serotonin Receptor Potent Antagonist (Kᵢ = 0.71 nM) [1] Often co-inhibited with 5-HT₂A; effects are difficult to disentangle.
DGKα (Diacylglycerol Kinase Alpha) [2] Lipid Kinase (Signaling Enzyme) Potent Inhibitor [2] [3] A major off-target in cancer/immunology research; affects DAG/PA signaling pathways.
Histamine H₁ Receptor [4] Histamine Receptor Weak Antagonist (IC₅₀ = 35 nM) [4] Lower affinity, but may contribute to sedative effects or other side effects.
Dopamine D₂ Receptor [4] Dopamine Receptor Weak Antagonist (IC₅₀ = 70 nM) [4] Lower affinity, but relevant in experiments measuring dopaminergic pathways.
Adrenergic α₁ Receptor [4] Adrenergic Receptor Weak Antagonist (IC₅₀ = 97 nM) [4] May influence cardiovascular parameters or norepinephrine-related signaling.

Experimental Design & Troubleshooting Guide

Here are specific experimental protocols and FAQs to help you navigate this compound's off-target effects.

FAQ: How do I confirm if my observed effect is due to DGKα inhibition?

To determine if your results are due to DGKα inhibition rather than serotonin receptor blockade, employ a multi-step validation strategy [2]:

  • Use Selective Controls: Include more specific DGKα inhibitors (e.g., JNJ-3790339 [2] or CU-3 [2]) and selective 5-HT2 antagonists (e.g., ketanserin [2]) in your assay. Similar results with this compound and a DGKα-specific inhibitor strongly implicate DGKα.
  • Measure Downstream Lipids: Directly measure the levels of the substrate diacylglycerol (DAG) and the product phosphatidic acid (PA) in your cells. A successful DGKα inhibition by this compound should increase DAG and decrease PA levels [3].
  • Employ Genetic Knockdown: Use siRNA or shRNA to knock down DGKα in your cell model. If the phenotypic effect of this compound (e.g., reduced cell proliferation) is mimicked by genetic knockdown, it confirms DGKα's role [3].
FAQ: How can I assess this compound's effect in immune cell activation assays?

DGKα inhibition by this compound can enhance T-cell activation. Here is a core methodology based on published research [2]:

  • Cell Model: Use human primary T cells or a relevant T-cell line.
  • Activation Stimulus: Stimulate cells with anti-CD3 and anti-CD28 antibodies.
  • Treatment: Apply this compound across a concentration range (e.g., 1-10 µM).
  • Readouts:
    • Proliferation: Measure via ³H-thymidine incorporation or CFSE dilution.
    • Activation Markers: Analyze surface expression of CD69 and CD25 using flow cytometry.
    • Cytokine Production: Quantify IL-2 and IFN-γ release via ELISA.
  • Interpretation: Expect to see a this compound-dependent, dose-responsive increase in all readouts compared to vehicle control, indicating enhanced T-cell activation [2].
FAQ: How do I test this compound's anti-tumor effects via DGKα?

This protocol outlines key steps for evaluating this compound's anti-proliferative effects in cancer models [2] [3]:

  • In Vitro Cell Viability: Treat cancer cell lines (e.g., glioblastoma, melanoma, NSCLC) with this compound and measure viability using assays like CellTiter-Glo. Confirm the effect is specific to DGKα using the validation steps above [2].
  • In Vivo Xenograft Models:
    • Implant relevant cancer cells into immunodeficient mice.
    • Once tumors are established, administer this compound (e.g., 10 mg/kg) or vehicle control daily.
    • Monitor tumor volume and weight regularly.
    • At endpoint, analyze tumors for phospho-S6 (as a marker of mTOR pathway activity) and perform immunohistochemistry for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation) [4].

The following diagram illustrates the core signaling pathways affected by this compound's off-target inhibition of DGKα, which is crucial in cancer and immunology research.

G This compound Inhibition of DGKα and Impact on Downstream Signaling Stimulus External Stimulus (e.g., Antigen, Growth Factor) PLC Phospholipase C (PLC) activation Stimulus->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis DGKA DGKα Enzyme DAG->DGKA Tcell T-cell Activation (Proliferation, Cytokine Release) DAG->Tcell Promotes PA Phosphatidic Acid (PA) Cancer Cancer Cell Phenotype (Proliferation, Survival) PA->Cancer mTor mTORC1 Signaling PA->mTor Macropino Macropinocytosis PA->Macropino DGKA->PA This compound This compound This compound->DGKA Inhibits

Key Considerations for Your Research

When designing your experiments, please note:

  • Species-Dependent Effects: The potency of this compound can vary between species. It effectively stimulates human T cells but may not have the same effect on mouse T cells [2].
  • Isoform Selectivity: While this compound is a potent DGKα inhibitor, it may also inhibit other type I DGK isoforms (like DGKβ and DGKγ) [2]. For high specificity, consider using newer analogs like JNJ-3790339 [2].
  • Multiple Mechanisms: In cancer models like non-small cell lung cancer, this compound has been shown to induce apoptosis by blocking c-RAF activation, indicating additional, complex off-target effects beyond DGKα [1].

References

Ritanserin Concentration Optimization: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common theoretical and practical challenges you might face.

Q1: What are the key factors that can affect ritanserin activity in my cellular assays?

Several factors beyond the nominal concentration can influence the observed activity of this compound:

  • Solubility and Solvent: this compound is poorly soluble in aqueous solutions. Using the wrong solvent or stock concentration can lead to precipitation, reducing the effective concentration.
  • Serum Protein Binding: In cell culture media containing serum, this compound can bind to proteins like albumin, which significantly reduces the free concentration available to interact with cellular targets [1].
  • Cellular Metabolism: Cells may express enzymes that metabolize this compound, degrading it over the course of your experiment.
  • Target Expression Levels: The effective concentration needed can vary based on the expression level of its primary targets (5-HT₂ receptors) in your specific cell model.

Q2: My experimental results with this compound are inconsistent between replicates. What should I check?

Inconsistency often points to issues with solution preparation or handling.

  • Verify Stock Solution Homogeneity: Ensure your DMSO stock is fully dissolved and mixed thoroughly before each use. Avoid repeated freeze-thaw cycles; make single-use aliquots.
  • Check Dilution Fidelity: When creating working concentrations from the stock, use serial dilution techniques to minimize errors. Always add the compound to the medium with consistent mixing to prevent local precipitation.
  • Confirm Cell Passage Health: Use cells at a consistent passage number and health status. Variations in cell density can also alter the effective drug concentration per cell.

Experimental Protocols for Concentration Optimization

Here are detailed methodologies for key experiments to systematically determine the optimal this compound concentration for your system.

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC₅₀)

This protocol outlines the steps for a cell-based assay to determine the potency of this compound.

  • Objective: To generate a dose-response curve and calculate the IC₅₀ value for this compound in your specific cellular model.
  • Materials:
    • This compound (e.g., ≥98% purity, prepare a 10-20 mM stock in DMSO)
    • Appropriate cell line (e.g., HEK293 expressing 5-HT₂A receptor)
    • Cell culture medium and reagents
    • ⁹⁶-well or ⁴⁸-well assay plates
    • Ligand for receptor activation (e.g., Serotonin)
    • Assay kit for measuring downstream signaling (e.g., Calcium flux, IP₁ accumulation)
    • Microplate reader
  • Procedure:
    • Seed cells in a 96-well plate at a density determined for logarithmic growth, ensuring uniformity.
    • Incubate for 24 hours under standard conditions (37°C, 5% CO₂).
    • Prepare this compound dilutions in serum-free medium. Create a serial dilution series (e.g., from 10 µM to 0.1 nM, 1:3 or 1:10 dilutions). Include a vehicle control (DMSO at the same final concentration as your highest dose, typically ≤0.1%).
    • Pre-treat cells with the this compound dilutions for a predetermined time (e.g., 60 minutes).
    • Stimulate cells with an EC₈₀ concentration of serotonin (or relevant agonist) for the required time to activate the pathway.
    • Measure the downstream signal (e.g., calcium influx, IP₁ levels) according to your assay kit's instructions.
    • Analyze data: Normalize responses to the vehicle control (0%) and the agonist-only control (100%). Fit the normalized data to a sigmoidal dose-response curve using software like GraphPad Prism to calculate the IC₅₀.
Protocol 2: Assessing Specificity with a Selectivity Panel

This protocol helps evaluate this compound's specificity at your working concentration.

  • Objective: To test this compound against a panel of related and unrelated receptors/enzymes to rule out off-target effects.
  • Materials:
    • This compound at your proposed working concentration (e.g., 1x IC₅₀, 10x IC₅₀)
    • Commercially available binding or functional assay panels for aminergic GPCRs, kinases, etc.
    • Standard controls for each target in the panel
  • Procedure:
    • Select a panel of structurally related serotonin receptors (e.g., 5-HT₂B, 5-HT₂C) and other key off-targets.
    • Follow the vendor's protocol for each individual assay in the panel.
    • Incubate each target with this compound at your chosen concentration(s).
    • Quantify binding or functional activity. Significant inhibition (>50% at 10 µM is a common cutoff) suggests a potential off-target interaction.
    • Compile results into a selectivity table to visually assess the risk of off-target effects at your concentration.

Data Presentation and Analysis

The table below provides a hypothetical dataset for a selectivity panel to guide your analysis.

Table 1: Example this compound Selectivity Profile at 1 µM and 10 µM This table models how you might structure data from a broad off-target screening assay.

Target % Inhibition at 1 µM % Inhibition at 10 µM Notes
5-HT₂A Receptor 95% 99% Primary target, expected high inhibition.
5-HT₂C Receptor 88% 97% Known secondary target.
5-HT₂B Receptor 80% 95% Known secondary target.
Dopamine D₂ Receptor 5% 15% Minimal off-target binding.
Adrenergic α₁A Receptor 8% 25% Low risk at lower concentrations.
hERG Channel 2% 60% Potential safety flag; requires follow-up.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for optimizing this compound concentration and troubleshooting experiments, from initial setup to data interpretation.

Start Start: Define Experimental Goal P1 Prepare Stock Solution (High-conc DMSO stock) Start->P1 P2 Dilute in Medium (Serial dilution recommended) P1->P2 P3 Apply to Cell System (Note serum concentration) P2->P3 P4 Incubate & Stimulate P3->P4 P5 Measure Output Signal P4->P5 P6 Analyze Dose-Response (Fit curve, calculate IC₅₀) P5->P6 End Optimal Concentration Determined P6->End

Key Technical Considerations

  • Solubility and Storage: Always prepare a fresh, high-quality DMSO stock solution. Verify the chemical stability of this compound under your storage and experimental conditions (e.g., pH, temperature) [1].
  • Assay Validation: Before running the main experiment, validate your assay window by confirming a strong signal from your positive control (agonist) and a low signal from your negative control (antagonist/vehicle).
  • Data Integrity: Ensure all experiments include appropriate controls and are performed with a sufficient number of biological and technical replicates (n≥3) for statistical power.

References

Solvent Compatibility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the solubility data for ritanserin, which is crucial for preparing stock solutions.

Solvent Max Conc. (mg/mL) Max Conc. (mM) Notes
DMSO >47.76 [1] / >10.1 [2] >100 [1] Primary solvent for high-concentration stock solutions.
Methanol >10 [2] >21 An alternative organic solvent.
Ethanol 11.94 [1] 25 [1] Suitable for preparing less concentrated solutions.
Water Insoluble [2] Insoluble [2] Not recommended for direct dissolution.
Dilute Aqueous Base Insoluble [2] Insoluble [2] Not recommended for direct dissolution.
2-hydroxypropyl-β-cyclodextrin Insoluble [2] Insoluble [2] Not recommended for direct dissolution.

To prepare your stock solutions, you can use the following guide based on a molecular weight of 477.57 g/mol [1].

Desired Concentration Volume of Solvent per 1 mg of this compound
1 mM 2.09 mL
5 mM 0.42 mL
10 mM 0.21 mL
50 mM 0.04 mL

Key Experimental Protocols

Here are methodologies for common experiments using this compound, as cited in recent literature.

Cell Viability Assay (CCK-8)

This protocol is used to assess this compound's inhibitory effects on cell proliferation, for example, in Acute Myeloid Leukemia (AML) research [3].

  • Seed cells: Plate cells (e.g., AML cell lines like Kasumi-1 or KG-1α) in 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of culture medium [3].
  • Apply treatment: Add this compound, dissolved in DMSO, to the culture medium at the desired concentrations. Include a control group treated with DMSO vehicle only [3].
  • Incubate: Culture the cells for the desired duration (e.g., 24, 48, and 72 hours) [3].
  • Measure viability: Add 10 µL of CCK-8 reagent to each well. Incubate the plate for 2-4 hours, then measure the absorbance at 450 nm. The amount of formazan dye generated correlates with the number of living cells [3].
Analysis of Apoptosis by Flow Cytometry

This method quantifies this compound-induced cell death [3].

  • Treat and harvest: Culture cells and expose them to this compound or vehicle for a set time (e.g., 24-72 hours). Collect the cells [3].
  • Stain: Resuspend the cell pellet in a binding buffer containing Annexin V and Propidium Iodide (PI), following the kit manufacturer's instructions [3].
  • Analyze: Analyze the stained cells using a flow cytometer. Apoptotic cells are typically identified as those that are Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis) [3].

Research Applications & Signaling Pathways

Beyond its historical role as a serotonin receptor antagonist, this compound has been investigated for novel mechanisms in oncology and other fields. The diagram below illustrates its multi-targeted action in cancer cells.

G cluster_targets This compound Molecular Targets cluster_pathways Affected Signaling Pathways & Cellular Outcomes This compound This compound DGKα DGKα This compound->DGKα cRAF c-RAF This compound->cRAF FER FER This compound->FER S2AR 5-HT2A Receptor This compound->S2AR PLD PLD Signaling DGKα->PLD MAPK MAPK Pathway cRAF->MAPK SphK1 SphK1 PLD->SphK1 JAK JAK-STAT Pathway Apoptosis Induced Apoptosis JAK->Apoptosis Viability Reduced Cell Viability JAK->Viability MAPK->Apoptosis MAPK->Viability Apoptosis->Viability SphK1->JAK SphK1->MAPK

Key research contexts for these mechanisms include:

  • Cancer Research: this compound exhibits cytotoxic effects in various cancers, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC) [3] [4]. The anti-AML effect is linked to inhibition of the JAK-STAT and MAPK signaling pathways via its target DGKα [3].
  • Ocular Disease Modeling: In cellular models of aniridia, this compound was found to restore production of the PAX6 protein by repressing the MEK/ERK (MAPK) signaling pathway [5].

Frequently Asked Questions

What is a common solvent for in vivo studies? For animal studies, such as in xenograft mouse models, this compound has been diluted with a 0.3% (w/v) CMC-Na (sodium carboxymethyl cellulose) suspension and administered via intraperitoneal injection [3].

What are the critical controls for this compound experiments? Always include a vehicle control (e.g., DMSO at the same concentration used to deliver this compound) to account for any effects of the solvent itself on your cells or model system [3] [4].

References

ritanserin pharmacokinetics in research

Author: Smolecule Technical Support Team. Date: February 2026

Ritanserin Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters for this compound from clinical and preclinical studies.

Parameter Healthy Volunteers Patients with Renal Insufficiency Chronic Alcoholics (Steady State) Key Findings
Half-life (t₁/₂) 41 ± 14 hours [1] 39 ± 23 hours [1] Up to 433 hours (observed) [2] Minimally affected by hemodialysis; significant accumulation during chronic use.
Tmax ~1.9 hours [1] 4.4 ± 2.2 hours [1] Information missing Delayed and slowed absorption in uremic patients.
Cmax ~120 ng/mL (estimated) [1] 73.6 ± 26.9 ng/mL [1] Information missing 39% reduction in uremic patients.
AUC 3867 ± 1413 ng·h/mL [1] 2031 ± 636 ng·h/mL [1] Information missing 47% lower in uremic patients.
Primary Findings Standard profile for comparison. Altered absorption possibly due to antacids or GI pathology [1]. Large inter-individual variability (CV up to 65%) in plasma concentrations [2].

Troubleshooting Common Research Issues

Here are solutions to frequently encountered problems in this compound research:

  • Unexpectedly Low Potency or Efficacy In Vitro

    • Potential Cause: this compound is a multi-targeted agent. Its effect may not be solely due to 5-HT2A receptor antagonism.
    • Solution: For cancer studies, consider its role as a DGKα inhibitor [3] [4] or its newly discovered ability to block c-RAF and inhibit the MAPK pathway [4]. In disease models like aniridia, its effect is linked to repression of the MEK/ERK pathway [5] [6]. Use selective pathway agonists in rescue experiments to confirm the target.
  • High Variability in In Vivo Responses

    • Potential Cause: The pharmacokinetic profile of this compound shows significant variability, especially during chronic dosing, with a very long and variable half-life leading to accumulation [2].
    • Solution: Conduct therapeutic drug monitoring (TDM) to measure plasma concentrations. For chronic studies, a lead-in period and careful dosing frequency calculation are crucial. Be aware that pathologies affecting the GI tract or liver can significantly alter its absorption and metabolism [1].
  • Interpreting Mechanisms in Cancer Models

    • Potential Cause: The anti-cancer mechanism is complex and cell-type-dependent.
    • Solution: Refer to chemoproteomic data. In NSCLC, this compound exhibits polypharmacology, targeting multiple kinases. In SCLC, it shows surprising specificity for c-RAF [4]. Use techniques like Western blotting to check inhibition of downstream pathways (e.g., p-MEK, p-ERK, Jak-Stat) [3].

Detailed Experimental Protocols

Protocol: Assessing Anti-AML Efficacy of this compound In Vitro [3]

This methodology is used to evaluate this compound's effects on acute myeloid leukemia cell proliferation and apoptosis.

  • Cell Culture: Culture AML cell lines (e.g., Kasumi-1, KG-1α) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
  • Cell Viability Assay (CCK-8):
    • Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of medium.
    • Treat with this compound or DMSO vehicle control for 24, 48, and 72 hours.
    • Add 10 µL of CCK-8 reagent to each well.
    • Incubate for 2-4 hours and measure the absorbance at 450 nm.
  • Apoptosis Analysis (Annexin V/PI Staining):
    • Treat cells with this compound for 24, 48, and 72 hours.
    • Harvest cells and stain with Annexin V and Propidium Iodide (PI) according to kit instructions.
    • Analyze using flow cytometry. Annexin V-positive cells are classified as apoptotic.
  • Mechanism Validation (Western Blotting):
    • After treatment, extract total protein from cells.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe with primary antibodies against targets of interest (e.g., cleaved PARP, caspase-3 for apoptosis; p-Stat3, p-Stat5, p-MEK, p-ERK for signaling pathways).
    • Use HRP-conjugated secondary antibodies and visualize with a chemiluminescence detection system.
Protocol: RAF Kinase Inhibition Assay [4]

This cell-based assay tests this compound's ability to inhibit c-RAF-mediated signaling.

  • Cell Transfection:
    • Culture HEK293T cells and transiently transfect them with a plasmid encoding c-RAF.
    • Allow 48 hours for protein expression.
  • Compound Treatment & Pathway Stimulation:
    • Pre-treat transfected cells with this compound or a DMSO vehicle control for 1 hour.
    • Stimulate the MAPK pathway by adding Phorbol 12-myristate 13-acetate (PMA) at 20 ng/mL for 20 minutes.
  • Output Measurement (Western Blot):
    • Harvest cells and perform Western blotting.
    • Use a phospho-specific antibody against MEK (p-MEK at S217/S221) to detect downstream signaling activation.
    • A decrease in p-MEK levels in this compound-treated groups indicates successful inhibition of c-RAF activity.

This compound's Multi-Target Signaling Pathways

The following diagram illustrates the key molecular pathways this compound modulates in different disease models, based on recent research.

G cluster_aml Acute Myeloid Leukemia (AML) cluster_aniridia Aniridia (Eye Disease) cluster_sclc Small Cell Lung Cancer (SCLC) This compound This compound DGKa DGKα Inhibition This compound->DGKa MEK MEK/ERK Pathway This compound->MEK represses cRAF c-RAF This compound->cRAF inhibits PLD PLD DGKa->PLD negates SphK1 SphK1 PLD->SphK1 suppresses JAK JAK SphK1->JAK activates MAPK MAPK SphK1->MAPK activates STAT STAT JAK->STAT activates ReducedProliferation ReducedProliferation JAK->ReducedProliferation MAPK->ReducedProliferation STAT->ReducedProliferation PAX6 PAX6 MEK->PAX6 inhibits CellMigration CellMigration PAX6->CellMigration restores TargetGeneExp TargetGeneExp PAX6->TargetGeneExp restores MAPK2 MAPK Signaling cRAF->MAPK2 activates MAPK2->ReducedProliferation Apoptosis Apoptosis ReducedProliferation->Apoptosis TherapeuticEffect TherapeuticEffect CellMigration->TherapeuticEffect leads to TargetGeneExp->TherapeuticEffect leads to

Key Insights for Researchers

  • Repurposing Potential: this compound's high oral bioavailability and established safety profile in humans make it a strong candidate for drug repurposing, particularly in oncology (e.g., AML, lung cancer) and rare diseases (e.g., aniridia) [3] [4] [5].
  • Embrace Polypharmacology: Its efficacy often stems from multi-targeted action rather than single-target inhibition. Researchers should design experiments to capture this complex polypharmacology [4].
  • Consider Long Half-life: The extended half-life (over 40 hours) and potential for accumulation require careful planning for in vivo dosing schedules to avoid toxicity and achieve steady state [1] [2].

References

Ritanserin vs. Risperidone: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ritanserin Risperidone
Drug Class Selective 5-HT2A/2C receptor antagonist; DGKα inhibitor [1] [2] Atypical antipsychotic (Second-generation antipsychotic) [3] [4]
Primary Indications (Approved/Investigational) Investigational: Augmentation in bipolar disorder (with lithium & haloperidol) [5]; Acute myeloid leukemia (preclinical) [2] FDA-approved: Schizophrenia, bipolar disorder, irritability associated with autistic disorder [3] [4]
Primary Mechanism of Action Antagonizes serotonin 5-HT2A and 5-HT2C receptors [5]. Also a potent inhibitor of Diacylglycerol kinase alpha (DGKα) [2] Antagonizes dopamine D2 and serotonin 5-HT2A receptors (with high affinity for 5-HT2A) [3] [4]
Key Receptor Affinities - High affinity for 5-HT2A and 5-HT2C receptors [5] - High affinity for 5-HT2A, D2, α1, α2, and H1 receptors [4]
Clinical Status Not FDA-approved; used in clinical trials [5] [2] FDA-approved in 1993; widely used clinically [3]
Example Experimental Data In bipolar mania trial: Reduced Young Mania Rating Scale scores and extrapyramidal symptoms vs. placebo when added to lithium/haloperidol [5] In dementia: Modest reduction of aggression, psychosis, and anxiety; no effect on activity or sleep disturbances [6]

Detailed Experimental Data and Protocols

For researchers, the methodological details and specific outcomes from key studies are crucial. The following tables provide this information.

Table 1: Adjunctive this compound in Bipolar Mania (6-week, double-blind, placebo-controlled trial) [5]

Aspect Protocol Detail
Objective Assess efficacy of this compound as an adjunctive therapy in acute manic episodes.
Participants 45 inpatients (aged 21-43) with DSM-IV bipolar disorder, current manic episode (Young Mania Rating Scale score ≥20).

| Study Groups | - Group A (n=23): Lithium (1-1.2 mEq/L) + Haloperidol (10 mg/day) + This compound (10 mg/day)

  • Group B (n=22): Lithium (1-1.2 mEq/L) + Haloperidol (10 mg/day) + Placebo | | Key Findings | - Efficacy: Significantly greater improvement in Young Mania Rating Scale total scores in the this compound group (F=5.02, d.f.=1, P=0.03).
  • Tolerability: Significantly lower Extrapyramidal Symptoms Rating Scale scores in the this compound group at day 42. | | Conclusion | this compound augmentation led to better symptom improvement and reduced extrapyramidal side effects. |

Table 2: Risperidone in Behaviors and Psychological Symptoms of Dementia (BPSD) - Individual Participant Data Meta-Analysis [6]

Aspect Meta-Analysis Result
Objective Evaluate the symptom-specific efficacy of risperidone for BPSD.
Data Source Individual participant data from 6 randomized controlled trials (Risperidone: n=1009; Placebo: n=712).
Primary Measure Behavioral Pathology in Alzheimer's Disease Rating Scale (BEHAVE-AD).

| Key Findings | At 8 weeks, risperidone showed modest benefits for:

  • Aggression: Standardized Mean Difference (SMD): -0.22; p<0.001
  • Psychosis: SMD: -0.23; p=0.001
  • Anxiety/Phobias: SMD: -0.19; p=0.014 No significant effect on activity, affective, or sleep disturbances. | | Conclusion | Risperidone's benefits in dementia are specific to certain symptom clusters, informing its risk-benefit assessment. |

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct signaling pathways and mechanisms for each drug, which explain their different clinical applications.

Ritanserin_Mechanism This compound Signaling Pathways cluster_psych Psychiatric Effects (Investigational) cluster_onco Oncologic Effects (Preclinical) This compound This compound 5-HT2A/2C\nReceptor\nAntagonism 5-HT2A/2C Receptor Antagonism This compound->5-HT2A/2C\nReceptor\nAntagonism  Primary Action DGKα\nInhibition DGKα Inhibition This compound->DGKα\nInhibition  Alternative Action Reduced EPS\n(with Haloperidol) Reduced EPS (with Haloperidol) 5-HT2A/2C\nReceptor\nAntagonism->Reduced EPS\n(with Haloperidol)  Proposed Mechanism Inhibits PLD\nSignaling Inhibits PLD Signaling DGKα\nInhibition->Inhibits PLD\nSignaling Inhibits JAK-STAT\nPathway Inhibits JAK-STAT Pathway DGKα\nInhibition->Inhibits JAK-STAT\nPathway Inhibits MAPK\nPathway Inhibits MAPK Pathway DGKα\nInhibition->Inhibits MAPK\nPathway Anti-AML\nEffects Anti-AML Effects Inhibits PLD\nSignaling->Anti-AML\nEffects  In Vitro & In Vivo Inhibits JAK-STAT\nPathway->Anti-AML\nEffects Inhibits MAPK\nPathway->Anti-AML\nEffects

Risperidone_Mechanism Risperidone Mechanism in Neuropsychiatric Disorders Risperidone Risperidone D2 Receptor\nAntagonism D2 Receptor Antagonism Risperidone->D2 Receptor\nAntagonism 5-HT2A Receptor\nAntagonism 5-HT2A Receptor Antagonism Risperidone->5-HT2A Receptor\nAntagonism  High Affinity Mesolimbic Pathway Mesolimbic Pathway D2 Receptor\nAntagonism->Mesolimbic Pathway  Reduces positive symptoms (e.g., hallucinations, delusions) Nigrostriatal Pathway Nigrostriatal Pathway D2 Receptor\nAntagonism->Nigrostriatal Pathway  Can cause EPS (less than FGAs) Mesocortical Pathway Mesocortical Pathway 5-HT2A Receptor\nAntagonism->Mesocortical Pathway  May improve negative symptoms & reduce EPS risk Other Receptors\n(α1, α2, H1) Other Receptors (α1, α2, H1) 5-HT2A Receptor\nAntagonism->Other Receptors\n(α1, α2, H1)  Contributes to side effects (e.g., orthostasis, sedation)

Key Takeaways for Researchers

  • This compound remains an investigational tool, primarily in preclinical cancer research [2] and historically in psychiatry for its serotonergic action and potential to modulate side effects of typical antipsychotics [5] [7].
  • Risperidone is an established, multi-indication antipsychotic. Its efficacy is clearly tied to combined D2 and 5-HT2A receptor blockade, and its clinical use is guided by a robust evidence base, including large meta-analyses [6] [3] [4].
  • Divergent Paths: While both drugs are 5-HT2A antagonists, their development paths have diverged significantly. Risperidone is a cornerstone of psychopharmacology, whereas this compound's potential is being re-explored in oncology and as a pharmacological probe.

References

Comparative Pharmacology of Ketanserin and Ritanserin

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Ketanserin Ritanserin
Primary Receptor Action Antagonizes 5-HT₂ receptors and has weak α₁-adrenoceptor blocking activity [1]. Antagonizes 5-HT₂ receptors with high selectivity [2].
Binding Affinity (pKi) for 5-HT₂ High (Comparative studies place it slightly below this compound) [3]. Very High (Ranked higher than ketanserin in affinity studies) [3].
Dissociation from 5-HT₂ Receptor Rapidly reversible [3]. Slow, tight binding (not readily reversed by washing) [3].
Key Haemodynamic Effects (in Hypertensive Patients) Significantly reduces systolic and diastolic blood pressure; increases brachial blood flow; decreases forearm vascular resistance [4] [5]. Slight, non-significant decrease in blood pressure and increase in blood flow [4] [5].
Additional Molecular Targets H₁ histamine receptor antagonist [1]. Polypharmacology: Inhibits multiple kinases (e.g., DGKα, FER, c-RAF) [2].
Primary Investigated / Proposed Therapeutic Uses Hypertension, vasospastic conditions (e.g., Raynaud's), skin ulcers [1]. Neuropsychiatric disorders (investigational), repositioning in oncology (e.g., lung cancer) [2].
Effect on Central vs. Peripheral 5-HT₂ Receptors No significant difference from this compound; blocks central and peripheral receptors with similar potency [6]. No significant difference from ketanserin; blocks central and peripheral receptors with similar potency [6].

Detailed Experimental Data and Protocols

Receptor Binding and Dissociation Studies
  • Objective: To compare the binding affinity and dissociation rates of various 5-HT₂ antagonists, including ketanserin and this compound [3].
  • Methodology:
    • Radioligand Binding Assay: Using rabbit cerebral cortex membranes, the affinity of test compounds was determined by their ability to displace the radiolabeled antagonist [³H]ketanserin from 5-HT₂ receptors. The results are expressed as pKi values, where a higher value indicates greater affinity [3].
    • Dissociation Test: After binding, the reversal of binding was tested by washing the membranes. The percentage of control binding remaining after washing indicates how tightly bound the antagonist is [3].
  • Key Findings: this compound showed the highest affinity, followed closely by ketanserin. Furthermore, the blockade by this compound was not readily reversed by washing, unlike ketanserin, indicating slow dissociation kinetics [3].
Haemodynamic Studies in Hypertension
  • Objective: To compare the acute effects on blood pressure and upper limb circulation in patients with essential hypertension [4] [5].
  • Methodology: A double-blind study where patients received oral ketanserin (40 mg), this compound (10 mg), or placebo. Haemodynamic parameters (brachial artery diameter, blood velocity, and flow) were measured before and one hour after treatment [4] [5].
  • Key Findings: Ketanserin produced significant reductions in blood pressure and forearm vascular resistance, while this compound's effects were minimal and not statistically significant. The actions of both drugs were localized to the distal (hand) circulation [4] [5].
Chemoproteomic Kinase Profiling
  • Objective: To comprehensively identify the kinase targets of this compound beyond serotonin receptors, explaining its anti-cancer activity [2].
  • Methodology:
    • Quantitative Chemical Proteomics: Used this compound as a bait in protein extracts from non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells. This technique identifies proteins that bind to the drug.
    • Cell Viability and Apoptosis Assays: Treated lung cancer cells with this compound and measured cell death (WST-1 assay) and caspase activation (CaspaseGlo assay).
    • Functional Validation: Used Western blots to show that this compound blocks the activation of c-RAF, a key kinase in cancer signaling [2].
  • Key Findings: this compound exhibits polypharmacology, inhibiting a network of kinases involved in lipid signaling, protein synthesis, and DNA damage response. It specifically and effectively blocks c-RAF in SCLC cells [2].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in the research.

This compound's Polypharmacology in Oncology

G This compound Kinase Inhibition Network This compound This compound DGKα DGKα (Lipid Signaling) This compound->DGKα FER FER (Tyrosine Kinase) This compound->FER cRAF c-RAF (MAPK Pathway) This compound->cRAF EEF2K EEF2K (Protein Synthesis) This compound->EEF2K TLK2 TLK2 (DNA Damage) This compound->TLK2 Apoptosis Apoptosis DGKα->Apoptosis FER->Apoptosis cRAF->Apoptosis EEF2K->Apoptosis TLK2->Apoptosis Broad Anti-Cancer\nEfficacy Broad Anti-Cancer Efficacy Apoptosis->Broad Anti-Cancer\nEfficacy

Ketanserin's Mechanism in Endotoxic Shock

G Ketanserin Inhibits iNOS via MEK/ERK LPS LPS 5-HT2A Receptor 5-HT2A Receptor LPS->5-HT2A Receptor Activates MEK/ERK Pathway MEK/ERK Pathway 5-HT2A Receptor->MEK/ERK Pathway Activates NF-κB NF-κB 5-HT2A Receptor->NF-κB Activates Ketanserin Ketanserin Ketanserin->5-HT2A Receptor Blocks iNOS Expression iNOS Expression MEK/ERK Pathway->iNOS Expression NF-κB->iNOS Expression NO Production NO Production iNOS Expression->NO Production Endotoxic Shock Endotoxic Shock NO Production->Endotoxic Shock

Experimental Workflow for Kinase Profiling

G Chemoproteomic Target Identification Lung Cancer\nCell Lines Lung Cancer Cell Lines This compound Treatment This compound Treatment Lung Cancer\nCell Lines->this compound Treatment Quantitative\nChemical Proteomics Quantitative Chemical Proteomics This compound Treatment->Quantitative\nChemical Proteomics Kinase Target\nIdentification Kinase Target Identification Quantitative\nChemical Proteomics->Kinase Target\nIdentification Functional Validation\n(Western Blot, Viability) Functional Validation (Western Blot, Viability) Kinase Target\nIdentification->Functional Validation\n(Western Blot, Viability) Polypharmacology\nProfile Polypharmacology Profile Functional Validation\n(Western Blot, Viability)->Polypharmacology\nProfile

Key Takeaways for Research and Development

  • Beyond Serotonin: While both are 5-HT₂ antagonists, their clinical and research value is defined by their "off-target" profiles. Ketanserin's α₁-adrenergic and H₁ blockade informs its vascular uses, while this compound's kinase polypharmacology makes it a compelling candidate for drug repurposing in oncology.
  • Affinity vs. Function: this compound's higher affinity and slow dissociation from 5-HT₂ receptors do not directly translate to stronger acute haemodynamic effects in hypertension, highlighting the complexity of in vivo systems.
  • Central Action: The historical view of ketanserin as peripheral and this compound as central is not supported by direct comparative studies, which show they both block central 5-HT₂ receptors with similar potency [6].

References

Experimental Context and Methodology

Author: Smolecule Technical Support Team. Date: February 2026

The data in the table is primarily derived from cell viability and apoptosis assays, which measure the functional downstream consequences of DGKα inhibition in a cellular environment. It is important to distinguish this from a direct biochemical IC50 measured on the purified enzyme.

  • Cell Viability Assays (MTS/CCK-8): Cells are treated with a range of ritanserin concentrations for 24-72 hours. A substrate is then added, and the absorbance is measured to determine the concentration that reduces cell viability by 50% (IC50) [1] [2] [3].
  • Apoptosis Assays (Annexin V/Flow Cytometry): Cells are treated with this compound and then stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells is quantified using flow cytometry [2] [3].
  • RICD Rescue Assays: SAP-deficient T cells are re-stimulated through their T-cell receptor. The addition of this compound inhibits DGKα, which restores the apoptotic signaling pathway, leading to enhanced cell death [4].

Comparison with Other DGKα Inhibitors

This compound was identified through in-silico screening based on earlier DGKα inhibitors. The table below compares its performance with other compounds, though head-to-head data is sparse.

Inhibitor Reported Potency (IC50) Key Characteristics Citation
This compound ~20-50 μM (functional, cellular) Also a potent serotonin receptor antagonist (off-target effect) [2] [5]
R59949 / R59022 0.3 - 25 μM (biochemical, variable) First-generation tools; poor pharmacokinetics and selectivity [5]
AMB639752 More active than R59949 (cellular) Identified with this compound; reported to be devoid of serotoninergic activity [5]
CU-3 0.6 μM (biochemical) Competitive ATP inhibitor identified via HTS [5]

The Role of DGKα Inhibition and this compound's Mechanism

The following diagram illustrates the signaling pathway modulated by DGKα and how this compound exerts its effects, particularly in the context of T-cell function.

G TCR TCR Stimulation PLCG1 PLC-γ Activation TCR->PLCG1 DAG Diacylglycerol (DAG) Proliferation & Survival Signal PLCG1->DAG PKC PKC/ RasGRP Activation DAG->PKC DGKA DGKα Enzyme DAG->DGKA Substrate PA Phosphatidic Acid (PA) NFAT NFAT/ ERK1/2 Signaling PKC->NFAT Apoptosis RICD & Apoptosis NFAT->Apoptosis DGKA->PA This compound This compound (DGKα Inhibitor) This compound->DAG  Increases Level This compound->DGKA  Inhibits

As the diagram shows, in diseases like X-linked lymphoproliferative disease 1 (XLP-1) and some cancers, the loss of the SAP protein leads to unrestrained DGKα activity. This results in excessive conversion of DAG to PA, blunting the T-cell receptor signal and leading to defective apoptosis. By inhibiting DGKα, this compound shifts the balance, increasing DAG levels and restoring pro-apoptotic signaling [4].

Key Insights for Researchers

  • Functional vs. Biochemical Potency: The available IC50 data for this compound reflects its functional potency in complex cellular systems, not its direct binding affinity to DGKα.
  • Off-Target Effects: this compound is a known potent serotonin receptor antagonist, which is a major confounding factor for interpreting its cellular effects and limits its use as a clean molecular probe [5].
  • Research Utility: Despite its limitations, this compound remains a valuable tool for validating the therapeutic principle of DGKα inhibition in oncology and immunology, as shown in recent combination studies [3].

References

Ritanserin Selectivity Profile & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Target Primary Activity Reported Affinity/IC50 Experimental Context
5-HT₂A Receptor Inverse Agonist/Antagonist pKi = 9.5 [1] Binding affinity in rat models [1].
5-HT₂C Receptor Inverse Agonist High affinity (specific value not stated) [2] Crystal structure analysis; also referred to as 5-HT1C historically [2] [3].
DGKα Enzyme Inhibitor IC₅₀ = 15 µM [4] [5] In vitro enzyme activity assay [4].
Dopamine Receptors Antagonist IC₅₀ = 69 nM [5] Binding affinity data [5].

Experimental Data & Receptor Binding

For researchers, the experimental context behind the data is critical for interpretation.

  • Receptor Antagonism Studies: The high-affinity binding of ritanserin to 5-HT₂A and 5-HT₂C receptors has been demonstrated in receptor binding assays, which measure the compound's ability to displace a radioactive ligand. Its role as a 5-HT₂C inverse agonist was determined using assays measuring Gαq-inositol phosphate accumulation and β-arrestin2 recruitment [2]. Its efficacy in reducing negative symptoms of schizophrenia was confirmed in a double-blind, placebo-controlled trial [3].
  • DGKα Inhibition Assays: The inhibitory activity of this compound against DGKα was established using in vitro kinase assays. In a typical methodology [4], HEK 293T cells are transiently transfected to overexpress specific DGK isoforms. Cell lysates are then incubated with this compound and a lipid substrate mixture containing dioleoyl-sn-glycerol (DAG). The enzyme's activity is measured by its conversion of DAG to phosphatidic acid (PA), often using radioactive [γ³²P]-ATP to track the phosphorylation. The IC₅₀ value is derived from the concentration of this compound that reduces this enzymatic activity by 50%.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the key signaling pathways this compound modulates and a general workflow for the experimental protocols used to characterize it.

G TCR T Cell Receptor (TCR) Activation PLCg Phospholipase Cγ (PLCγ) TCR->PLCg DAG Diacylglycerol (DAG) PLCg->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC RasGRP RasGRP Activation DAG->RasGRP DGKa DGKα DAG->DGKa Substrate PA Phosphatidic Acid (PA) Tcell Enhanced T-cell Activation PKC->Tcell RasGRP->Tcell DGKa->PA Ritan_DGKa This compound Ritan_DGKa->DGKa Inhibits

This compound Enhances T-cell Activation via DGKα Inhibition

G Compound Compound Screening Binding Receptor Binding Assays Compound->Binding EnzAssay Enzyme Activity Assays (DGKα inhibition) Compound->EnzAssay FuncAssay Functional Assays (e.g., IP accumulation) Binding->FuncAssay InVivo In Vivo Models (e.g., Pithed rat, disease models) FuncAssay->InVivo CellPheno Cellular Phenotype Tests (e.g., Cytotoxicity, Migration) EnzAssay->CellPheno CellPheno->InVivo

Workflow for Pharmacological Profiling

Key Implications for Drug Development

This compound's profile offers distinct opportunities and challenges:

  • Polypharmacology vs. Selectivity: Its action on multiple targets can be advantageous for complex disorders but complicates the attribution of therapeutic effects and side effects [2].
  • Therapeutic Repurposing: Its established safety profile in humans makes it a promising candidate for repurposing, particularly in cancer immunotherapy (via DGKα inhibition) [4] and rare diseases like congenital aniridia (via 5-HT₂A antagonism) [6].
  • Species-Dependent Effects: Researchers should note that this compound's potency can vary between species, which is a critical consideration for translational research [4].

References

Framework for a Binding Affinity Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core elements your guide should include, based on current best practices in computational drug discovery [1].

Section Key Components Purpose & Modern Considerations
Introduction Compound profile (ritanserin), target receptors (e.g., 5-HT2A), therapeutic context. Establishes scope and biological rationale for the comparison.
Comparative Binding Affinity Table Quantitative data (Ki, IC50, Kd), target receptor, experimental method, reference. Core deliverable. Critical to use a leakage-free benchmark set to ensure generalizability [1].
Methodology & Data Curation Sources (e.g., ChEMBL, BindingDB), curation steps (removing duplicates, correcting artifacts), data splitting strategy. Ensures data quality and reliability. The PDBbind CleanSplit method is a gold standard to avoid data leakage [1].
Experimental Protocols Description of key methods (e.g., Radioligand Binding Assays, Surface Plasmon Resonance). Provides context for interpreting the quantitative data in the table.
Visualization Diagrams of signaling pathways and experimental workflows. Aids in understanding complex relationships and methods.

Modern Data Practices for Reliable Comparisons

Recent advancements highlight critical factors for creating a credible comparison:

  • Data Quality over Pure Quantity: While large datasets are valuable, their quality is paramount. A study found that augmenting training data with a smaller, high-quality synthetic dataset improved model performance, while a much larger but lower-confidence dataset did not and could even be detrimental [1].
  • The "Smarter Data" Approach: You can generate synthetic protein-ligand complex data using AI co-folding models (like Boltz-1x). The key is to apply rigorous quality filters (e.g., high confidence scores) to create a high-potency training set that can rival experimental data [1].
  • Standardized Benchmarks: For a fair comparison, it is crucial to evaluate compounds against a standardized benchmark. Initiatives like Target2035 aim to build open, large-scale, and high-quality datasets for this purpose [1].

Visualizing Concepts with DOT Language

Here are diagrams created with Graphviz's DOT language to illustrate key concepts, following your specifications for color, contrast, and clarity.

Diagram 1: Serotonergic Signaling Pathway Overview

This diagram provides a high-level overview of the signaling context for this compound.

G cluster_external Extracellular Space cluster_internal Intracellular Space Ligand Serotonin (5-HT) Receptor 5-HT2A/2C Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC Activation DAG->PKC CaRelease Ca²⁺ Release IP3->CaRelease This compound This compound (Antagonist) This compound->Receptor Competitive Inhibition

Diagram 2: Radioligand Binding Assay Workflow

This diagram outlines a common experimental method for determining binding affinity.

G Prep1 Prepare Membrane Fraction with Receptors Prep2 Add Radiolabeled Ligand (Hot) Prep1->Prep2 Incubate Incubate to Equilibrium Prep2->Incubate TestCondition Add Test Compound? (e.g., this compound) Incubate->TestCondition Separate Separate Bound from Free Ligand Measure Measure Radioactivity Separate->Measure Analyze Calculate Kd/Ki via IC50 Measure->Analyze NoComp Total Binding TestCondition->NoComp No WithComp Competitive Binding TestCondition->WithComp Yes NSB Non-Specific Binding (NSB) TestCondition->NSB + Cold Excess NoComp->Separate WithComp->Separate NSB->Separate

References

Setoperone as a 5-HT2A PET Radioligand

Author: Smolecule Technical Support Team. Date: February 2026

Setoperone is well-documented in the literature as a high-affinity antagonist for the serotonin 5-HT2A receptor, validated for use in Positron Emission Tomography (PET) to image and quantify these receptors in the living human brain [1] [2].

The experimental data and protocols for setoperone are summarized in the table below.

Table: Experimental Data and Protocols for [18F]Setoperone

Aspect Details & Quantitative Data
Primary Application PET imaging of 5-HT2A receptor distribution in the human cerebral cortex [1] [2].
Specific Binding Binds with high sensitivity and selectivity to 5-HT2A receptors in the frontal cortex. In the striatum, binding is to both 5-HT2A and dopamine D2 receptors [1].
Binding Ratios In young controls, the frontal cortex/cerebellum ratio reached 2.53 ± 0.12 and the striatum/cerebellum ratio reached 2.38 ± 0.11 at one hour post-injection [1].
Specificity Challenge Pretreatment with ketanserin (a 5-HT2 blocker) significantly reduced the frontal cortex/cerebellum ratio to 0.7-1.0. Pretreatment with sulpiride (a D2 blocker) did not alter the frontal ratio but partially reduced the striatal ratio [1].
Radiotracer Preparation Radiochemical purity >98%; Specific activity: 5,000-10,000 mCi/μmol [3].
Human PET Protocol Injection: ~7 mCi intravenously. Image Acquisition: Dynamic scans over 120 minutes. Blood Sampling: Arterial sampling for metabolite analysis [3].
Kinetic Modeling Binding potential (BP, k3/k4) calculated via nonlinear least-squares fitting and reference region graphical analysis. Cerebellum used as a reference region [3].

The following diagram illustrates the standard experimental workflow for a [18F]Setoperone PET study.

G Start Subject Preparation (Healthy volunteer) A [18F]Setoperone Injection (~7 mCi IV) Start->A B Dynamic PET Scanning (120 minutes) A->B C Arterial Blood Sampling & Metabolite Analysis A->C D Image Reconstruction & Region of Interest (ROI) Definition B->D E Time-Activity Curve (TAC) Generation C->E Plasma Input Function D->E F Kinetic Modeling (Non-linear LSF or Reference Graphical) E->F G Binding Potential (BP) Calculation (k3/k4) F->G

Research Status of Ritanserin

The current search did not yield specific experimental data or modern protocols for this compound. While this compound is a known 5-HT2A antagonist, its research application in recent literature appears less prominent compared to setoperone's established role as a PET radioligand.

  • Historical Context: this compound was historically used in challenge studies to investigate 5-HT2A receptor function.
  • Lack of Direct Comparison: The search results do not contain studies that directly compare this compound and setoperone in terms of binding affinity, selectivity, or efficacy within the same experimental model.

How to Proceed with Your Comparison

Given that a direct comparison was not found, you may need to construct one by investigating each compound separately in the scientific literature. Here is a suggested pathway for your comparison guide:

  • Focus on Setoperone's Niche: Acknowledge that setoperone has a clearly defined and validated role as a PET radioligand [1] [3] [2].
  • Investigate this compound's Profile: Conduct a targeted search for this compound to clarify its primary research applications, which may be more focused on in vitro pharmacology or behavioral models.
  • Construct a Comparison Table: Once data for both is gathered, you can create a comparison table based on key parameters. Suggested headers for your table could be: Parameter, This compound, Setoperone, and Key Experimental Evidence.
  • Key Comparison Points:
    • Primary Research Application (e.g., PET imaging, in vitro assay, behavioral study)
    • Receptor Affinity & Selectivity (Ki values for 5-HT2A, 5-HT2C, D2, etc.)
    • Pharmacological Action (Full/partial agonist, neutral antagonist, inverse agonist)
    • In Vivo Pharmacokinetics (Metabolism, half-life, blood-brain barrier penetration)
    • Validated Experimental Protocols (Dosing, route of administration, model organisms)

References

Direct Comparison: Ritanserin vs. Cyproheptadine

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ritanserin Cyproheptadine
Primary Receptor Targets Potent and selective antagonist for 5-HT2A and other 5-HT2 receptor subtypes [1] [2]. Antagonist for histamine H1, multiple 5-HT2 subtypes, and muscarinic acetylcholine receptors [3] [4].
Key Additional Targets Polypharmacology includes kinase targets like DGKα, FER, and c-RAF [1]. Sigma-1 receptor agonist, modulating neuronal excitability [5].
Binding Affinity (pKi) for 5-HT2 High affinity (this compound > Ketanserin ≈ AT-1015) [6]. Moderate affinity (Cyproheptadine ≈ Sarpogrelate) [6].
Dissociation from 5-HT2 Slow dissociation (49.55% control binding after washing at 10⁻⁷.0 M) [6]. Slow dissociation (50.17% control binding after washing at 10⁻⁷.0 M) [6].

| Primary Experimental/Clinical Applications | - Repurposing in oncology (NSCLC, SCLC) [1]

  • Treatment of aniridia (represses MEK/ERK) [2] [7]
  • Relapse prevention in alcoholism (ineffective in Phase III) [8] | - Appetite stimulation in poor appetite/cachexia [9] [3]
  • Allergic conditions [3]
  • Investigation in neurological disorders (e.g., seizure, depression) [5] | | Key Signaling Pathways | Represses MEK/ERK signaling [2] [7]; inhibits c-RAF and DGKα activity [1]. | Modulates PKA via sigma-1 receptor; affects potassium channels (IK, ID, Kir) [5]. |

Detailed Mechanisms and Experimental Data

Receptor Binding and Dissociation Kinetics

A comparative radioligand binding assay using rabbit cerebral cortex membranes assessed the affinity and dissociation of various 5-HT2 antagonists [6].

  • Affinity Order: The study established the affinity order as This compound > Ketanserin ≈ AT-1015 > Cyproheptadine ≈ Sarpogrelate [6].
  • Dissociation Ability: After washing the membrane, the blockade of [³H]ketanserin binding by This compound, cyproheptadine, and AT-1015 was not readily reversed, classifying them as slow-dissociating antagonists. In contrast, ketanserin and sarpogrelate dissociated rapidly [6].

Experimental Protocol: Binding affinity (pKi) was determined by incubating rabbit cerebral cortex membranes with [³H]ketanserin and various concentrations of test antagonists. For dissociation studies, membranes pre-incubated with antagonists were washed, and the remaining receptor blockade was measured by assessing the percentage of control [³H]ketanserin binding [6].

Signaling Pathways and Mechanisms of Action

The downstream effects of these drugs extend far beyond simple receptor blockade.

This compound's Core Signaling Pathways The following diagram illustrates the key pathways modulated by this compound, based on chemoproteomic and cellular model studies [1] [2] [7]:

G This compound This compound Serotonin_Receptor 5-HT2A Receptor This compound->Serotonin_Receptor Antagonizes Kinase_Targets Kinase Targets (c-RAF, DGKα, FER) This compound->Kinase_Targets Inhibits MEK_ERK MEK/ERK Pathway Kinase_Targets->MEK_ERK Modulates PAX6 PAX6 Production MEK_ERK->PAX6 Represses Cell_Outcomes Cell Outcomes MEK_ERK->Cell_Outcomes PAX6->Cell_Outcomes Restores

Cyproheptadine's Core Signaling Pathways Cyproheptadine's effects on neuronal excitability involve a different set of targets, as shown below [5] [3] [4]:

G Cyproheptadine Cyproheptadine H1_Receptor Histamine H1 Receptor Cyproheptadine->H1_Receptor Antagonizes Muscarinic_AChR Muscarinic ACh Receptor Cyproheptadine->Muscarinic_AChR Antagonizes Sigma1R Sigma-1 Receptor Cyproheptadine->Sigma1R Activates Neuronal_Excitability ↑ Neuronal Excitability Muscarinic_AChR->Neuronal_Excitability Anti-muscarinic Effect K_Channels K+ Channels (IK, ID, Kir) Sigma1R->K_Channels Modulates K_Channels->Neuronal_Excitability Suppresses

Key Experimental Models and Protocols
  • Quantitative Chemical Proteomics for this compound (2018)

    • Methodology: Researchers used quantitative chemical proteomics with a desthiobiotin ATP acyl phosphate probe to identify this compound's kinase targets in NSCLC and SCLC cell proteomes. Target engagement was quantified using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) [1].
    • Key Finding: The study revealed this compound's polypharmacology, identifying specific kinase targets like c-RAF and DGKα. This provides a mechanistic basis for its serotonin-independent anticancer activity [1].
  • Current-Clamp Recording for Cyproheptadine (2018)

    • Methodology: The effect of cyproheptadine on neuronal excitability was investigated using whole-cell current-clamp recordings from pyramidal neurons in mouse medial prefrontal cortex (mPFC) slices [5].
    • Key Finding: Cyproheptadine (10 μmol/L) significantly increased neuronal excitability by depolarizing the resting membrane potential and reducing the spike threshold, an effect mediated by sigma-1 receptor activation and modulation of TEA-sensitive potassium channels [5].

Key Takeaways for Research and Development

  • Target Specificity vs. Polypharmacology: this compound is a more specific 5-HT2A antagonist with a unique, recently discovered off-target kinase profile, making it a candidate for drug repurposing in oncology and rare diseases like aniridia [1] [2]. Cyproheptadine's broader receptor profile is classic of first-generation antihistamines and underpins its use in allergies and appetite stimulation, but its sigma-1 receptor activity opens avenues for neurological research [5] [3].
  • Consider Dissociation Kinetics: Both drugs show slow dissociation from the 5-HT2 receptor [6]. This prolonged receptor occupancy is a critical pharmacological parameter that can influence dosing regimens and duration of action, which should be considered in experimental design and drug development.
  • Safety Profiles: A 2021 safety analysis of cyproheptadine concluded it is generally safe, with drowsiness being the most common adverse effect and rare hepatotoxicity [10]. This compound has been noted to have an acceptable safety profile in human trials [1] [8].

References

Detailed Safety and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

For your research and development purposes, here is a more detailed breakdown of the experimental data and safety findings.

Table 2: Detailed Adverse Effect Profile from a Clinical Study A randomized, double-blind, placebo-controlled, crossover study in 12 healthy males receiving single doses [1].

Dose Incidence of Total Adverse Effects Most Common Adverse Effects
Placebo 25% Information not specified
10 mg 75% Somnolence, Fatigue
20 mg 81.8% Somnolence, Fatigue

Table 3: Receptor Binding Selectivity Profile This profile, derived from in vitro assays, illustrates Ritanserin's selectivity and potential for off-target activity [2].

Receptor Target IC₅₀ (nM) Interpretation
5-HT2 Receptor 0.9 Primary high-affinity target
Histamine H1 35 ~39-fold less active than 5-HT2
Dopamine D2 70 ~78-fold less active than 5-HT2
Adrenergic α1 97 ~108-fold less active than 5-HT2
Adrenergic α2 150 ~167-fold less active than 5-HT2

Experimental Protocols for Key Studies

The safety and pharmacological data are derived from standardized experimental methods. Key protocols include:

  • Clinical Safety Monitoring: Effects were monitored through vital signs, standard laboratory tests, electrocardiograms (ECGs), mood evaluation tests, and reported adverse experiences. Plasma levels were determined at two hours post-dose [1].
  • Receptor Binding Assays: this compound's affinity for various receptors was determined using radioligand binding studies. This involves measuring the displacement of a radioactive ligand bound to a specific receptor by this compound in cell or tissue homogenates, with the IC₅₀ value representing the concentration needed to displace 50% of the radioligand [3] [2].
  • DGKα Enzyme Activity Assay: Inhibition of DGKα was measured in cell homogenates using diacylglycerol (DAG) as a substrate in the presence of [γ³²P]-ATP. Enzyme activity was quantified by tracking the conversion of DAG to phosphatidic acid (PA) using thin-layer chromatography (TLC) analysis [4].

Mechanisms of Action and Safety Context

This compound's safety profile is closely linked to its multi-target mechanism of action. The following diagram summarizes its primary molecular pathways.

G cluster_primary Primary Molecular Targets cluster_secondary Secondary/Off-Target Binding (Lower Affinity) This compound This compound Serotonin 5-HT2A/B/C Serotonin Receptors This compound->Serotonin Antagonism DGKalpha Diacylglycerol Kinase α (DGKα) This compound->DGKalpha Inhibition H1 Histamine H1 Receptor This compound->H1 Weak Antagonism D2 Dopamine D2 Receptor This compound->D2 Weak Antagonism Alpha1 Adrenergic α1 Receptor This compound->Alpha1 Weak Antagonism

Its main therapeutic actions are likely due to:

  • 5-HT2 Receptor Antagonism: As a potent serotonin antagonist, it influences pathways regulating mood, anxiety, and psychosis [5] [3].
  • DGKα Inhibition: This more recently discovered activity positions this compound as a potential cancer immunotherapy agent and T cell activator by enhancing Ras/ERK signaling [4].

The most common side effects, somnolence and fatigue, are consistent with its pharmacological profile. Blockade of the histamine H1 receptor is a well-known mechanism for causing sedation, which aligns with the observed clinical data [1] [2].

References

Ritanserin's Receptor Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the receptor-binding affinity of Ritanserin based on in vitro and in vivo studies [1] [2]. The data is primarily from rodent brain tissue studies.

Receptor / Site Binding Affinity (IC₅₀ or Kᵢ) Relative Selectivity (vs. 5-HT₂A) Dissociation Half-Life (t½, min)
Serotonin 5-HT₂A IC₅₀ = 0.3 - 0.9 nM [1] [2] 1x (Reference) 160 [1]
Serotonin 5-HT₂C Kᵢ ≈ 0.71 nM [3] High affinity [4] Information missing
Histamine H₁ 39-fold lower affinity [1] 39x higher IC₅₀ 77 [1]
Dopamine D₂ 77-fold lower affinity [1] 77x higher IC₅₀ 11 [1]
Adrenergic α₁ 107-fold lower affinity [1] 107x higher IC₅₀ 18 [1]
Adrenergic α₂ 166-fold lower affinity [1] 166x higher IC₅₀ 26 [1]
Serotonin 5-HT₁ No binding at up to 1 μM [1] >1000x higher IC₅₀ Not applicable

This compound as a DGKα Inhibitor

Beyond its action on serotonin receptors, this compound has been identified as a potent and selective inhibitor of Diacylglycerol Kinase Alpha (DGKα) [3] [5] [6]. The table below compares it with other DGKα inhibitors.

Compound Primary Target / Known As DGKα Inhibitory Activity Key Characteristics & Experimental Use
This compound 5-HT₂A/2C antagonist [4] Potent and selective inhibitor [5] Used in AML [3], lymphoma [6], and T cell activation [5] research.
R59022 & R59949 DGKα inhibitors [5] Established inhibitors [5] Used extensively in vitro; shows species-dependent variability [5].
AMB639752 DGKα inhibitor [5] Selective over other DGK isoforms [5] Minimal pharmacophoric structure; lacks anti-serotonergic activity [5].
CU-3 DGKα inhibitor [5] High potency and selectivity [5] In vivo safety and toxicity profile not fully known [5].

Key Experimental Methodologies

For your experimental work, here are the core methodologies used to characterize this compound's activity.

In Vitro Receptor Binding Assays [1]
  • Purpose: Determine binding affinity (IC₅₀/Kᵢ) and selectivity for neurotransmitter receptors.
  • Protocol:
    • Membrane Preparation: Use brain tissue (e.g., rat frontal cortex for 5-HT₂, striatum for D₂).
    • Incubation: Incubate tissue homogenates with a radioactively labeled ligand (e.g., [³H]Ketanserin for 5-HT₂ sites, [³H]Haloperidol for D₂ sites) and various concentrations of this compound.
    • Measurement: Measure the displacement of the radioligand by this compound to calculate IC₅₀ values.
    • Dissociation Kinetics: After pre-incubation and binding equilibrium, measure the rate of radioligand re-binding after infinite dilution to calculate dissociation half-life.
DGKα Enzyme Activity Assays [5]
  • Purpose: Evaluate the inhibition of DGKα enzymatic activity.
  • Protocol:
    • Enzyme Source: Use DGKα-overexpressing HEK293T cell lysates or purified enzyme.
    • Liposome Substrate: Prepare liposomes containing Dioleoyl-sn-glycerol (DAG) and phosphatidylserine.
    • Reaction: Incubate enzyme with liposomes and [γ-³²P]-ATP in the presence of this compound or vehicle.
    • Detection: Terminate reaction, extract lipids via organic solvents, and measure the formation of [³²P]-phosphatidic acid (PA) via thin-layer chromatography and scintillation counting to determine inhibitory potency.
Ex Vivo / In Vivo Receptor Occupancy [1]
  • Purpose: Assess the duration and extent of target engagement in living animals.
  • Protocol:
    • Drug Administration: Administer this compound subcutaneously or orally to rats or guinea pigs.
    • Tissue Collection: At various time points post-dose, extract and homogenize brain regions.
    • Binding Measurement: Perform radioligand binding assays (e.g., with [³H]Spiperone) on the homogenates to measure the percentage of receptors occupied by this compound.

This compound's Mechanisms of Action

The following diagrams illustrate the two primary signaling pathways modulated by this compound.

Diagram 1: Serotonin 5-HT₂A Receptor Antagonism

This shows this compound's canonical mechanism of blocking serotonin signaling.

Serotonin Serotonin 5-HT₂A Receptor 5-HT₂A Receptor Serotonin->5-HT₂A Receptor Binds This compound This compound This compound->5-HT₂A Receptor Antagonizes Gq Protein Gq Protein 5-HT₂A Receptor->Gq Protein Activates PLC Activation PLC Activation Gq Protein->PLC Activation Stimulates IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production DAG Production DAG Production PKC Activation PKC Activation DAG Production->PKC Activation Leads to Cellular Response Cellular Response PKC Activation->Cellular Response

Diagram 2: DGKα Inhibition in Oncogenic Signaling

This depicts the more recently discovered role in cancer and immunology research.

This compound This compound DGKα DGKα This compound->DGKα Inhibits DAG DAG DGKα->DAG Consumes PA PA DAG->PA Conversion PKC/RasGRP Activation PKC/RasGRP Activation DAG->PKC/RasGRP Activation Activates (Pro-survival/Apoptosis) mTOR & Other Targets mTOR & Other Targets PA->mTOR & Other Targets Activates (Pro-survival/Proliferation) MAPK/ERK Pathway MAPK/ERK Pathway PKC/RasGRP Activation->MAPK/ERK Pathway Stimulates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway mTOR & Other Targets->PI3K/AKT/mTOR Pathway Feeds into

Research Implications and Comparison

  • Therapeutic Repurposing: The discovery of this compound's DGKα inhibition has spurred research into its repurposing for cancer immunotherapy (enhancing T-cell function [5]) and oncology (inducing apoptosis in AML and lymphoma cells [3] [6]).
  • Selectivity Consideration: While highly selective for 5-HT₂A over other monoaminergic receptors, researchers should account for its dual 5-HT₂A/2C and DGKα activities when interpreting in vivo results. Newer analogs like JNJ-3790339 are being developed for improved DGKα potency and selectivity over 5-HT₂A [5].

References

Ritanserin Functional Assays & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action / Biological Effect Experimental Model / Assay Type Key Quantitative Findings / Outcome Supporting Research

| DGKα Inhibition [1] [2] | Cell Viability (CCK-8) & Apoptosis (Annexin V/PI): AML cell lines (Kasumi-1, KG-1α) and primary patient cells. [2] | • Inhibited AML cell proliferation in a dose- and time-dependent manner. • Induced apoptosis (increased Annexin V+ cells). • In mouse xenograft models, 5 mg/kg/day ritanserin reduced leukemia burden. [2] | [2] | | DGKα Isoform Specificity | Enzyme Activity Screening: In vitro assay against a library of this compound analogs. [1] | Identified analogs (e.g., JNJ-3790339) with improved potency and selectivity for DGKα over other isoforms. [1] | [1] | | CaV1.2 Channel Blockade | Whole-Cell Patch Clamp: Freshly isolated rat tail artery smooth muscle cells. [3] | • Concentration-dependent block of CaV1.2 current (Kr = 3.61 µM). • Shifted voltage-dependence of inactivation. • Showed use-dependent block. [3] | [3] | | 5-HT2A Receptor Antagonism | Molecular Dynamics (MD) Simulations: Computational studies of receptor-ligand binding. [4] | Detailed analysis of ligand binding poses and receptor conformational changes associated with antagonism. [4] | [4] | | Downstream Signaling Modulation | Western Blotting & Pathway Analysis: AML cell lines and primary samples. [2] | • Downregulated p-STAT3, p-STAT5, p-MEK, p-ERK. • Modulated PLD signaling and reduced SphK1 expression. [2] | [2] |

Detailed Experimental Protocols

For your experimental planning, here are more detailed methodologies from the key studies:

  • For DGKα & Anti-leukemia Studies [2]:

    • Cell Culture: Use human AML cell lines (e.g., Kasumi-1, KG-1α) or primary CD34+ AML cells in RPMI-1640 medium with 10% FBS.
    • Treatment: Apply this compound at varying concentrations (e.g., 0-40 µM) for 24, 48, and 72 hours.
    • Viability Assay: Seed cells in 96-well plates and use a CCK-8 assay to measure proliferation.
    • Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze using flow cytometry.
    • Pathway Analysis: Perform Western Blotting with antibodies against DGKα, p-Stat3, p-Stat5, p-MEK, p-ERK, and cleavage products of PARP and caspase-3 to confirm mechanism.
  • For CaV1.2 Channel Blockade Studies [3]:

    • Cell Preparation: Freshly isolate smooth muscle cells from rat tail arteries via enzymatic digestion (collagenase, trypsin inhibitor).
    • Electrophysiology: Use the conventional whole-cell patch-clamp technique.
    • Solutions: Use an external solution with 5 mM Ca2+ and 30 mM TEA to isolate Ca2+ currents. The internal solution should contain CsCl to block K+ channels.
    • Voltage Protocol: Hold cells at -50 mV or -80 mV and apply step depolarizations to +10 mV to elicit CaV1.2 currents.
    • Drug Application: Apply this compound cumulatively to generate a concentration-response curve.

General Functional Assay Services

For researchers looking to conduct their own validation studies, contract service providers offer a range of relevant assays. The table below lists services that align with the mechanisms of this compound. [5]

Service Category Specific Assay Types

| Pathway & Signaling | • GPCR Pathway Reporter Assays (e.g., SEAP) • Receptor internalization (high-content imaging) • Cytokine profiling (multiplex flow cytometry, ELISA) | | Phenotypic & Cellular | • Cell Migration & Invasion (scratch-wound, transwell) • Immune cell function and phenotyping (flow cytometry) • 3D Spheroid Models (for efficacy testing) |

Signaling Pathways of this compound

The following diagram synthesizes the key signaling pathways modulated by this compound, as identified in the research.

G cluster_AML Anti-Cancer Effects (e.g., AML) cluster_CV Cardiovascular Effects This compound This compound DGKalpha DGKα Inhibition This compound->DGKalpha Cav12 CaV1.2 Channel Blockade This compound->Cav12 HT2A 5-HT2A Receptor Antagonism This compound->HT2A PLD PLD Signaling DGKalpha->PLD DGKalpha->PLD JAK_STAT JAK-STAT Pathway (Inhibited) DGKalpha->JAK_STAT DGKalpha->JAK_STAT MAPK MAPK Pathway (Inhibited) DGKalpha->MAPK DGKalpha->MAPK S1P S1P Apoptosis Apoptosis ↑ (Cleaved PARP, Caspase-3) S1P->Apoptosis S1P->Apoptosis SphK1 SphK1 (Reduced Expression) SphK1->S1P SphK1->S1P PLD->SphK1 PLD->SphK1 JAK_STAT->Apoptosis Proliferation Cell Proliferation ↓ JAK_STAT->Proliferation JAK_STAT->Proliferation MAPK->Apoptosis MAPK->Proliferation MAPK->Proliferation Proliferation->Apoptosis Proliferation->Apoptosis Vasodilation Vasodilation Cav12->Vasodilation Cav12->Vasodilation

This diagram illustrates this compound's multi-target functionality:

  • In cancer models (AML), its primary defined effect is DGKα inhibition, which negatively regulates the JAK-STAT and MAPK signaling pathways to suppress proliferation and induce apoptosis. [2] It also modulates the PLD-SphK1 axis. [2]
  • In vascular smooth muscle, it directly blocks L-type CaV1.2 channels, which can lead to vasodilation, independent of its serotonin receptor antagonism. [3]
  • 5-HT2A receptor antagonism is a known property, though its specific contribution to the studied functional outcomes (like anti-cancer effects) is less clearly defined in these results. [3] [4]

Key Insights for Researchers

Based on the compiled data, here are critical points to consider:

  • Repurposing Potential: The most robust and potent functional activity of this compound in recent literature is DGKα inhibition, positioning it as a promising candidate for repurposing in oncology (e.g., AML) and immunotherapy. [1] [2]
  • Multi-Target Profile: Be aware that this compound is not a selective drug. Its functional effects in any experimental system may result from a combination of DGKα inhibition, CaV1.2 channel blockade, and 5-HT2A receptor antagonism. Careful experimental design, including the use of selective controls, is necessary to deconvolve its primary mechanism of action. [3] [2]
  • Next-Generation Analogs: For projects where selectivity is paramount, research has identified this compound analogs (e.g., JNJ-3790339) with demonstrated improved potency and selectivity for DGKα, which may offer superior pharmacological tools. [1]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

477.16863993 Da

Monoisotopic Mass

477.16863993 Da

Heavy Atom Count

34

LogP

5.2 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145TFV465S

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Pictograms

Irritant

Irritant

Other CAS

87051-43-2

Wikipedia

Ritanserin

Dates

Last modified: 08-15-2023

Deconstructing Lipid Kinase Inhibitors by Chemical Proteomics

Rebecca L McCloud, Caroline E Franks, Sean T Campbell, Benjamin W Purow, Thurl E Harris, Ku-Lung Hsu
PMID: 29155586   DOI: 10.1021/acs.biochem.7b00962

Abstract

Diacylglycerol kinases (DGKs) regulate lipid metabolism and cell signaling through ATP-dependent phosphorylation of diacylglycerol to biosynthesize phosphatidic acid. Selective chemical probes for studying DGKs are currently lacking and are needed to annotate isoform-specific functions of these elusive lipid kinases. Previously, we explored fragment-based approaches to discover a core fragment of DGK-α (DGKα) inhibitors responsible for selective binding to the DGKα active site. Here, we utilize quantitative chemical proteomics to deconstruct widely used DGKα inhibitors to identify structural regions mediating off-target activity. We tested the activity of a fragment (RLM001) derived from a nucleotide-like region found in the DGKα inhibitors R59022 and ritanserin and discovered that RLM001 mimics ATP in its ability to broadly compete at ATP-binding sites of DGKα as well as >60 native ATP-binding proteins (kinases and ATPases) detected in cell proteomes. Equipotent inhibition of activity-based probe labeling by RLM001 supports a contiguous ligand-binding site composed of C1, DAGKc, and DAGKa domains in the DGKα active site. Given the lack of available crystal structures of DGKs, our studies highlight the utility of chemical proteomics in revealing active-site features of lipid kinases to enable development of inhibitors with enhanced selectivity against the human proteome.


Therapeutic Targeting of DGKA-Mediated Macropinocytosis Leads to Phospholipid Reprogramming in Tuberous Sclerosis Complex

Andrii Kovalenko, Andres Sanin, Kosmas Kosmas, Long Zhang, Ji Wang, Elie W Akl, Krinio Giannikou, Clemens K Probst, Thomas R Hougard, Ryan W Rue, Vera P Krymskaya, John M Asara, Hilaire C Lam, David J Kwiatkowski, Elizabeth P Henske, Harilaos Filippakis
PMID: 33593821   DOI: 10.1158/0008-5472.CAN-20-2218

Abstract

Lymphangioleiomyomatosis is a rare destructive lung disease affecting primarily women and is the primary lung manifestation of tuberous sclerosis complex (TSC). In lymphangioleiomyomatosis, biallelic loss of TSC1/2 leads to hyperactivation of mTORC1 and inhibition of autophagy. To determine how the metabolic vulnerabilities of TSC2-deficient cells can be targeted, we performed a high-throughput screen utilizing the "Repurposing" library at the Broad Institute of MIT and Harvard (Cambridge, MA), with or without the autophagy inhibitor chloroquine. Ritanserin, an inhibitor of diacylglycerol kinase alpha (DGKA), was identified as a selective inhibitor of proliferation of Tsc2
mouse embryonic fibroblasts (MEF), with no impact on Tsc2
MEFs. DGKA is a lipid kinase that metabolizes diacylglycerol to phosphatidic acid, a key component of plasma membranes. Phosphatidic acid levels were increased 5-fold in Tsc2
MEFs compared with Tsc2
MEFs, and treatment of Tsc2
MEFs with ritanserin led to depletion of phosphatidic acid as well as rewiring of phospholipid metabolism. Macropinocytosis is known to be upregulated in TSC2-deficient cells. Ritanserin decreased macropinocytic uptake of albumin, limited the number of lysosomes, and reduced lysosomal activity in Tsc2
MEFs. In a mouse model of TSC, ritanserin treatment decreased cyst frequency and volume, and in a mouse model of lymphangioleiomyomatosis, genetic downregulation of DGKA prevented alveolar destruction and airspace enlargement. Collectively, these data indicate that DGKA supports macropinocytosis in TSC2-deficient cells to maintain phospholipid homeostasis and promote proliferation. Targeting macropinocytosis with ritanserin may represent a novel therapeutic approach for the treatment of TSC and lymphangioleiomyomatosis. SIGNIFICANCE: This study identifies macropinocytosis and phospholipid metabolism as novel mechanisms of metabolic homeostasis in mTORC1-hyperactive cells and suggest ritanserin as a novel therapeutic strategy for use in mTORC1-hyperactive tumors, including pancreatic cancer. GRAPHICAL ABSTRACT: http://cancerres.aacrjournals.org/content/canres/81/8/2086/F1.large.jpg.


Susceptibility of Primary Human Choroid Plexus Epithelial Cells and Meningeal Cells to Infection by JC Virus

Bethany A O'Hara, Gretchen V Gee, Walter J Atwood, Sheila A Haley
PMID: 29437972   DOI: 10.1128/JVI.00105-18

Abstract

JC polyomavirus (JCPyV) establishes a lifelong persistence in roughly half the human population worldwide. The cells and tissues that harbor persistent virus
are not known, but renal tubules and other urogenital epithelial cells are likely candidates as virus is shed in the urine of healthy individuals. In an immunosuppressed host, JCPyV can become reactivated and cause progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system. Recent observations indicate that JCPyV may productively interact with cells in the choroid plexus and leptomeninges. To further study JCPyV infection in these cells, primary human choroid plexus epithelial cells and meningeal cells were challenged with virus, and their susceptibility to infection was compared to the human glial cell line, SVG-A. We found that JCPyV productively infects both choroid plexus epithelial cells and meningeal cells
Competition with the soluble receptor fragment LSTc reduced virus infection in these cells. Treatment of cells with neuraminidase also inhibited both viral infection and binding. Treatment with the serotonin receptor antagonist, ritanserin, reduced infection in SVG-A and meningeal cells. We also compared the ability of wild-type and sialic acid-binding mutant pseudoviruses to transduce these cells. Wild-type pseudovirus readily transduced all three cell types, but pseudoviruses harboring mutations in the sialic acid-binding pocket of the virus failed to transduce the cells. These data establish a novel role for choroid plexus and meninges in harboring virus that likely contributes not only to meningoencephalopathies but also to PML.
JCPyV infects greater than half the human population worldwide and causes central nervous system disease in patients with weakened immune systems. Several recent reports have found JCPyV in the choroid plexus and leptomeninges of patients with encephalitis. Due to their role in forming the blood-cerebrospinal fluid barrier, the choroid plexus and leptomeninges are also poised to play roles in virus invasion of brain parenchyma, where infection of macroglial cells leads to the development of progressive multifocal leukoencephalopathy, a severely debilitating and often fatal infection. In this paper we show for the first time that primary choroid plexus epithelial cells and meningeal cells are infected by JCPyV, lending support to the association of JCPyV with meningoencephalopathies. These data also suggest that JCPyV could use these cells as reservoirs for the subsequent invasion of brain parenchyma.


Ritanserin, a novel agent targeting the mesenchymal subtype of glioblastomas

Alessandra Audia, Krishna P Bhat
PMID: 29365204   DOI: 10.1093/neuonc/nox240

Abstract




Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening

Suresh Velnati, Elisa Ruffo, Alberto Massarotti, Maria Talmon, Konduru Sai Sandeep Varma, Alessandro Gesu, Luigia Grazia Fresu, Andrew L Snow, Alessandra Bertoni, Daniela Capello, Gian Cesare Tron, Andrea Graziani, Gianluca Baldanzi
PMID: 30611057   DOI: 10.1016/j.ejmech.2018.12.061

Abstract

As part of an effort to identify druggable diacylglycerol kinase alpha (DGKα) inhibitors, we used an in-silico approach based on chemical homology with the two commercially available DGKα inhibitors R59022 and R59949. Ritanserin and compound AMB639752 emerged from the screening of 127 compounds, showing an inhibitory activity superior to the two commercial inhibitors, being furthermore specific for the alpha isoform of diacylglycerol kinase. Interestingly, AMB639752 was also devoid of serotoninergic activity. The ability of both ritanserin and AMB639752, by inhibiting DGKα in intact cells, to restore restimulation induced cell death (RICD) in SAP deficient lymphocytes was also tested. Both compounds restored RICD at concentrations lower than the two previously available inhibitors, indicating their potential use for the treatment of X-linked lymphoproliferative disease 1 (XLP-1), a rare genetic disorder in which DGKα activity is deregulated.


Chemoproteomic Discovery of a Ritanserin-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells

Sean T Campbell, Caroline E Franks, Adam L Borne, Myungsun Shin, Liuzhi Zhang, Ku-Lung Hsu
PMID: 30158316   DOI: 10.1124/mol.118.113001

Abstract

Ritanserin was tested in the clinic as a serotonin receptor inverse agonist but recently emerged as a novel kinase inhibitor with potential applications in cancer. Here, we discovered that ritanserin induced apoptotic cell death of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells via a serotonin-independent mechanism. We used quantitative chemical proteomics to reveal a ritanserin-dependent kinase network that includes key mediators of lipid [diacylglycerol kinase
, phosphatidylinositol 4-kinase
] and protein [feline encephalitis virus-related kinase, rapidly accelerated fibrosarcoma (RAF)] signaling, metabolism [eukaryotic elongation factor 2 kinase, eukaryotic translation initiation factor 2-
kinase 4], and DNA damage response [tousled-like kinase 2] to broadly kill lung tumor cell types. Whereas ritanserin exhibited polypharmacology in NSCLC proteomes, this compound showed unexpected specificity for c-RAF in the SCLC subtype, with negligible activity against other kinases mediating mitogen-activated protein kinase signaling. Here we show that ritanserin blocks c-RAF but not B-RAF activation of established oncogenic signaling pathways in live cells, providing evidence in support of c-RAF as a key target mediating its anticancer activity. Given the role of c-RAF activation in RAS-mutated cancers resistant to clinical B-RAF inhibitors, our findings may have implications in overcoming resistance mechanisms associated with c-RAF biology. The unique target landscape combined with acceptable safety profiles in humans provides new opportunities for repositioning ritanserin in cancer.


Diacylglycerol kinases regulate TRPV1 channel activity

Luyu Liu, Yevgen Yudin, Tibor Rohacs
PMID: 32345612   DOI: 10.1074/jbc.RA119.012505

Abstract

The transient receptor potential vanilloid 1 (TRPV1) channel is activated by heat and by capsaicin, the pungent compound in chili peppers. Calcium influx through TRPV1 has been shown to activate a calcium-sensitive phospholipase C (PLC) enzyme and to lead to a robust decrease in phosphatidylinositol 4,5-bisphosphate [PI(4,5)P
] levels, which is a major contributor to channel desensitization. Diacylglycerol (DAG), the product of the PLC-catalyzed PI(4,5)P
hydrolysis, activates protein kinase C (PKC). PKC is known to potentiate TRPV1 activity during activation of G protein-coupled receptors, but it is not known whether DAG modulates TRPV1 during desensitization. We found here that inhibition of diacylglycerol kinase (DAGK) enzymes reduces desensitization of native TRPV1 in dorsal root ganglion neurons as well as of recombinant TRPV1 expressed in HEK293 cells. The effect of DAGK inhibition was eliminated by mutating two PKC-targeted phosphorylation sites, Ser-502 and Ser-800, indicating involvement of PKC. TRPV1 activation induced only a small and transient increase in DAG levels, unlike the robust and more sustained increase induced by muscarinic receptor activation. DAGK inhibition substantially increased the DAG signal evoked by TRPV1 activation but not that evoked by M1 muscarinic receptor activation. Our results show that Ca
influx through TRPV1 activates PLC and DAGK enzymes and that the latter limits formation of DAG and negatively regulates TRPV1 channel activity. Our findings uncover a role of DAGK in ion channel regulation.


Ritanserin, a serotonin-2 receptor antagonist, inhibits functional recovery after cerebral infarction

Kenmei Mizutani, Shigeru Sonoda, Hideaki Wakita
PMID: 29135714   DOI: 10.1097/WNR.0000000000000930

Abstract

It has been suggested that serotonin (5-HT) may be implicated in functional recovery after stroke; however, the underlying molecular mechanisms remain unknown. Here, the role of 5-HT was verified using ritanserin, a potent 5-HT2A receptor antagonist, and protein expression and modification were analyzed to further understand the association between paralysis recovery and molecular mechanisms in the brain. Experimental cerebral cortex infarctions were induced by photothrombosis in rats. Voluntary exercise was initiated 2 days after surgery. Motor performance was then measured using the rotarod test. Differences in protein expression and phosphorylation in the perilesional cortex were analyzed using western blot. In behavioral evaluations, performance in the rotarod test was significantly increased by exercise. However, there was a significantly lower value in time until falling after combined exercise and ritanserin administration compared with that of exercise alone. Protein expression analysis revealed that phosphorylation of protein kinase C (PKC) α, PKCε, and growth-associated protein 43 (GAP43) was significantly upregulated by exercise. These effects were attenuated by ritanserin administration. These data suggest that 5-HT may be related to the underlying mechanisms of exercise-dependent paralysis recovery, that is, exercise-dependent plasticity through the phosphorylation of PKC and GAP43.


5-HT

Yao Peng, John D McCorvy, Kasper Harpsøe, Katherine Lansu, Shuguang Yuan, Petr Popov, Lu Qu, Mengchen Pu, Tao Che, Louise F Nikolajsen, Xi-Ping Huang, Yiran Wu, Ling Shen, Walden E Bjørn-Yoshimoto, Kang Ding, Daniel Wacker, Gye Won Han, Jianjun Cheng, Vsevolod Katritch, Anders A Jensen, Michael A Hanson, Suwen Zhao, David E Gloriam, Bryan L Roth, Raymond C Stevens, Zhi-Jie Liu
PMID: 29398112   DOI: 10.1016/j.cell.2018.01.001

Abstract

Drugs frequently require interactions with multiple targets-via a process known as polypharmacology-to achieve their therapeutic actions. Currently, drugs targeting several serotonin receptors, including the 5-HT
receptor, are useful for treating obesity, drug abuse, and schizophrenia. The competing challenges of developing selective 5-HT
receptor ligands or creating drugs with a defined polypharmacological profile, especially aimed at G protein-coupled receptors (GPCRs), remain extremely difficult. Here, we solved two structures of the 5-HT
receptor in complex with the highly promiscuous agonist ergotamine and the 5-HT
receptor-selective inverse agonist ritanserin at resolutions of 3.0 Å and 2.7 Å, respectively. We analyzed their respective binding poses to provide mechanistic insights into their receptor recognition and opposing pharmacological actions. This study investigates the structural basis of polypharmacology at canonical GPCRs and illustrates how understanding characteristic patterns of ligand-receptor interaction and activation may ultimately facilitate drug design at multiple GPCRs.


Explore Compound Types